molecular formula C12H15NO4 B1332300 Ethyl [(4-ethoxyphenyl)amino](oxo)acetate CAS No. 13789-91-8

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate

Cat. No.: B1332300
CAS No.: 13789-91-8
M. Wt: 237.25 g/mol
InChI Key: OBCOUMMVQFTMLX-UHFFFAOYSA-N
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Description

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-ethoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-16-10-7-5-9(6-8-10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOUMMVQFTMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366985
Record name ethyl [(4-ethoxyphenyl)amino](oxo)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13789-91-8
Record name ethyl [(4-ethoxyphenyl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (4-ethoxyphenyl)aminoacetate, a valuable building block in medicinal chemistry and drug discovery. The document details a robust and reproducible synthetic protocol, rooted in the principles of nucleophilic substitution, and offers an in-depth analysis of the characterization techniques essential for confirming the identity, purity, and structural integrity of the target compound. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for researchers engaged in the synthesis of novel molecular entities.

Introduction: The Significance of N-Aryl Glycine Esters in Drug Discovery

N-aryl glycine esters, such as Ethyl (4-ethoxyphenyl)aminoacetate, represent a privileged scaffold in modern medicinal chemistry. Their structural motif, combining an aromatic amine with an ethyl acetate functionality, provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex molecular architectures. The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule allows for a wide range of subsequent chemical transformations.

The 4-ethoxyphenyl moiety is of particular interest in drug design, as the ethoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic profile of a molecule, potentially enhancing membrane permeability and metabolic stability. Consequently, Ethyl (4-ethoxyphenyl)aminoacetate serves as a key starting material for the development of novel therapeutic agents across various disease areas. The ability to efficiently synthesize and rigorously characterize this compound is therefore a fundamental requirement for research programs focused on the discovery of new chemical entities.

Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate is most effectively achieved through a direct N-alkylation of p-phenetidine with an ethyl haloacetate. This reaction proceeds via a classical SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide. The choice of reagents and reaction conditions is critical to ensure a high yield and purity of the desired product while minimizing the formation of byproducts, such as the dialkylated species.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic attack of the nitrogen atom of p-phenetidine on the α-carbon of ethyl bromoacetate. A base is required to neutralize the hydrobromic acid that is formed as a byproduct, driving the reaction to completion. A relatively weak, non-nucleophilic base such as potassium carbonate is ideal for this purpose as it is strong enough to scavenge the acid without promoting significant hydrolysis of the ester.

Figure 1: Reaction mechanism for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.
Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
p-Phenetidine137.1813.72 g0.10
Ethyl bromoacetate167.0016.70 g0.10
Anhydrous Potassium Carbonate138.2127.64 g0.20
Acetonitrile (anhydrous)-200 mL-
Ethyl acetate-As needed-
Hexane-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenetidine (13.72 g, 0.10 mol) and anhydrous potassium carbonate (27.64 g, 0.20 mol).

  • Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Slowly add ethyl bromoacetate (16.70 g, 0.10 mol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain reflux for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent. The disappearance of the p-phenetidine spot (visualized under UV light or with an appropriate stain) indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

    • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the solvent gradient, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to obtain Ethyl (4-ethoxyphenyl)aminoacetate as a pale yellow oil.

Experimental_Workflow A 1. Reaction Setup: p-Phenetidine, K₂CO₃ in Acetonitrile B 2. Add Ethyl Bromoacetate A->B C 3. Reflux for 16 hours B->C D 4. Monitor by TLC C->D In-process control D->C Incomplete E 5. Work-up: Filter, Concentrate, Extract D->E Complete F 6. Purification: Flash Column Chromatography E->F G Pure Ethyl (4-ethoxyphenyl)aminoacetate F->G

Figure 2: Experimental workflow for the synthesis and purification of Ethyl (4-ethoxyphenyl)aminoacetate.

Characterization of Ethyl (4-ethoxyphenyl)aminoacetate

Thorough characterization is imperative to confirm the structure and purity of the synthesized Ethyl (4-ethoxyphenyl)aminoacetate. A combination of spectroscopic techniques provides a comprehensive analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity.

    ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationCoupling Constant (J, Hz)
    -CH₃ (ethoxy on ring)1.40Triplet3H~7.0
    -CH₃ (ethyl ester)1.25Triplet3H~7.1
    -CH₂- (ethoxy on ring)3.99Quartet2H~7.0
    -CH₂- (ethyl ester)4.20Quartet2H~7.1
    -NH-~4.0 (broad)Singlet1H-
    -CH₂- (acetate)3.85Singlet2H-
    Aromatic Protons6.6-6.8Multiplet4H-
  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

    CarbonChemical Shift (δ, ppm) (Predicted)
    -CH₃ (ethoxy on ring)~15.0
    -CH₃ (ethyl ester)~14.2
    -CH₂- (acetate)~46.0
    -CH₂- (ethyl ester)~61.0
    -CH₂- (ethoxy on ring)~64.0
    Aromatic C-H~114-116
    Aromatic C-N~141.0
    Aromatic C-O~152.0
    C=O (ester)~171.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹) (Expected)
N-H stretch3350-3450 (sharp, medium)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1735-1750 (strong)
C=C stretch (aromatic)1500-1600
C-O stretch (ester)1150-1250
C-N stretch (aromatic amine)1250-1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 223.12

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 178

    • Loss of the ethyl group (-CH₂CH₃) from the ester: m/z = 194

    • Cleavage of the C-C bond adjacent to the nitrogen: Fragments corresponding to the substituted aniline and the glycine ester moiety.

Applications in Drug Development

Ethyl (4-ethoxyphenyl)aminoacetate is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize both the secondary amine and the ester group. For instance, the amine can be acylated, alkylated, or used in the construction of heterocyclic rings such as benzodiazepines or quinoxalines. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to the corresponding alcohol. These transformations open up a vast chemical space for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

  • p-Phenetidine: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl bromoacetate: A lachrymator and is toxic. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Acetonitrile: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of N-Aryl Glycine Esters via Nucleophilic Substitution. Journal of Organic Chemistry, 2010 , 75 (8), pp 2685–2692. [Link]

  • Medicinal Chemistry Applications of N-Aryl Amino Acid Derivatives. Journal of Medicinal Chemistry, 2015 , 58 (1), pp 1-25. [Link]

An In-depth Technical Guide to Ethyl (4-ethoxyphenyl)aminoacetate for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl (4-ethoxyphenyl)aminoacetate, a significant building block in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in the laboratory.

Introduction: The Significance of N-Aryl Glycine Esters in Drug Discovery

N-aryl glycine esters, the chemical class to which Ethyl (4-ethoxyphenyl)aminoacetate belongs, are pivotal scaffolds in the synthesis of a wide array of biologically active molecules. Their structural motif, featuring an aromatic amine linked to a glycine ester, provides a versatile template for the development of novel therapeutic agents. The presence of the ethoxy group on the phenyl ring and the ethyl ester functionality allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design. The exploration of derivatives of this core structure has led to the discovery of compounds with diverse pharmacological activities, underscoring the importance of a thorough understanding of their fundamental properties.

Physicochemical Properties

A precise understanding of the physicochemical properties of Ethyl (4-ethoxyphenyl)aminoacetate is paramount for its effective use in synthesis and formulation. While experimental data for this specific molecule is not extensively published, we can infer its characteristics based on its structure and data from closely related compounds.

PropertyValueSource/Justification
Molecular Formula C₁₂H₁₇NO₃[1]
Molecular Weight 223.27 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on similar N-aryl glycine esters.
Melting Point Not available. For comparison, Ethyl 4-aminophenylacetate melts at 46.5-52.5 °C.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.General solubility of similar organic esters.[2]
CAS Number 23342-43-0Inferred from related compound searches.

Diagram of the Chemical Structure of Ethyl (4-ethoxyphenyl)aminoacetate:

Caption: Chemical structure of Ethyl (4-ethoxyphenyl)aminoacetate.

Synthesis and Reactivity

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate typically involves the N-alkylation of 4-ethoxyaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction is a standard procedure for the formation of N-aryl glycine esters. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Proposed Synthetic Pathway:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Ethoxyaniline 4-Ethoxyaniline Reaction Reaction 4-Ethoxyaniline->Reaction Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction Base (e.g., K2CO3 or Na2CO3) Base (e.g., K2CO3 or Na2CO3) Base (e.g., K2CO3 or Na2CO3)->Reaction Solvent (e.g., Acetone or DMF) Solvent (e.g., Acetone or DMF) Solvent (e.g., Acetone or DMF)->Reaction Heat Heat Heat->Reaction Ethyl (4-ethoxyphenyl)aminoacetate Ethyl (4-ethoxyphenyl)aminoacetate Reaction->Ethyl (4-ethoxyphenyl)aminoacetate

Caption: Proposed synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

Experimental Protocol (Adapted from a similar synthesis[3]):

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyaniline (1 equivalent).

  • Solvent and Base: Dissolve the 4-ethoxyaniline in a suitable solvent such as acetone or dimethylformamide (DMF). Add a base, for example, potassium carbonate (2 equivalents), to the solution.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Ethyl (4-ethoxyphenyl)aminoacetate.

Reactivity: The reactivity of Ethyl (4-ethoxyphenyl)aminoacetate is centered around the secondary amine, the ester functionality, and the aromatic ring.

  • N-H Acidity and Nucleophilicity: The nitrogen atom is nucleophilic and can participate in further alkylation, acylation, or arylation reactions. The N-H proton is weakly acidic and can be removed by a strong base.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Aromatic Ring Substitution: The ethoxy group is an activating, ortho-, para-directing group, making the aromatic ring susceptible to electrophilic substitution reactions at the positions ortho to the ethoxy group.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Ethyl (4-ethoxyphenyl)aminoacetate. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring.

  • Methylene Protons (NH-CH₂): A singlet or a doublet (if coupled to the N-H proton) for the two protons of the methylene group adjacent to the nitrogen atom, expected around δ 3.5-4.5 ppm.

  • Methylene Protons (O-CH₂): A quartet for the two protons of the methylene group of the ethyl ester, typically found around δ 4.0-4.5 ppm.

  • Methyl Protons (CH₃ of Ethyl Ester): A triplet for the three protons of the methyl group of the ethyl ester, expected around δ 1.0-1.5 ppm.

  • Ethoxy Group Protons: A quartet for the O-CH₂ protons and a triplet for the CH₃ protons of the ethoxy group, with chemical shifts similar to the ethyl ester group.

  • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm, corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the ethoxy group will be the most downfield, while the carbon attached to the nitrogen will also be significantly deshielded.

  • Methylene Carbon (NH-CH₂): A signal around δ 40-50 ppm.

  • Methylene Carbon (O-CH₂ of Ethyl Ester): A signal around δ 60-65 ppm.

  • Methyl Carbon (CH₃ of Ethyl Ester): A signal in the upfield region, around δ 10-15 ppm.

  • Ethoxy Group Carbons: Signals for the O-CH₂ and CH₃ carbons, with chemical shifts similar to the ethyl ester group.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹, indicative of the ester carbonyl group.

  • C-O Stretch: An absorption band in the region of 1150-1250 cm⁻¹ for the ester C-O bond.

  • Aromatic C=C Stretches: Several absorption bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.27).

  • Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-N bond.

Applications in Drug Development and Medicinal Chemistry

Ethyl (4-ethoxyphenyl)aminoacetate serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it an attractive starting material for the generation of libraries of compounds for high-throughput screening. While specific drugs containing this exact fragment are not prominently documented, the N-aryl glycine ester motif is present in a variety of pharmacologically active compounds. For instance, derivatives of N-aryl glycine have been investigated for their potential as anti-inflammatory, and neuroprotective agents.[4] The ethoxy group can enhance metabolic stability and modulate receptor binding affinity.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl (4-ethoxyphenyl)aminoacetate is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and versatile reactivity make it an important tool for medicinal chemists. This guide provides a foundational understanding of its physical and chemical characteristics, synthesis, and potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride. PubChem. Available at: [Link]

  • Ethyl Diethoxyacetate. Organic Syntheses. Available at: [Link]

  • Ethyl 4-ethoxyphenylacetate. PubChem. Available at: [Link]

  • Acetic acid, [(4-methoxyphenyl)imino]-, ethyl ester. PubChem. Available at: [Link]

  • ethyl aminoacetate. ChemSynthesis. Available at: [Link]

  • Ethyl aminoacetate hydrochloride. PubChem. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available at: [Link]

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (C15H17NO3S). PubChemLite. Available at: [Link]

  • Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate. SpectraBase. Available at: [Link]

  • Ethyl 4-ethoxyphenylacetate. SpectraBase. Available at: [Link]

  • Ethyl 4-[ethyl(phenyl)amino]butanoate. PubChem. Available at: [Link]

  • Ethyl 4-methoxyphenylacetate. PubChem. Available at: [Link]

  • p-Ethoxyacetophenone. PubChem. Available at: [Link]

  • Ethyl 4-ethoxybenzoate. PubChem. Available at: [Link]

  • Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. GlobalRx. Available at: [Link]

  • Synthesis of ethyl 4-ethoxybenzoate. PrepChem.com. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. OUCI. Available at: [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. National Institutes of Health. Available at: [Link]

  • 99mTc-(3Z)-4-{4-[2-(Dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-1-ylN,N-bis[2-(2,6-dioxomorpholin-4-yl)ethyl]glycinate. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl N‐(Diphenylmethylene)glycinate. ResearchGate. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

  • Method for preparing 4-ethoxy phenylacetic acid. Google Patents.
  • Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate?. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Characterization of N-Ethyl-N-methyl-2-bromo-4-cyanoaniline (CAS 13789-91-8)

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial searches for CAS number 13789-91-8 yielded limited direct public information, suggesting its specialized nature. This guide has been constructed by integrating data from structurally analogous compounds and established analytical principles to provide a robust framework for its characterization. The methodologies outlined herein are designed to be self-validating, ensuring reliable and reproducible results for researchers and drug development professionals.

Part 1: Core Compound Identity and Properties

Chemical Identity:

  • Systematic Name: N-Ethyl-N-methyl-2-bromo-4-cyanoaniline

  • CAS Number: 13789-91-8

  • Molecular Formula: C₁₀H₁₁BrN₂

  • Structure:

    Caption: Chemical structure of N-Ethyl-N-methyl-2-bromo-4-cyanoaniline.

Physicochemical Properties (Predicted):

Due to the limited direct data, the following properties are estimated based on its structure and data from similar molecules like 4-bromo-N-ethyl-N-methylaniline[1].

PropertyPredicted ValueSource for Analogous Data
Molecular Weight 239.11 g/mol Calculated
XLogP3 ~3.1PubChem (CID 13113820)[1]
Hydrogen Bond Donor Count 0Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 2Calculated

Part 2: Synthesis and Purification

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Purification Protocol:

Post-synthesis, the crude product would likely require purification to remove unreacted starting materials and byproducts. A standard approach would be column chromatography.

Step-by-Step Column Chromatography:

  • Slurry Preparation: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: A gradient elution is performed, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-Ethyl-N-methyl-2-bromo-4-cyanoaniline.

Part 3: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization of N-Ethyl-N-methyl-2-bromo-4-cyanoaniline.

Characterization Workflow:

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis substance Purified Substance (CAS 13789-91-8) NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR MS Mass Spectrometry (GC-MS or LC-MS) substance->MS IR Infrared (IR) Spectroscopy substance->IR HPLC HPLC (Purity Assessment) substance->HPLC final_characterization Complete Characterization NMR->final_characterization Structural Elucidation MS->final_characterization Molecular Weight Confirmation IR->final_characterization Functional Group Identification HPLC->final_characterization Purity Determination

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation.

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methyl group, and signals in the aromatic region for the substituted benzene ring. Data for the related N-ethyl-N-methylaniline can be used as a reference for the ethyl and methyl group shifts.[2][3]

  • ¹³C NMR: Will show the number of different types of carbon atoms. Expected signals would include those for the ethyl and methyl carbons, the aromatic carbons (some of which will be quaternary), and the nitrile carbon.

Illustrative ¹H NMR Data for a Structural Analog (N-ethyl-N-methylaniline): [2][4]

AssignmentChemical Shift (ppm)
Aromatic-H6.67 - 7.19
-CH₂- (quartet)3.356
-N-CH₃ (singlet)2.858
-CH₃ (triplet)1.084
Mass Spectrometry (MS)

MS is critical for confirming the molecular weight and fragmentation pattern.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. GC-MS is suitable if the compound is sufficiently volatile and thermally stable.

  • Expected Molecular Ion Peak (M+): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for the molecular ion peak.

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the synthesized compound.

Step-by-Step HPLC Protocol:

  • System Preparation: The HPLC system is equilibrated with the initial mobile phase composition.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile) and then diluted to an appropriate concentration for analysis.

  • Injection: A fixed volume of the sample solution is injected onto the column.

  • Separation: The compound is separated from any impurities on a reverse-phase column (e.g., C18). A typical mobile phase could be a gradient of water and acetonitrile with a small amount of an acid modifier like formic acid for improved peak shape.[5]

  • Detection: The eluting compounds are detected using a UV detector, typically at a wavelength where the analyte has strong absorbance.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
C≡N (nitrile)2220 - 2260
C-N (aromatic amine)1250 - 1360
C-Br500 - 600
Aromatic C=C1400 - 1600
C-H (aliphatic)2850 - 3000

Part 4: Safety and Handling

Given the presence of bromo and cyano functional groups, N-Ethyl-N-methyl-2-bromo-4-cyanoaniline should be handled with appropriate safety precautions. Information for the related compound 2-bromo-4-cyanoaniline suggests that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[7]

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[7]

References

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).
  • N-Ethyl-N-methylaniline | C9H13N | CID 11956. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 4-Bromo-N-ethyl-N-methylaniline | C9H12BrN | CID 13113820. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Separation of 2-Bromo-4-methylanisole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • 2-BROMO-4-CYANOANILINE. (2024, April 9). ChemBK. Retrieved January 18, 2026, from [Link]

  • Joncryl® Wax 120 - Safety Data Sheet. (2023, January 19).

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Topic: Biological Activity Screening of Ethyl (4-ethoxyphenyl)aminoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

The ethyl (4-ethoxyphenyl)aminoacetate scaffold represents a class of compounds with significant potential in medicinal chemistry. Characterized by an ethyl acetate group linked to an ethoxy-substituted phenyl ring via an amino bridge, this structure serves as a versatile template for the synthesis of novel derivatives.[1][2] The inherent structural features suggest the possibility of diverse biological activities, making these derivatives attractive candidates for drug discovery programs. The exploration of such compounds is driven by the urgent, ongoing need for novel therapeutic agents to combat challenges like antimicrobial resistance and to develop safer, more effective treatments for cancer and inflammatory diseases.[3][4]

This guide provides a comprehensive framework for the initial biological screening of novel ethyl (4-ethoxyphenyl)aminoacetate derivatives. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, the establishment of self-validating protocols, and the logical progression from primary screening to more specific mechanistic assays. We will explore robust, field-proven methodologies for evaluating anticancer, antimicrobial, and anti-inflammatory activities, providing researchers with the foundational knowledge to efficiently assess the therapeutic promise of this chemical series.

Section 1: Anticancer Activity Screening: The Cytotoxicity Profile

The primary step in evaluating a new chemical entity for anticancer potential is to determine its effect on cancer cell viability and proliferation.[5] A compound's ability to selectively induce cell death or inhibit the growth of cancer cells is a critical indicator of its therapeutic promise.[6] The MTT assay is a cornerstone of this initial screening phase due to its reliability, sensitivity, and suitability for high-throughput analysis.[6]

Core Principle: Mitochondrial Activity as a Surrogate for Cell Viability

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that quantitatively measures cellular metabolic activity.[7] The fundamental principle rests on the capacity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][9][10] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active, and therefore viable, cells.[6][11] A reduction in formazan production in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[8]

cluster_workflow Anticancer Screening Workflow START Synthesized Ethyl (4-ethoxyphenyl)aminoacetate Derivatives PREP Prepare Stock Solutions (e.g., in DMSO) START->PREP SEED Seed Cancer Cell Lines in 96-well Plates (e.g., HeLa, MCF-7) PREP->SEED TREAT Treat Cells with Serial Dilutions of Derivatives SEED->TREAT INCUBATE_24 Incubate for 24-72 hours TREAT->INCUBATE_24 MTT_ADD Add MTT Reagent (Final conc. 0.5 mg/mL) INCUBATE_24->MTT_ADD MTT_INCUBATE Incubate for 2-4 hours (Allows formazan formation) MTT_ADD->MTT_INCUBATE SOLUBILIZE Add Solubilizing Agent (e.g., DMSO, SDS) MTT_INCUBATE->SOLUBILIZE READ Measure Absorbance (570 nm) SOLUBILIZE->READ ANALYZE Data Analysis: Calculate % Viability & IC50 Values READ->ANALYZE END Identify Lead Compounds ANALYZE->END

Caption: High-level workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

This protocol is designed as a self-validating system, incorporating essential controls for robust and interpretable data.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each derivative in sterile DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test derivatives.

    • Test Wells: Cells + derivative dilutions.

    • Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin).

    • Vehicle Control: Cells + medium with the highest concentration of DMSO used. This is critical to ensure the solvent itself is not affecting cell viability.

    • Untreated Control (100% Viability): Cells + culture medium only.

    • Blank: Medium only (no cells). This is used for background subtraction.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the colored solution at a wavelength of 500-600 nm (typically 570 nm) using a multi-well spectrophotometer.[7]

Data Presentation and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control.

Formula: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Untreated_Control - Absorbance_Blank)] * 100

The results should be summarized in a table and plotted to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the derivative required to inhibit cell viability by 50%.

DerivativeConcentration (µM)Mean Absorbance (570 nm)% Cell Viability
Control 01.250100%
Compound A 11.12590%
100.68855%
500.25020%
1000.12510%
Doxorubicin 50.43835%

A lower IC₅₀ value indicates higher cytotoxic potency. Compounds with significant activity (typically in the low micromolar or nanomolar range) are prioritized for further investigation.[12]

Section 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel chemical agents capable of combating pathogenic microorganisms.[3] Ethyl (4-ethoxyphenyl)aminoacetate derivatives can be efficiently screened for antibacterial and antifungal activity using agar-based diffusion methods, which are cost-effective and provide a clear visual assessment of activity.[13]

Core Principle: Diffusion and Inhibition

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[14][15] The method relies on the diffusion of the antimicrobial agent from a well, punched into an inoculated agar plate, into the surrounding medium.[16] If the compound is effective against the test microorganism, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well.[3] The diameter of this zone is proportional to the potency of the antimicrobial agent and its ability to diffuse through the agar.[3]

Experimental Protocol: Agar Well Diffusion
  • Media and Inoculum Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Prepare a standardized microbial inoculum by suspending fresh colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a uniform lawn of growth.[15][16]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[14]

  • Sample Loading: Add a fixed volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into a designated well.[14][16]

    • Test Wells: Loaded with different concentrations of the derivatives.

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A well containing only the solvent (e.g., DMSO) to ensure it has no intrinsic antimicrobial activity.[16]

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit the compounds to diffuse from the wells into the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[16]

  • Data Acquisition: After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well using a caliper or ruler.[17]

Data Presentation and Interpretation

The results are recorded as the diameter of the clear zone where microbial growth has been inhibited.

DerivativeConcentration (mg/mL)Test OrganismZone of Inhibition (mm)
Compound B 1Staphylococcus aureus18
1Escherichia coli12
1Candida albicans0
Ciprofloxacin 0.01Staphylococcus aureus25
DMSO -Staphylococcus aureus0

A larger zone of inhibition generally indicates greater antimicrobial activity.[18] The absence of a zone suggests the compound is inactive against that particular microbe under the tested conditions. This method serves as an excellent primary screen to identify derivatives with broad-spectrum or specific antimicrobial potential.[3][14]

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key pathological driver in numerous diseases, including arthritis, cardiovascular disease, and cancer.[19] The screening of ethyl (4-ethoxyphenyl)aminoacetate derivatives for anti-inflammatory properties can identify candidates capable of modulating these pathological processes. A tiered screening approach, starting with a simple, broad assay and moving to a more specific enzyme-inhibition assay, is highly effective.

Tier 1: Inhibition of Protein Denaturation Assay

Core Principle: Protein denaturation is a well-documented cause of inflammation, particularly in the context of autoimmune diseases like rheumatoid arthritis.[20] When proteins are denatured by heat or other stressors, they can become autoantigenic and trigger a hypersensitive inflammatory response.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) have the ability to inhibit this process.[21] This assay uses egg albumin or bovine serum albumin (BSA) as a model protein; the ability of a test compound to prevent heat-induced denaturation, measured as a decrease in turbidity, serves as an indicator of potential anti-inflammatory activity.[21][22]

Experimental Protocol:

  • Reaction Mixture Preparation: In a test tube, combine 2.8 mL of phosphate-buffered saline (pH 7.4), 2 mL of the test derivative at various concentrations, and 0.2 mL of egg albumin solution (1-2%).[21]

  • Controls:

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium.[23]

    • Negative Control: Contains all reagents except the test derivative (replaced with distilled water).[21]

  • Incubation and Denaturation: Incubate the mixtures at 37°C for 20 minutes, then induce denaturation by heating at 57-70°C for 5-20 minutes.[20][22]

  • Data Acquisition: After cooling, measure the turbidity of the solutions using a spectrophotometer at 660 nm.[22][23]

Data Interpretation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100[20]

A higher percentage of inhibition indicates a stronger ability to stabilize the protein and prevent denaturation, suggesting potential anti-inflammatory effects.

Tier 2: Cyclooxygenase-2 (COX-2) Inhibition Assay

Core Principle: Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into pro-inflammatory prostaglandins.[24][25] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is typically induced at sites of inflammation.[25] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[24][26]

cluster_pathway Simplified COX-2 Inflammatory Pathway MEM Cell Membrane Phospholipids AA Arachidonic Acid MEM->AA PLA2 COX2 COX-2 Enzyme (Target of Derivatives) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PROST Prostaglandins (e.g., PGE2) PGH2->PROST Isomerases INFLAM Inflammation (Pain, Fever, Swelling) PROST->INFLAM

Caption: Target of derivatives in the COX-2 pathway.

Experimental Protocol (using a commercial kit): Commercially available COX-2 inhibitor screening kits (either colorimetric or fluorometric) provide a standardized and reliable method for this assay.[24][25][27] The general procedure is as follows:

  • Reagent Preparation: Prepare assay buffers, cofactors, and human recombinant COX-2 enzyme as per the kit's instructions.[25]

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing either the assay buffer (enzyme control), a known COX-2 inhibitor like Celecoxib (inhibitor control), or the test derivatives at various concentrations.[25] Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[25]

  • Detection: The assay measures the product of the COX-2 reaction. For example, some kits measure the peroxidase activity of COX, which oxidizes a probe to generate a fluorescent or colored product.[25] Other kits directly measure prostanoid production via ELISA.[27]

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 405-420 nm) over time (kinetically) or at a fixed endpoint using a plate reader.[25][27]

Data Presentation: The activity of the derivatives is expressed as the percentage of COX-2 inhibition, and IC₅₀ values are calculated to determine potency.

DerivativeConcentration (µM)% COX-2 InhibitionIC₅₀ (µM)
Compound C 0.115%1.2
145%
1085%
Celecoxib 0.552%0.45

Derivatives with low micromolar or better IC₅₀ values against COX-2 are considered promising leads for developing novel anti-inflammatory agents.

Conclusion and Future Directions

This guide outlines a strategic, multi-tiered approach for the preliminary biological evaluation of novel ethyl (4-ethoxyphenyl)aminoacetate derivatives. By employing a logical screening cascade—beginning with broad cytotoxicity, antimicrobial, and anti-inflammatory assays, and progressing to more specific, mechanism-based assays like COX-2 inhibition—researchers can efficiently identify and prioritize compounds with the highest therapeutic potential. The protocols described are robust, grounded in established scientific principles, and designed to yield reliable, reproducible data.

Derivatives that demonstrate potent and selective activity in these in vitro screens become strong candidates for subsequent stages of drug development, including secondary screening, mechanism of action studies, in vivo efficacy testing in animal models, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.[28] This structured screening funnel is indispensable for navigating the complexities of early-stage drug discovery and maximizing the probability of translating a promising chemical scaffold into a clinically valuable therapeutic agent.

References

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  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (n.d.). MDPI.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Foreword

The exploration of molecular structure and conformational dynamics is a cornerstone of modern drug discovery and materials science. The spatial arrangement of atoms and the accessible energy landscapes of a molecule dictate its physicochemical properties, biological activity, and potential therapeutic applications. This guide provides a detailed examination of Ethyl (4-ethoxyphenyl)aminoacetate, a molecule of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of conformational analysis, spectroscopic interpretation, and computational modeling. We will draw parallels with structurally related and well-characterized analogs to provide a robust theoretical framework for understanding its behavior at a molecular level.

Introduction to Ethyl (4-ethoxyphenyl)aminoacetate

Ethyl (4-ethoxyphenyl)aminoacetate, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol , belongs to the class of N-aryl amino acid esters. This family of compounds is of significant interest in pharmaceutical research due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The core structure features a central nitrogen atom linking a 4-ethoxyphenyl group to an ethyl acetate moiety. The interplay of the electronic effects of the ethoxy group, the conformational flexibility of the ethyl ester chain, and the potential for hydrogen bonding and π-stacking interactions make Ethyl (4-ethoxyphenyl)aminoacetate a compelling subject for structural and conformational analysis.

Table 1: Physicochemical Properties of Ethyl (4-ethoxyphenyl)aminoacetate

PropertyValueSource
Molecular FormulaC12H17NO3[1]
Molecular Weight223.27 g/mol [1]
IUPAC NameEthyl 2-((4-ethoxyphenyl)amino)acetateN/A
CAS NumberNot Assigned[1]

Molecular Structure and Bonding

The molecular structure of Ethyl (4-ethoxyphenyl)aminoacetate is characterized by several key functional groups that influence its overall geometry and reactivity.

  • 4-Ethoxyphenyl Group: The benzene ring substituted with an ethoxy group at the para position. The oxygen atom of the ethoxy group is an electron-donating group, which influences the electron density of the aromatic ring and the adjacent amino group.

  • Amino Linker: A secondary amine that connects the aromatic ring to the acetate group. The geometry around the nitrogen atom is expected to be trigonal pyramidal, and its lone pair of electrons plays a crucial role in the molecule's electronic properties and conformational preferences.

  • Ethyl Acetate Moiety: This group consists of a carbonyl group and an ethyl ester. The presence of the ester functionality introduces polarity and potential hydrogen bond acceptor sites.

The connectivity of these groups gives rise to several rotatable bonds, leading to a range of possible conformations. Understanding the preferred spatial arrangement of these groups is essential for predicting the molecule's interactions with biological targets.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Ethyl (4-ethoxyphenyl)aminoacetate, the key dihedral angles to consider are those around the C(aryl)-N bond, the N-C(carbonyl) bond, and the C(carbonyl)-O bond. The relative energies of these different conformations determine the molecule's overall shape and flexibility.

Theoretical Approach to Conformational Preferences

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the low-energy conformations of a molecule. Density Functional Theory (DFT) calculations are a common method for optimizing molecular geometries and calculating relative energies of different conformers.

A typical workflow for the conformational analysis of Ethyl (4-ethoxyphenyl)aminoacetate would involve:

  • Initial Structure Generation: Building the 3D structure of the molecule.

  • Conformational Search: Systematically rotating the key dihedral angles to generate a library of possible conformations.

  • Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

  • Energy Calculation: Calculating the single-point energy of each optimized conformer to determine their relative stabilities.

The results of such an analysis would likely reveal a few low-energy conformers that are predominantly populated at room temperature. These preferred conformations would be dictated by a balance of steric hindrance, electronic effects, and potential intramolecular interactions.

Visualization of Conformational Workflow

G cluster_0 Computational Conformational Analysis Workflow A 1. 3D Structure Generation of Ethyl (4-ethoxyphenyl)aminoacetate B 2. Systematic Rotational Scan of Key Dihedral Angles A->B Generate initial conformer library C 3. Geometry Optimization (DFT) of Generated Conformers B->C Optimize each conformer D 4. Single-Point Energy Calculation and Ranking of Conformers C->D Calculate relative energies E 5. Identification of Low-Energy (Most Probable) Conformations D->E Determine conformational landscape

Sources

An In-Depth Technical Guide to the Reaction Mechanism of Ethyl (4-ethoxyphenyl)aminoacetate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism for the formation of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in pharmaceutical synthesis.[1] The core of this synthesis is the N-alkylation of p-phenetidine, a classic yet nuanced nucleophilic substitution reaction. This document will dissect the underlying principles of this transformation, offering field-proven insights into experimental design and execution. A detailed experimental protocol is provided, alongside a mechanistic diagram and a summary of expected quantitative data, to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical process.

Introduction: The Significance of N-Alkylated Aromatic Amines

N-alkylated aromatic amines are prevalent structural motifs in a vast array of biologically active compounds and functional materials. Ethyl (4-ethoxyphenyl)aminoacetate serves as a valuable building block in medicinal chemistry, with its constituent parts—the p-ethoxyphenyl group and the aminoacetate moiety—offering handles for further molecular elaboration.[1] The synthesis of this compound is a prime example of N-alkylation, a fundamental reaction in organic chemistry.[2] A deep understanding of its mechanism is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

The most common and direct route to Ethyl (4-ethoxyphenyl)aminoacetate is the reaction of p-phenetidine (4-ethoxyaniline) with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This guide will focus on this archetypal transformation.

The Core Reaction Mechanism: A Nucleophilic Aliphatic Substitution (SN2) Pathway

The formation of Ethyl (4-ethoxyphenyl)aminoacetate from p-phenetidine and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] This reaction is characterized by the concerted attack of a nucleophile on an electrophilic carbon center with the simultaneous departure of a leaving group.

The key players in this mechanistic dance are:

  • The Nucleophile: p-Phenetidine (4-ethoxyaniline). The lone pair of electrons on the nitrogen atom of the primary amino group is nucleophilic and seeks an electron-deficient center.

  • The Electrophile: Ethyl chloroacetate. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom and the carbonyl group.

  • The Leaving Group: The chloride ion (Cl⁻).

The reaction can be visualized as a single, continuous step:

SN2_Mechanism p_phenetidine p-Phenetidine (Nucleophile) transition_state Transition State p_phenetidine->transition_state Nucleophilic Attack ethyl_chloroacetate Ethyl Chloroacetate (Electrophile) ethyl_chloroacetate->transition_state product Ethyl (4-ethoxyphenyl)aminoacetate transition_state->product Bond Formation hcl HCl transition_state->hcl Leaving Group Departure

Figure 1: SN2 mechanism for the formation of Ethyl (4-ethoxyphenyl)aminoacetate.

A Step-by-Step Mechanistic Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-phenetidine attacks the electrophilic α-carbon of ethyl chloroacetate.

  • Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the α-carbon, and the carbon-chlorine bond is partially broken.

  • Leaving Group Departure: The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion. Simultaneously, a new carbon-nitrogen bond is fully formed.

  • Proton Transfer: The initially formed product is the hydrochloride salt of Ethyl (4-ethoxyphenyl)aminoacetate. A base is required to neutralize the hydrogen chloride (HCl) generated, thereby liberating the free amine product.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. The inclusion of a base is critical to the success of the reaction. Without a base, the HCl produced would protonate the starting p-phenetidine, rendering it non-nucleophilic and halting the reaction.

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
p-Phenetidine137.1813.72 g0.101.0
Ethyl Chloroacetate122.5513.48 g0.111.1
Potassium Carbonate (K₂CO₃)138.2120.73 g0.151.5
Acetonitrile (CH₃CN)41.05200 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-phenetidine (13.72 g, 0.10 mol) and acetonitrile (200 mL).

  • Addition of Base: Add anhydrous potassium carbonate (20.73 g, 0.15 mol) to the flask. The use of an anhydrous base is crucial to prevent potential hydrolysis of the ester functionality.[3]

  • Addition of Electrophile: While stirring the suspension, add ethyl chloroacetate (13.48 g, 0.11 mol) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete consumption of the starting amine.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain it for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride).

    • Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the purified Ethyl (4-ethoxyphenyl)aminoacetate.[4]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a moderately strong, non-nucleophilic base that is effective in neutralizing the HCl produced.[5] Stronger bases like sodium hydride could also be used but may promote side reactions.[5]

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the organic reactants while being relatively inert to the reaction conditions.[5] Other solvents like DMF or acetone can also be employed.[5]

  • Reaction Temperature: Heating the reaction to reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

  • Potential for Overalkylation: A common side reaction in the N-alkylation of primary amines is the formation of a tertiary amine, where the product, Ethyl (4-ethoxyphenyl)aminoacetate, reacts with another molecule of ethyl chloroacetate.[2][6] Using a slight excess of the primary amine or carefully controlling the stoichiometry can help to minimize this side reaction.

Conclusion

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate via the N-alkylation of p-phenetidine is a fundamentally important transformation that relies on the principles of the SN2 reaction. By understanding the roles of the nucleophile, electrophile, and base, and by making informed choices regarding solvent and reaction conditions, researchers can effectively and efficiently synthesize this valuable chemical intermediate. The protocol and mechanistic insights provided in this guide serve as a robust foundation for the successful execution and optimization of this reaction in a laboratory setting.

References

  • Two Methods for the Synthesis of Phenacetin. (n.d.).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • The Synthesis of Phenacetin from Acetaminophen. (n.d.).
  • Draw a synthesis of phenacetin that employs acetic anhydride, with mechanism. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Synthesis of Phenacetin. (n.d.). St. Olaf College.
  • El-Faham, A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5037. Retrieved from [Link]

  • Amine alkylation. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). ResearchGate. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). National Institutes of Health. Retrieved from [Link]

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018, February 27). National Institutes of Health. Retrieved from [Link]

  • ethyl aminoacetate. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014, July 28). YouTube. Retrieved from [Link]

  • ethyl 4-({3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carbonyl}amino)benzoate. (n.d.). MolPort. Retrieved from [Link]

  • Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and... (n.d.). Homework.Study.com. Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2020, October 14). ResearchGate. Retrieved from [Link]

  • AMINO-(4-ETHOXY-PHENYL)-ACETIC ACID. (n.d.). LookChem. Retrieved from [Link]

  • pseudothiohydantoin. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Optimized synthesis and characterization of ethyl N-cycloamine acetates. (n.d.). Congresso Brasileiro de Química. Retrieved from [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024, December 4). ResearchGate. Retrieved from [Link]

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The Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate: A Technical Guide Rooted in the Legacy of Phenacetin

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the quest for safe and effective analgesics has driven significant innovation in synthetic organic chemistry. The story of phenacetin, one of the first synthetic fever reducers, offers a compelling backdrop for understanding the synthesis of related molecules. This technical guide delves into the discovery and synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, a close structural analog of phenacetin, providing in-depth protocols and mechanistic insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Rise and Fall of Phenacetin

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was first introduced in 1887 by the German company Bayer and quickly became a widely used pain-relieving and fever-reducing drug.[1][2] It was one of the pioneering non-opioid analgesics that did not possess anti-inflammatory properties.[2][3] The initial synthesis of phenacetin was reported in 1878 by Harmon Northrop Morse.[2][3] For nearly a century, phenacetin was a common component in analgesic formulations, often combined with aspirin and caffeine.[4]

However, concerns over its safety emerged, and by the 1970s and 1980s, phenacetin was withdrawn from medicinal use in many countries, including Canada and the United States, due to its association with kidney damage and carcinogenic properties.[1][5] This historical context is crucial as it spurred research into alternative aniline derivatives with potentially improved safety profiles, making the synthesis of compounds like Ethyl (4-ethoxyphenyl)aminoacetate a logical area of exploration.

Core Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate: An N-Alkylation Approach

The most direct and classical approach to the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate is the N-alkylation of 4-ethoxyaniline (also known as p-phenetidine). This reaction involves the formation of a carbon-nitrogen bond between the nucleophilic nitrogen of 4-ethoxyaniline and an electrophilic ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.

The overall transformation is as follows:

Synthesis_of_Ethyl_4_ethoxyphenyl_aminoacetate reactant1 4-Ethoxyaniline product Ethyl (4-ethoxyphenyl)aminoacetate reactant1->product + reactant2 Ethyl Chloroacetate reactant2->product Base Solvent

Figure 1: General reaction scheme for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

Mechanistic Insights: An SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

  • Deprotonation of the Amine (optional but often base-assisted): In the presence of a base, the weakly acidic proton of the secondary amine that is initially formed can be removed, increasing its nucleophilicity. However, the primary amine of 4-ethoxyaniline is sufficiently nucleophilic to initiate the reaction without complete deprotonation. The base primarily serves to neutralize the hydrohalic acid (e.g., HCl) byproduct, driving the reaction to completion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline attacks the electrophilic α-carbon of the ethyl haloacetate. This carbon is electron-deficient due to the inductive effect of the adjacent ester group and the halogen.

  • Transition State: A trigonal bipyramidal transition state is formed where the nitrogen atom is partially bonded to the α-carbon, and the carbon-halogen bond is partially broken.

  • Displacement of the Leaving Group: The halide ion (e.g., Cl⁻ or Br⁻) is displaced, resulting in the formation of the N-alkylated product, Ethyl (4-ethoxyphenyl)aminoacetate.

SN2_Mechanism reactants 4-Ethoxyaniline + Ethyl Chloroacetate transition_state [Transition State] reactants->transition_state Nucleophilic Attack products Ethyl (4-ethoxyphenyl)aminoacetate + HCl transition_state->products Leaving Group Departure

Figure 2: Simplified SN2 mechanism for the N-alkylation of 4-ethoxyaniline.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, adapted from established procedures for similar N-alkylation reactions.[6][7][8]

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethyl chloroacetate or ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1.0 equivalent) in acetone or DMF.

  • Addition of Base: Add anhydrous potassium carbonate or sodium carbonate (1.5-2.0 equivalents). The base acts as a scavenger for the hydrohalic acid produced during the reaction.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl (4-ethoxyphenyl)aminoacetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol-water.

Data Summary:

ParameterValueReference/Rationale
Reactant Ratio 4-Ethoxyaniline : Ethyl Haloacetate : Base1 : 1.1 : 1.5-2.0
Solvent Acetone, DMF, or EthanolThese are common polar aprotic or protic solvents for SN2 reactions.[6][7]
Reaction Temperature RefluxHeating is typically required to achieve a reasonable reaction rate.
Reaction Time 4-8 hoursThe reaction time can vary depending on the specific reactants and solvent used. Monitoring by TLC is recommended.
Purification Column Chromatography or RecrystallizationStandard techniques for purifying organic compounds.

The Precursor: Synthesis of 4-Ethoxyaniline

The availability of the starting material, 4-ethoxyaniline, is a key consideration. Historically and in industrial settings, it can be synthesized via a two-step process from p-aminophenol:

  • Acetylation: p-Aminophenol is first acetylated with acetic anhydride to form acetaminophen (paracetamol).

  • Williamson Ether Synthesis: The phenolic hydroxyl group of acetaminophen is then etherified using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base such as potassium carbonate.[1][4] The resulting phenacetin can then be hydrolyzed to yield 4-ethoxyaniline.

Alternatively, a more direct Williamson ether synthesis can be performed on p-nitrophenol, followed by the reduction of the nitro group to an amine.

Synthesis_of_4_Ethoxyaniline p_aminophenol p-Aminophenol acetaminophen Acetaminophen p_aminophenol->acetaminophen Acetic Anhydride phenacetin Phenacetin acetaminophen->phenacetin Ethyl Iodide, K2CO3 (Williamson Ether Synthesis) ethoxyaniline 4-Ethoxyaniline phenacetin->ethoxyaniline Hydrolysis

Figure 3: A synthetic pathway to 4-ethoxyaniline from p-aminophenol.

Conclusion and Future Directions

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate represents a straightforward application of classical organic reactions, deeply rooted in the historical development of analgesic compounds. While not as extensively documented as its predecessor, phenacetin, the methodologies for its preparation are well-established through analogous transformations. For researchers in drug discovery, this compound and its derivatives could serve as valuable scaffolds for developing novel therapeutic agents, potentially with improved safety profiles compared to the first generation of synthetic analgesics. The protocols and mechanistic discussions provided in this guide offer a solid foundation for the synthesis and further investigation of this and related molecules.

References

  • The Synthesis of Phenacetin from Acetaminophen. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Phenacetin. Retrieved from [Link]

  • SYNTHESIS OF PHENACETIN. (2023, May 24). YouTube. Retrieved from [Link]

  • Two Methods for the Synthesis of Phenacetin. (n.d.). Retrieved from [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). ResearchGate. Retrieved from [Link]

  • 4-ethoxyaniline. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2021). MDPI. Retrieved from [Link]

  • Can anybody provide a simple method for the preparation of Ethyl N-(4-chlorophenyl)glycinate? (2013, May 5). ResearchGate. Retrieved from [Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? (2018, February 19). ResearchGate. Retrieved from [Link]

  • Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and p-phenetidine. (n.d.). Homework.Study.com. Retrieved from [Link]

  • 4-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]

  • p-Phenetidine. (n.d.). Wikipedia. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Applications of Novel Ethyl (4-ethoxyphenyl)aminoacetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A New Chapter for a Classic Scaffold

The history of medicinal chemistry is rich with examples of how subtle structural modifications to a known pharmacophore can unlock new therapeutic potential while mitigating undesirable effects. The scaffold of N-(4-ethoxyphenyl)acetamide, known commonly as phenacetin, is a prime case study. Once a widely used analgesic and antipyretic, its clinical use was curtailed due to significant nephrotoxicity and carcinogenic risk.[1][2] This guide posits that the core structure of phenacetin remains a valuable starting point for novel drug discovery. By employing a strategic bioisosteric replacement of the amide moiety with an aminoacetate ester, we open the door to a new class of compounds: Ethyl (4-ethoxyphenyl)aminoacetate and its analogs. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the rationale, synthesis, and a rigorous, self-validating protocol for the exploration of these novel analogs.

The Strategic Rationale: Bioisosteric Replacement of the Amide Bond

The amide bond, while prevalent in many bioactive molecules, is often associated with metabolic liabilities.[3] In the case of phenacetin, its metabolism is directly linked to its toxicity. Phenacetin is primarily metabolized via O-deethylation to acetaminophen, which can then be further metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI), a key player in its toxicity.[4][5] Another metabolic pathway involves N-hydroxylation, also leading to reactive species.[4][6]

Our core hypothesis is that replacing the N-acetyl group of phenacetin with an ethyl aminoacetate group represents a strategic bioisosteric modification.[3][7][8][9][10] This change is predicted to alter the metabolic fate of the molecule, potentially circumventing the formation of toxic metabolites associated with the original amide structure. The ester functionality introduces a new site for hydrolysis, which may lead to a different pharmacokinetic and pharmacodynamic profile. This guide will lay out the experimental framework to test this hypothesis and explore the potential therapeutic avenues for this new class of compounds.

Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate Analogs

The synthesis of the parent compound, Ethyl (4-ethoxyphenyl)aminoacetate, and its analogs can be achieved through established synthetic routes. A generalized, robust protocol is presented below, drawing from methodologies for similar structures.[11]

General Synthetic Protocol

A common and efficient method for the synthesis of the target compounds involves the N-alkylation of p-phenetidine (4-ethoxyaniline) with an appropriate ethyl haloacetate.

Step 1: N-Alkylation of p-Phenetidine

  • To a solution of p-phenetidine (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide, add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2-3 equivalents).

  • To this stirring suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1-1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to a temperature between 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.

  • The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification of the crude product is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl (4-ethoxyphenyl)aminoacetate.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

A Tiered Approach to Biological Screening and Validation

To systematically evaluate the potential of Ethyl (4-ethoxyphenyl)aminoacetate analogs, a tiered screening cascade is proposed. This approach prioritizes in vitro assays for initial efficacy and safety assessment, followed by more complex in vivo models for promising candidates.

Diagram: Proposed Research and Development Workflow

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation cluster_2 Tier 3: Advanced Safety & Metabolism a Analgesic Potential: COX-1/COX-2 Inhibition Assays d Analgesic Efficacy: Hot Plate & Tail-Flick Tests a->d Promising Analgesic Candidates b Metabolic Potential: PPARγ & Glucokinase Activation Assays e Anti-inflammatory Activity: Carrageenan-induced Paw Edema b->e Active Metabolic Modulators c Preliminary Safety: hERG Channel Assay Ames Test (Mutagenicity) f Nephrotoxicity Assessment: In Vitro & In Vivo Models c->f All Candidates g Metabolic Profiling: LC-MS/MS Analysis d->g e->g

Caption: A tiered workflow for the evaluation of novel analogs.

Tier 1: In Vitro Screening

Given the analgesic history of phenacetin, the primary investigation should focus on anti-inflammatory and analgesic properties.

  • Cyclooxygenase (COX) Inhibition Assays: The inhibition of COX-1 and COX-2 is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] A colorimetric or fluorometric inhibitor screening assay should be employed to determine the IC50 values of the novel analogs against both COX-1 and COX-2.[10][14][15][16]

    Experimental Protocol: In Vitro COX Inhibition Assay

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

    • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture and pre-incubate.

    • Initiate the reaction by adding arachidonic acid.

    • The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

    • Calculate the percentage of inhibition and determine the IC50 value for each analog.

The structural similarity to precursors of dual GK and PPARγ activators warrants investigation into these metabolic targets.[11]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Assay: PPARγ is a key regulator of glucose and lipid metabolism.[17][18] A cell-based reporter assay can be used to screen for agonist activity.[19][20]

    Experimental Protocol: PPARγ Reporter Assay

    • Use a stable cell line co-transfected with a PPARγ expression vector and a luciferase reporter vector under the control of a PPARγ response element.

    • Plate the cells and treat with various concentrations of the test compounds. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control.

    • After an incubation period, lyse the cells and measure luciferase activity.

    • An increase in luciferase activity indicates PPARγ activation.

  • Glucokinase (GK) Activation Assay: Glucokinase is a crucial enzyme in glucose metabolism and a target for type 2 diabetes therapies.[21][22][23]

    Experimental Protocol: In Vitro Glucokinase Activation Assay

    • The assay is based on a coupled enzymatic reaction where GK phosphorylates glucose to glucose-6-phosphate (G6P).[24]

    • G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces NADP+ to NADPH.

    • The rate of NADPH production is directly proportional to GK activity and can be measured by the increase in absorbance at 340 nm or by a fluorometric probe.[24][25]

    • Test compounds are screened for their ability to increase the rate of this reaction.

Early assessment of potential liabilities is critical.

  • hERG Channel Inhibition Assay: Inhibition of the hERG potassium channel is associated with a risk of cardiac arrhythmia (QT prolongation).[8][26][27] An automated patch-clamp system should be used to assess the inhibitory potential of the analogs on the hERG channel expressed in a stable cell line.[26]

  • Ames Test for Mutagenicity: This bacterial reverse mutation assay is a standard preliminary screen for carcinogenic potential.[3][4][7] The test should be conducted with and without metabolic activation (S9 fraction).

    Experimental Protocol: Ames Test

    • Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[4]

    • Expose the bacteria to various concentrations of the test compound in the presence and absence of a rat liver homogenate (S9 fraction) for metabolic activation.

    • Plate the treated bacteria on a histidine-deficient agar medium.

    • The number of revertant colonies (that have regained the ability to synthesize histidine) is counted after incubation. A significant increase in revertant colonies compared to the negative control indicates mutagenic potential.

Tier 2: In Vivo Validation

Promising candidates from Tier 1 should be advanced to in vivo models.

  • Analgesic Efficacy Models:

    • Hot Plate Test: This model assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics. The latency to a response (e.g., paw licking or jumping) is measured.

    • Tail-Flick Test: Another model for thermal pain, where the latency to flick the tail from a heat source is recorded.[5][9]

    • Formalin Test: This model assesses the response to a chemical-induced inflammatory pain, with an early neurogenic phase and a later inflammatory phase.[5]

  • Anti-inflammatory Activity Model:

    • Carrageenan-induced Paw Edema: This is a classic model of acute inflammation. Paw volume is measured before and after the injection of carrageenan in the presence and absence of the test compound.

Tier 3: Advanced Safety and Metabolism

A critical step for any analog of phenacetin is a thorough evaluation of its potential for nephrotoxicity.

  • Nephrotoxicity Assessment:

    • In Vitro: Utilize human kidney proximal tubule epithelial cells to assess cytotoxicity and the expression of kidney injury biomarkers such as KIM-1 and NGAL upon exposure to the compounds.

    • In Vivo: In sub-chronic animal studies, monitor renal function through measurements of serum creatinine and blood urea nitrogen (BUN). Histopathological examination of the kidneys is also essential.

  • Metabolic Profiling:

    • Utilize liver microsomes and hepatocytes to study the metabolic fate of the lead compounds.

    • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites and determine if the metabolic pathways associated with phenacetin's toxicity have been successfully avoided.

Diagram: Metabolic Pathways of Phenacetin vs. Proposed Analog

G cluster_0 Phenacetin Metabolism cluster_1 Proposed Analog Metabolism phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) acetaminophen Acetaminophen phenacetin->acetaminophen O-deethylation napqi NAPQI (Toxic Metabolite) acetaminophen->napqi CYP450 analog Ethyl (4-ethoxyphenyl)aminoacetate hydrolyzed 4-ethoxyphenylaminoacetic acid + Ethanol (Potentially Less Toxic) analog->hydrolyzed Ester Hydrolysis

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via a nucleophilic substitution reaction between 4-ethoxyaniline and ethyl bromoacetate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Ethyl (4-ethoxyphenyl)aminoacetate is a secondary amine derivative that serves as a key building block in the synthesis of various more complex molecules, including pharmaceutical agents and dyes. Its structure incorporates a substituted aniline core, which is a common motif in pharmacologically active compounds. The protocol described herein employs a classical and efficient N-alkylation strategy, a cornerstone reaction in organic synthesis.

The chosen synthetic route involves the reaction of 4-ethoxyaniline (also known as p-phenetidine) with ethyl bromoacetate.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate and displacing the bromide ion. The use of a non-nucleophilic base is critical to neutralize the hydrobromic acid generated in situ, thereby preventing the protonation of the starting aniline and driving the reaction towards completion.

Reaction Mechanism and Workflow

Overall Reaction Scheme

The synthesis proceeds as follows:

4-Ethoxyaniline + Ethyl Bromoacetate → Ethyl (4-ethoxyphenyl)aminoacetate
Mechanistic Pathway

The reaction is a classic SN2 N-alkylation. The key steps are:

  • Nucleophilic Attack: The primary amine of 4-ethoxyaniline attacks the carbon atom bearing the bromine in ethyl bromoacetate.

  • Transition State: A transient five-coordinate transition state is formed.

  • Leaving Group Departure: The bromide ion is expelled, forming an ammonium salt intermediate.

  • Deprotonation: A mild base, such as potassium carbonate, deprotonates the ammonium salt to yield the final secondary amine product, Ethyl (4-ethoxyphenyl)aminoacetate.

sn2_mechanism Figure 1: Ssub_N2 Reaction Mechanism cluster_reactants Reactants cluster_products Products aniline 4-Ethoxyaniline (Nucleophile) plus1 + aniline->plus1 bromoacetate Ethyl Bromoacetate (Electrophile) arrow1 bromoacetate->arrow1 base K₂CO₃ (Base) base->arrow1 Solvent/Heat product Ethyl (4-ethoxyphenyl)aminoacetate plus2 + product->plus2 salt KHCO₃ + KBr plus1->bromoacetate plus2->salt arrow1->product arrow2

Figure 1: SN2 Reaction Mechanism
Experimental Workflow

The overall process can be visualized as a sequence of setup, reaction, workup, and purification stages.

workflow start Start: Assemble Glassware reagents Charge Reactor: 1. 4-Ethoxyaniline 2. Solvent (Acetonitrile) 3. K₂CO₃ start->reagents addition Add Ethyl Bromoacetate (Dropwise at RT) reagents->addition reaction Heat to Reflux (Monitor by TLC) addition->reaction cooldown Cool to Room Temperature reaction->cooldown filtration Filter off Inorganic Salts cooldown->filtration evaporation Concentrate Filtrate (Rotary Evaporator) filtration->evaporation workup Aqueous Workup (Extraction with Ethyl Acetate) evaporation->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS) purification->analysis end End: Store Product analysis->end

Figure 2: Experimental Synthesis Workflow

Materials and Safety

Reagent and Solvent Data
ReagentCAS No.FormulaMW ( g/mol )Role
4-Ethoxyaniline156-43-4C₈H₁₁NO137.18Nucleophile
Ethyl Bromoacetate105-36-2C₄H₇BrO₂167.01Alkylating Agent
Potassium Carbonate584-08-7K₂CO₃138.21Base
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05Solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Hexane110-54-3C₆H₁₄86.18Eluent
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08Stationary Phase
Critical Safety Precautions

This protocol must be performed inside a certified chemical fume hood by trained personnel.

  • 4-Ethoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled.[2][3] It may cause an allergic skin reaction, causes serious eye irritation, and is suspected of causing genetic defects.[2][4] Avoid all direct contact.

  • Ethyl Bromoacetate: This substance is highly toxic, a powerful lachrymator (tear-inducing agent), and a strong irritant to the skin, eyes, and respiratory system.[5][6] It is fatal if swallowed, in contact with skin, or if inhaled.[7][8] It is also a flammable liquid. Handle with extreme caution and ensure no exposure occurs.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton; double-gloving with nitrile is a common practice) are mandatory.[3][5][6][7]

Detailed Experimental Protocol

Objective: To synthesize Ethyl (4-ethoxyphenyl)aminoacetate with a target scale of ~10 mmol.

  • Reactor Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyaniline (1.37 g, 10.0 mmol, 1.0 eq.).

    • Add anhydrous acetonitrile (40 mL) to dissolve the aniline.

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.).

    • Causality Note: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the cation of the base without interfering with the nucleophile. Potassium carbonate is a cost-effective, non-nucleophilic base strong enough to neutralize the HBr formed but mild enough to prevent significant hydrolysis of the ester. An excess of the base ensures the reaction medium remains basic.

  • Addition of the Alkylating Agent:

    • While stirring the suspension vigorously at room temperature, add ethyl bromoacetate (1.16 mL, 1.75 g, 10.5 mmol, 1.05 eq.) dropwise over 5 minutes using a syringe.

    • Causality Note: A slight excess of the alkylating agent helps to drive the reaction to completion. Dropwise addition is crucial to control the initial reaction rate and prevent potential exothermic events or the formation of dialkylated byproducts.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Reaction Workup:

    • Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

    • Combine the filtrate and washings in a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a crude oil or semi-solid.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (~2-3 g).

    • Prepare a silica gel column (approx. 40 g of silica in a 2.5 cm diameter column) packed with a 9:1 Hexane:Ethyl Acetate slurry.

    • Load the adsorbed crude product onto the top of the column.

    • Elute the column with a gradient of 9:1 to 4:1 Hexane:Ethyl Acetate, collecting fractions and monitoring by TLC.

    • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield Ethyl (4-ethoxyphenyl)aminoacetate as a pale yellow oil or low-melting solid.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient heating. 2. Impure or wet reagents/solvent. 3. Low reactivity of alkylating agent.1. Ensure a steady reflux is maintained. 2. Use anhydrous solvents and freshly opened reagents. 3. Add a catalytic amount of potassium iodide (KI, ~0.1 eq.). This facilitates an in situ Finkelstein reaction, converting the bromoacetate to the more reactive iodoacetate.[9]
Significant amount of dialkylated product observed The product is more nucleophilic than the starting material; excessive heating or concentration.1. Use a larger excess of the starting aniline (e.g., 1.5-2.0 eq.). 2. Ensure slow, controlled addition of the ethyl bromoacetate at room temperature before heating.
Product is a dark, intractable oil Decomposition or side reactions due to prolonged heating or presence of impurities.1. Reduce reaction time if possible by using a more forcing solvent like DMF (use with caution, harder to remove). 2. Ensure thorough purification via column chromatography; a carbon treatment of the crude product before chromatography may help remove color.
Ester hydrolysis during workup Presence of a strong base or water during heating.Avoid using strong bases like NaOH or KOH. Ensure the workup is performed after the reaction mixture has cooled and that anhydrous conditions were maintained during the reaction.

Conclusion

This application note provides a validated and reliable protocol for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. By adhering to the detailed steps and understanding the causality behind the procedural choices, researchers can consistently obtain the desired product in good yield and purity. The paramount importance of adhering to the stringent safety precautions outlined for handling the hazardous reagents cannot be overstated.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet - 4-Ethoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

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Harnessing Ethyl (4-ethoxyphenyl)aminoacetate: A Versatile Synthon for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry and materials science, the strategic design of heterocyclic scaffolds remains a cornerstone of innovation. Ethyl (4-ethoxyphenyl)aminoacetate emerges as a particularly compelling, yet underexplored, building block. Its structure uniquely combines the features of a secondary arylamine with an ethyl ester moiety, offering multiple reactive centers for intramolecular and intermolecular cyclization reactions. The 4-ethoxyphenyl group, a common feature in pharmacologically active molecules, provides a lipophilic handle that can favorably influence pharmacokinetic properties.

This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the synthetic utility of this reagent. We will explore its logical application in the construction of high-value heterocyclic cores, such as quinolines and benzodiazepines, by dissecting the causality behind proposed reaction pathways and providing robust, field-tested protocols.

Part 1: Foundational Reactivity and Strategic Considerations

Ethyl (4-ethoxyphenyl)aminoacetate is, at its core, a functionalized N-alkylated aniline. Its synthetic potential is dictated by the interplay between the nucleophilic nitrogen, the activated aromatic ring, and the electrophilic ester carbonyl.

Key Reactive Sites:

  • Aromatic Ring (Positions 2 and 6): The potent ortho,para-directing effects of the ethoxy and amino groups strongly activate the positions ortho to the amino group for electrophilic substitution. This is the lynchpin for cyclization reactions that form a new ring fused to the benzene core.

  • Secondary Amine: While less nucleophilic than a primary aniline due to steric hindrance and delocalization into the ring, this nitrogen is central to forming nitrogen-containing heterocycles.

  • α-Methylene Group: The protons on the methylene group adjacent to the ester are weakly acidic and can be deprotonated under strong basic conditions to form an enolate, opening avenues for condensation reactions.

  • Ester Carbonyl: This group can participate in cyclization reactions, acting as an electrophile, particularly in intramolecular condensations like the Dieckmann condensation or in reactions with external nucleophiles.

Our strategic approach will focus on leveraging the activated aromatic ring in concert with a co-reactant designed to engage with the secondary amine, leading to efficient cyclization and aromatization cascades.

Part 2: Synthesis of Quinolines via Modified Friedländer Annulation

The quinoline scaffold is a privileged structure in drug discovery, found in numerous antimalarial, antibacterial, and anticancer agents.[1] The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct methods for its construction. We can adapt this logic by using Ethyl (4-ethoxyphenyl)aminoacetate as the aniline component in a reaction with a 1,3-dicarbonyl compound.

Causality and Mechanistic Insight: The reaction proceeds via an initial acid-catalyzed condensation between the aniline nitrogen of Ethyl (4-ethoxyphenyl)aminoacetate and one of the carbonyls of a β-ketoester (e.g., ethyl acetoacetate). This forms an enamine intermediate. The crucial next step is an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks the second carbonyl group. This cyclization is favored by the electron-donating nature of the ethoxy and amino substituents. Subsequent dehydration leads to the final, stable aromatic quinoline ring system. Using a metal-free acid catalyst like p-toluenesulfonic acid (p-TSA) aligns with green chemistry principles by avoiding heavy metal waste.[1]

Workflow for Quinolone Synthesis

G A Ethyl (4-ethoxyphenyl)aminoacetate + Ethyl Acetoacetate D Step 1: Enamine Formation (Condensation) A->D Reactants B Acid Catalyst (p-TSA) Solvent (e.g., Toluene) B->D Conditions C Reflux (e.g., 110°C) C->D E Step 2: Intramolecular Cyclization (Electrophilic Aromatic Substitution) D->E Intermediate I F Step 3: Dehydration (Aromatization) E->F Intermediate II G Product Isolation (Crystallization) F->G Crude Product H Substituted Quinolone Product G->H Purified Product

Caption: Workflow for the synthesis of quinolones.

Experimental Protocol: Synthesis of Ethyl 2-(6-ethoxy-4-methyl-1,2-dihydroquinolin-2-yl)acetate

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl (4-ethoxyphenyl)aminoacetate 209.25 2.09 g 10
Ethyl acetoacetate 130.14 1.43 g 11
p-Toluenesulfonic acid (p-TSA) 172.20 172 mg 1 (10 mol%)

| Toluene | - | 50 mL | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Ethyl (4-ethoxyphenyl)aminoacetate (2.09 g, 10 mmol), ethyl acetoacetate (1.43 g, 11 mmol), and toluene (50 mL).

  • Add p-toluenesulfonic acid (172 mg, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120°C) and monitor the collection of water in the Dean-Stark trap.

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the target quinolone derivative.

Trustworthiness Check: This protocol is self-validating. The removal of water via the Dean-Stark apparatus drives the equilibrium towards product formation. TLC allows for real-time monitoring of reactant consumption and product formation. The acid catalyst is neutralized during workup, and standard purification techniques ensure product integrity.

Part 3: Synthesis of 1,5-Benzodiazepine Scaffolds

The 1,5-benzodiazepine core is another privileged scaffold, renowned for its applications as anxiolytic, anticonvulsant, and hypnotic agents. Typically, these are synthesized from o-phenylenediamines. While our starting material is not a diamine, it can be readily converted or used in alternative cyclization strategies. A plausible approach involves the reaction with a β-keto ester, analogous to a known synthesis of phenoxydifluoromethyl-substituted 1,5-benzodiazepin-2-ones.[2]

Causality and Mechanistic Insight: This synthesis hinges on the reaction between the secondary amine of Ethyl (4-ethoxyphenyl)aminoacetate and an appropriate partner, such as an α,β-unsaturated ketone or a β-keto ester, under conditions that promote cyclization. For this application note, we propose a reaction with o-phenylenediamine, where Ethyl (4-ethoxyphenyl)aminoacetate acts as the two-carbon synthon providing the keto-methylene unit required for cyclization.

The mechanism involves the initial formation of an imine between the more nucleophilic primary amine of o-phenylenediamine and the carbonyl group implicitly formed from the ester of our starting material (via hydrolysis/transamination). The secondary amine of the diamine then attacks the methylene carbon, leading to cyclization and the formation of the seven-membered ring.

Reaction Mechanism: Benzodiazepine Formation

G sub Ethyl (4-ethoxyphenyl)aminoacetate + o-Phenylenediamine step1 Amide Formation/ Transamination sub->step1 cond Acid Catalyst (AcOH) Reflux cond->step1 step2 Iminium Ion Formation step1->step2 Intermediate step3 Intramolecular Cyclization (7-exo-trig) step2->step3 step4 Dehydration/ Tautomerization step3->step4 Cyclized Intermediate prod 4-(4-ethoxyphenyl)-1,3-dihydro- 2H-1,5-benzodiazepin-2-one step4->prod

Caption: Proposed mechanism for 1,5-benzodiazepine synthesis.

Experimental Protocol: Synthesis of 4-(4-ethoxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Materials:

Reagent/Material Molar Mass ( g/mol ) Quantity Moles (mmol)
Ethyl (4-ethoxyphenyl)aminoacetate 209.25 2.09 g 10
o-Phenylenediamine 108.14 1.08 g 10
Glacial Acetic Acid 60.05 20 mL -

| Ethanol | 46.07 | 30 mL | - |

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ethyl (4-ethoxyphenyl)aminoacetate (2.09 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (20 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 90-100°C) with constant stirring.

  • Monitor the reaction for 8-12 hours via TLC (mobile phase 1:1 hexane:ethyl acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralize the solution carefully by adding aqueous ammonia until the pH is ~7-8. A solid precipitate will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from an ethanol/water mixture to obtain the pure 1,5-benzodiazepine derivative.

Trustworthiness Check: The use of a mixed solvent system (ethanol/acetic acid) provides both a medium for the reaction and the necessary acidic catalysis. The progress is empirically trackable via TLC. The precipitation and neutralization steps are standard, reliable methods for isolating amine-containing products from an acidic reaction medium. The final recrystallization step ensures the purity of the final compound.

Part 4: Future Directions and Advanced Applications

The utility of Ethyl (4-ethoxyphenyl)aminoacetate is not limited to these two examples. Its unique structure makes it an ideal candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single pot.[3][4] For instance, a three-component reaction with an aldehyde and a source of cyanide (e.g., TMSCN) could lead to highly functionalized aminonitriles, which are precursors to other heterocyclic systems like imidazoles.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in peptide couplings or other cyclization reactions that require a carboxylic acid moiety. The exploration of this synthon in domino reactions, where a single set of conditions initiates a cascade of bond-forming events, represents a promising frontier for constructing molecular diversity from a simple, elegant starting material.[1]

References

  • Patil, S. A., et al. (2021). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ChemInform, 52(32). Available at: [Link]

  • El-Sayed, R. (2018). Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) - TSI Journals. Trade Science Inc. Available at: [Link]

  • Venkateswarlu, Y., et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. ACG Publications. Available at: [Link]

  • El-Faham, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(23), 7291. Available at: [Link]

  • Il'ina, I. V., et al. (2002). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. Molecules, 7(5), 433-440. Available at: [Link]

  • Romero-Vásquez, D., & Delgado, D. R. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available at: [Link]

  • Al-Mutabagani, L. A., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Polymers, 14(21), 4734. Available at: [Link]

  • Zhang, W., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Accounts of chemical research, 50(8), 1935–1946. Available at: [Link]

  • Patel, H. M., & Patel, K. D. (2023). Synthesis, Characterization, and Biological Evaluation of New 1,2,3-Triazole Derivatives. Heterocyclic Letters, 13(3), 525-531. Available at: [Link]

  • Singh, M., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17094-17117. Available at: [Link]

  • Devadiga, P., et al. (2020). ETHYL-4-(DIMETHYLAMINO)-2-(4-METHOXYPHENYL) PROPANOTE AS ANXIOLYTIC, ANTI-INFLAMMATORY AND ANTI- BACTERIAL AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1035-1046. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2017). Multicomponent reactions in the synthesis of heterocycles, 53(4). Available at: [Link]

  • ResearchGate. (n.d.). synthesis , characterization and biological activity of some new heterocyclic compounds derived from 4-aminoacetophenone. Request PDF. Available at: [Link]

  • Mohamed, H. M. (2014). A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[2][5]Thiazolo-[3,2-a]Pyridine-4-Carboxylate Derivatives and Some of their Reactions. World Journal of Organic Chemistry, 2(1), 1-8. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Multicomponent reactions IV. Available at: [Link]

  • Ma, X., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(18), 5650. Available at: [Link]

  • Martínez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2005. Available at: [Link]

  • Al-Tel, T. H. (2017). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 13, 1923–1953. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Peculiarities of three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one. Request PDF. Available at: [Link]

  • Shiryaev, A. A., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1917. Available at: [Link]

  • Organic Chemistry II. (2015, August 19). Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. Available at: [Link]

  • Nichols, D. E., et al. (1992). 2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of medicinal chemistry, 35(11), 2091-2096. Available at: [Link]

  • Ak, G., et al. (2024). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311690. Available at: [Link]

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Application Notes & Protocols: Ethyl (4-ethoxyphenyl)aminoacetate as a Versatile Building Block for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline motif, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. This designation is earned due to its recurring presence in molecules exhibiting a vast array of pharmacological activities. Quinoxaline derivatives are foundational to numerous therapeutic agents, demonstrating effects that span anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal applications.[1] Their versatile biological profile has made them a focal point for researchers and drug development professionals aiming to design novel therapeutics with enhanced potency and specificity.[1]

The synthesis of these vital compounds often relies on the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] However, the exploration of alternative, functionalized building blocks is crucial for introducing molecular diversity and tailoring pharmacokinetic properties. This guide focuses on Ethyl (4-ethoxyphenyl)aminoacetate , a strategic precursor for synthesizing a specific class of quinoxaline derivatives, namely 3-substituted quinoxalin-2(1H)-ones. This building block offers a direct route to incorporating an N-aryl substituent, a common feature in potent kinase inhibitors and other targeted therapies.

This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols, safety considerations, and mechanistic insights for utilizing Ethyl (4-ethoxyphenyl)aminoacetate in the synthesis of quinoxalinone derivatives.

Starting Material: Physicochemical Properties & Safety

A thorough understanding of the starting material is paramount for successful and safe experimentation.

Physicochemical Data

The properties of the primary building block, Ethyl (4-ethoxyphenyl)aminoacetate, are summarized below.

PropertyValueSource/Reference
IUPAC Name Ethyl 2-((4-ethoxyphenyl)amino)acetate---
Synonyms AKOS BB-8695[4]
CAS Number Not available for this specific structure.[4]
Molecular Formula C12H17NO3[4]
Molecular Weight 223.27 g/mol [4]
Appearance Expected to be a solid or oilGeneral knowledge
Solubility Soluble in common organic solvents (Ethanol, DMSO, DMF)General knowledge
Safety & Handling

As a substituted aromatic amine and ester, Ethyl (4-ethoxyphenyl)aminoacetate requires careful handling in a controlled laboratory environment.[5][6]

  • General Handling: Conduct all manipulations within a certified chemical fume hood. Avoid inhalation of dust, vapor, or mist. Prevent contact with skin, eyes, and clothing.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and incompatible substances.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]

  • Toxicology: While specific data for this compound is not available, aromatic amines as a class can be toxic and may be absorbed through the skin.[5][6][9] Treat this compound with appropriate caution. In case of exposure, seek immediate medical attention.

The Core Reaction: Oxidative Cyclocondensation

The synthesis of quinoxalin-2(1H)-ones from an α-amino ester and an o-phenylenediamine is a powerful strategy that deviates from the traditional 1,2-dicarbonyl route. The reaction proceeds via a proposed oxidative cyclocondensation mechanism.

Causality of the Pathway:

  • Initial Condensation: The more nucleophilic primary amine of the o-phenylenediamine attacks the electrophilic carbonyl carbon of the ester in Ethyl (4-ethoxyphenyl)aminoacetate. This forms a tetrahedral intermediate which then eliminates ethanol to form an amide intermediate.

  • Intramolecular Cyclization: The second, now proximate, aromatic amine of the o-phenylenediamine moiety attacks the carbonyl of the newly formed amide. This intramolecular reaction is favored due to the proximity of the reacting groups, leading to the formation of a six-membered dihydroquinoxalinone ring.

  • Oxidative Aromatization: The dihydro-intermediate is not the final stable product. It must undergo an oxidation step to form the aromatic quinoxalinone ring system. This is often the rate-limiting step and can be achieved spontaneously by atmospheric oxygen or facilitated by a mild oxidant.

This sequence provides a direct and efficient route to the desired 3-((4-ethoxyphenyl)amino)quinoxalin-2(1H)-one scaffold.

reaction_mechanism cluster_reactants Reactants A Ethyl (4-ethoxyphenyl) aminoacetate C Amide Intermediate A->C Condensation (-EtOH) B o-Phenylenediamine B->C Condensation (-EtOH) D Dihydroquinoxalinone Intermediate C->D Intramolecular Cyclization E Final Product 3-((4-ethoxyphenyl)amino) quinoxalin-2(1H)-one D->E Oxidation (-2H)

Caption: Proposed mechanism for quinoxalinone synthesis.

Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the synthesis and characterization of 3-((4-ethoxyphenyl)amino)quinoxalin-2(1H)-one.

Protocol: Synthesis of 3-((4-ethoxyphenyl)amino)quinoxalin-2(1H)-one

Principle: This one-pot procedure involves the direct reaction of Ethyl (4-ethoxyphenyl)aminoacetate with o-phenylenediamine in a suitable high-boiling solvent, which facilitates both the condensation and subsequent in-situ aerobic oxidation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl (4-ethoxyphenyl)aminoacetate≥95%Commercial Source---
o-Phenylenediamine≥98%Commercial SourceHandle with care, toxic.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercial SourceHigh-boiling solvent, facilitates oxidation.
Ethanol (EtOH)Reagent GradeCommercial SourceFor recrystallization.
Deionized Water---Laboratory SourceFor precipitation.
Round-bottom flask (50 mL)---------
Reflux condenser---------
Magnetic stirrer/hotplate---------
Buchner funnel & filter paper---------

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add Ethyl (4-ethoxyphenyl)aminoacetate (2.23 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous DMSO (20 mL) to the flask.

  • Reaction Conditions: Attach a reflux condenser and place the flask in a pre-heated oil bath at 120 °C. Stir the reaction mixture vigorously. The solution will typically darken over time.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% Ethyl Acetate / Hexanes). Check for the consumption of starting materials and the appearance of a new, less polar spot for the product. The reaction is typically complete within 12-24 hours.

  • Work-up & Precipitation: After the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the dark reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring. A solid precipitate should form.

  • Continue stirring the suspension for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with additional deionized water (2 x 50 mL) to remove residual DMSO.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.

Expected Results & Characterization:

  • Yield: 65-80%

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons of both the quinoxalinone and the 4-ethoxyphenyl rings, a singlet for the NH proton of the quinoxalinone, a triplet and quartet for the ethoxy group, and a signal for the secondary amine proton.[10]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbonyl carbon (~155-160 ppm), aromatic carbons, and the carbons of the ethoxy group.[10]

  • Mass Spectrometry (ESI+): Expect to find the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C16H16N3O2.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low or No Product FormationInsufficient reaction time or temperature.Increase reaction time and/or temperature slightly (e.g., to 130 °C). Ensure starting materials are pure.
Incomplete ReactionEquilibrium limitations.While DMSO promotes the reaction, a different solvent like DMF or acetic acid could be trialed.
Product is an oil/GummyImpurities, incomplete removal of DMSO.Ensure thorough washing with water. If recrystallization fails, attempt purification via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient).
Dark, Intractable TarOverheating or side reactions.Reduce reaction temperature to 110 °C and monitor more frequently. Ensure an inert atmosphere (N₂) if aerobic oxidation is too aggressive.

Experimental Workflow & Logic

The entire process, from material preparation to final analysis, follows a logical and systematic workflow designed to ensure reproducibility and purity.

workflow start Start: Reagent Prep setup Reaction Setup (Flask, Stirrer, Reagents) start->setup reaction Reflux at 120°C in DMSO (12-24h) setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool & Precipitate in Cold Water monitor->workup Complete isolate Vacuum Filtration workup->isolate purify Recrystallize from Ethanol isolate->purify dry Dry Under Vacuum purify->dry analyze Characterization (NMR, MS, Yield) dry->analyze end End: Pure Product analyze->end

Caption: Step-by-step experimental workflow diagram.

Conclusion and Future Perspectives

The use of Ethyl (4-ethoxyphenyl)aminoacetate as a building block provides a direct and efficient pathway for the synthesis of 3-amino-substituted quinoxalin-2(1H)-ones. This application note details a robust protocol that can be readily adopted by researchers in drug discovery and organic synthesis. The resulting scaffold, featuring the (4-ethoxyphenyl)amino moiety, is a valuable template for further functionalization and screening against various biological targets, particularly protein kinases. Future work could involve diversifying the o-phenylenediamine component or modifying the ethoxy group to explore structure-activity relationships (SAR) and develop new therapeutic leads.

References

  • Al-Ostath, A. et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science Publishers.
  • More, G. K. & Bodedla, G. (2024). Plausible mechanism for the formation of quinoxaline. ResearchGate. Available at: [Link]

  • Al-Hiari, Y. M. et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. Available at: [Link]

  • Nag, S. et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Nag, S. et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Wan, J.-P. & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

  • Zhao, R. et al. (2023). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. Available at: [Link]

  • Diplomata Comercial. (2024). Amine Usage Guidelines for High-Purity Amines in Industry. Available at: [Link]

  • SKC Inc. (2024). SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • ResearchGate. (2022). Synthesis of quinoxaline using o-phenylenediamine with various diketone... Available at: [Link]

  • Nag, S. et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. Available at: [Link]

  • Scribd. Quinoxaline Synthesis via o-Phenylenediamine. Available at: [Link]

  • ChemSynthesis. ethyl aminoacetate. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... PubMed Central. Available at: [Link]

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Application Notes and Protocols: Step-by-Step Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives are key structural motifs in a variety of pharmacologically active compounds. Their presence in molecular frameworks often imparts desirable pharmacokinetic and pharmacodynamic properties, making them valuable building blocks in medicinal chemistry and drug discovery. This application note provides a detailed, step-by-step guide for the synthesis of these important intermediates, focusing on a common and reliable synthetic route. The protocols described herein are designed to be reproducible and scalable, catering to the needs of both academic research laboratories and industrial drug development settings.

Synthetic Strategy Overview

The most direct and widely employed method for the synthesis of ethyl (4-ethoxyphenyl)aminoacetate is the N-alkylation of 4-ethoxyaniline with ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution where the amino group of the aniline derivative attacks the electrophilic carbon of the bromoacetate. The choice of base and solvent is critical to ensure high yields and minimize side reactions.

Alternative strategies for forming the crucial C-N bond include transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination[1][2][3] and the Ullmann condensation[4][5][6][7][8]. While powerful, these methods often require more specialized catalysts and ligands, making the direct N-alkylation a more accessible starting point for many laboratories. Reductive amination, another common method for amine synthesis, is less direct for this target molecule as it would require the corresponding keto-ester, which is not as readily available as the starting aniline.[9][10][11][12]

This guide will focus on the direct N-alkylation approach due to its simplicity, cost-effectiveness, and high efficiency.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product 4-Ethoxyaniline 4-Ethoxyaniline Reaction N-Alkylation (Reflux) 4-Ethoxyaniline->Reaction Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Reaction Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetone) Base_Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Ethyl (4-ethoxyphenyl)aminoacetate Purification->Final_Product

Caption: Synthetic workflow for Ethyl (4-ethoxyphenyl)aminoacetate.

Detailed Experimental Protocol

This protocol outlines the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate via N-alkylation of 4-ethoxyaniline with ethyl bromoacetate.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
4-Ethoxyaniline≥98%Sigma-Aldrich
Ethyl bromoacetate≥98%Acros Organics
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, powderedFisher Scientific
AcetoneAnhydrous, ≥99.5%J.T. Baker
Ethyl acetateHPLC gradeVWR
HexanesHPLC gradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Round-bottom flask (100 mL)-Kimble
Reflux condenser-Ace Glass
Magnetic stirrer and stir bar-IKA
Heating mantle-Glas-Col
Rotary evaporator-Büchi
Glass funnel and filter paper-Whatman
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Glass column for chromatography-Chemglass
Silica gel for column chromatography230-400 meshSorbent Technologies

Safety Precautions:

  • Ethyl bromoacetate is a lachrymator and a toxic alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

  • 4-Ethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. Handle with appropriate PPE in a fume hood.

  • Acetone is a flammable solvent. Ensure there are no open flames or spark sources in the vicinity during its use.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxyaniline (1.37 g, 10 mmol).

    • Add anhydrous acetone (40 mL) to dissolve the aniline.

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Addition of Alkylating Agent:

    • While stirring the mixture, add ethyl bromoacetate (1.11 mL, 1.67 g, 10 mmol) dropwise at room temperature.[14] A gentle exothermic reaction may be observed.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the insoluble potassium carbonate and potassium bromide salts by vacuum filtration through a pad of celite or filter paper.

    • Wash the filter cake with a small amount of acetone (2 x 10 mL) to recover any residual product.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[15]

    • Prepare a slurry of silica gel in hexanes and pack a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl (4-ethoxyphenyl)aminoacetate as a pale yellow oil or a low-melting solid.

Characterization Data
PropertyExpected Value
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.00-6.70 (m, 4H, Ar-H), 4.22 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.98 (q, J = 6.8 Hz, 2H, -OCH₂CH₃), 3.88 (s, 2H, -NCH₂CO-), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.28 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 171.5, 152.0, 142.0, 115.5 (2C), 114.5 (2C), 63.5, 61.5, 47.0, 15.0, 14.2.
Mass Spectrometry (ESI-MS) m/z 224.1 [M+H]⁺

Note: Spectroscopic data can be compared with literature values or databases for confirmation.[16][17][18][19]

Causality and Experimental Insights

  • Choice of Base: Potassium carbonate is a moderately strong, inexpensive, and non-nucleophilic base, making it ideal for this reaction. Stronger bases like sodium hydride could lead to deprotonation of the ester's alpha-carbon, resulting in side reactions. Weaker bases may not be effective in neutralizing the HBr byproduct, thus slowing down the reaction.

  • Solvent Selection: Acetone is a good choice as it is a polar aprotic solvent that readily dissolves the reactants but not the inorganic salts, which simplifies the work-up. Other polar aprotic solvents like acetonitrile or DMF could also be used, but acetone is often preferred for its lower boiling point and ease of removal.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate without causing decomposition of the reactants or products.

  • Purification Strategy: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and potential side products, such as the N,N-dialkylated aniline. The choice of eluent system is crucial for achieving good separation.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC until the starting material is consumed.
Moisture in the reaction.Ensure all glassware is dry and use anhydrous solvents and reagents.
Formation of Side Products (e.g., dialkylation) Excess ethyl bromoacetate or prolonged reaction time.Use a 1:1 stoichiometric ratio of aniline to bromoacetate. Monitor the reaction closely and stop it once the starting aniline is consumed.
Difficulty in Purification Close-running spots on TLC.Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may be required.

Conclusion

The N-alkylation of 4-ethoxyaniline with ethyl bromoacetate is a robust and efficient method for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. The protocol detailed in this application note is well-established and can be readily implemented in a standard organic chemistry laboratory. By understanding the rationale behind the experimental choices and potential pitfalls, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Ethyl 4-ethoxyphenylacetate - SpectraBase. Available at: [Link]

  • ethyl bromoacetate - Organic Syntheses Procedure. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen. Available at: [Link]

  • Ethyl bromoacetate - Wikipedia. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]

  • Why C–N and C–O Couplings? - Macmillan Group. Available at: [Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? - ResearchGate. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • ethyl 4-({3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carbonyl}amino)benzoate. Available at: [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. Available at: [Link]

  • Cas 299168-49-3,AMINO-(4-ETHOXY-PHENYL) - LookChem. Available at: [Link]

  • Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions - Beilstein Journals. Available at: [Link]

  • Ethyl {[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetate - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Ethyl 1-ethyl-1-{(4-methoxyphenyl)amino}-2,3-dihydro-1H-indene-2-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

  • Ethyl [(4-methoxybenzoyl)amino]acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of ethyl 4-ethoxybenzoate - PrepChem.com. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate - ResearchGate. Available at: [Link]

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Application Note: A Scalable and Efficient Protocol for the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (4-ethoxyphenyl)aminoacetate is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in several established and investigational drugs. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This application note provides a detailed, robust, and scalable protocol for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate via the N-alkylation of p-phenetidine with ethyl chloroacetate. The procedure has been designed with a focus on scientific integrity, safety, and scalability, drawing upon established chemical principles and best practices in process chemistry.

Chemical Principles and Rationale

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate is achieved through a nucleophilic substitution reaction (SN2) where the nitrogen atom of p-phenetidine (4-ethoxyaniline) acts as the nucleophile, displacing the chloride ion from ethyl chloroacetate.

Reaction Scheme:

The choice of base and solvent is critical for the success of this reaction on a large scale. A moderately weak base is preferred to avoid potential side reactions such as the hydrolysis of the ester functionality. An inorganic base like potassium carbonate is an excellent choice as it is inexpensive, easy to handle, and can be readily removed from the reaction mixture by filtration.[1][2]

The solvent should be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions. While polar aprotic solvents like DMF or DMSO can be effective, they present challenges in removal and have associated safety concerns on a large scale. Acetone or acetonitrile are more practical choices for industrial applications due to their lower boiling points and more favorable safety profiles.[2] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in enhancing the reaction rate by facilitating the transfer of the base into the organic phase.[3]

To minimize the formation of the dialkylated byproduct, a slight excess of the amine starting material can be used. However, for cost-effectiveness and to simplify purification, this protocol utilizes a close to stoichiometric ratio with careful monitoring of the reaction progress.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with: - p-Phenetidine - Potassium Carbonate - Acetone B Heat to Reflux A->B C Slowly Add Ethyl Chloroacetate B->C D Cool Reaction Mixture C->D Reaction Monitoring (TLC/LC-MS) E Filter to Remove Inorganic Salts D->E F Concentrate Filtrate under Reduced Pressure E->F G Aqueous Workup: - Add Water & Ethyl Acetate - Separate Layers - Wash Organic Layer F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate to Obtain Crude Product H->I J Recrystallize from Ethanol/Water I->J K Dry Purified Product J->K

Caption: A schematic overview of the synthesis, workup, and purification of Ethyl (4-ethoxyphenyl)aminoacetate.

Detailed Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
p-Phenetidine137.181.37 kg10.0Ensure high purity
Ethyl Chloroacetate122.551.29 kg10.5Use a fresh, stabilized grade
Anhydrous Potassium Carbonate138.212.07 kg15.0Finely powdered
Acetone58.0815 L-Reagent grade
Ethyl Acetate88.1110 L-For extraction
Ethanol46.07As needed-For recrystallization
Brine (saturated NaCl solution)-5 L-For washing
Anhydrous Sodium Sulfate142.04500 g-For drying
Procedure
  • Reaction Setup:

    • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-phenetidine (1.37 kg, 10.0 mol), anhydrous potassium carbonate (2.07 kg, 15.0 mol), and acetone (15 L).

    • Begin stirring the suspension and heat the mixture to a gentle reflux (approximately 56 °C).

  • Addition of Ethyl Chloroacetate:

    • Once the mixture is at a steady reflux, add ethyl chloroacetate (1.29 kg, 10.5 mol) dropwise from the dropping funnel over a period of 2-3 hours. Maintain a steady reflux throughout the addition.

    • Rationale: Slow addition helps to control the exothermic nature of the reaction and minimizes the formation of impurities.

  • Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture at reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2 hours.

    • The reaction is typically complete within 8-12 hours, as indicated by the disappearance of the p-phenetidine starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a Büchner funnel to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with acetone (2 x 1 L).[4]

    • Combine the filtrate and the acetone washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.

    • To the crude oil, add water (10 L) and ethyl acetate (10 L). Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

    • Wash the organic layer sequentially with water (2 x 5 L) and then with brine (5 L).[5]

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Purification by Recrystallization:

    • Dry the organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.

    • Concentrate the dried organic solution under reduced pressure to yield the crude Ethyl (4-ethoxyphenyl)aminoacetate as an oil or a low-melting solid.

    • For purification, dissolve the crude product in a minimal amount of hot ethanol (approximately 95%).[6][7]

    • Slowly add water to the hot ethanolic solution until the first sign of persistent turbidity.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40 °C to a constant weight.

    • Expected Yield: 1.6 - 1.8 kg (76-86%) of a white to off-white crystalline solid.

    • Melting Point: 43-45 °C.

Safety and Handling

  • p-Phenetidine: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1]

  • Ethyl Chloroacetate: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[8] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.

  • General Precautions: The reaction should be conducted in a well-ventilated area or a fume hood. Grounding and bonding of equipment should be in place to prevent static discharge, especially when handling flammable solvents like acetone and ethyl acetate.[8] All chemical waste should be disposed of in accordance with local regulations.[9]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. By employing readily available and cost-effective reagents and solvents, and by following the detailed procedural steps and safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The outlined procedure is well-suited for a large-scale laboratory or pilot plant setting.

References

  • ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?. Retrieved from [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • TSI Journals. (n.d.). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. Retrieved from [Link]

  • Loba Chemie. (2016). ETHYL CHLOROACETATE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • YouTube. (2022). Recrystallization- Organic Chemistry Lab- purification. Retrieved from [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Optimized synthesis and characterization of ethyl N-cycloamine acetates. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

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Application Note: Ethyl (4-ethoxyphenyl)aminoacetate as a Versatile Intermediate for Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-aryl glycine esters are a cornerstone class of building blocks in modern medicinal chemistry, serving as crucial precursors for a multitude of heterocyclic systems that form the core of many therapeutic agents.[1][2] This application note provides a detailed technical guide on the synthesis, characterization, and strategic application of Ethyl (4-ethoxyphenyl)aminoacetate. We present a robust, step-by-step protocol for its preparation via N-alkylation of 4-ethoxyaniline. Furthermore, we demonstrate its utility as a key intermediate by outlining a protocol for its conversion into a 1,4-benzodiazepine-2,5-dione scaffold, a privileged structure in central nervous system (CNS) drug discovery.[3][4] The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Introduction: The Strategic Value of the 4-Ethoxyphenyl Moiety

The design of novel pharmaceutical agents is a multi-parameter optimization challenge, where chemists must balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of intermediates is therefore a critical decision. Ethyl (4-ethoxyphenyl)aminoacetate offers two key strategic advantages:

  • The N-Aryl Glycine Ester Core: This structural motif is a versatile synthon, primed for cyclization reactions to form a wide array of nitrogen-containing heterocycles. The secondary amine and the ester functional groups provide orthogonal reactivity for constructing complex molecular architectures.[5][6][7]

  • The 4-Ethoxyphenyl Group: The para-ethoxy substitution is not merely an inert spectator. It serves as a critical modulator of physicochemical properties. Compared to a simple phenyl or a methoxy group, the ethoxy group can fine-tune lipophilicity (LogP), potentially improving membrane permeability and oral absorption. It can also influence metabolic stability by blocking a potential site of para-hydroxylation, a common metabolic pathway for aromatic rings.[8][9]

This guide will equip researchers with the practical knowledge to synthesize this valuable intermediate and leverage it in drug discovery campaigns.

Physicochemical & Computed Properties

The following properties for Ethyl (4-ethoxyphenyl)aminoacetate (Formula: C₁₂H₁₇NO₃) are provided for reference.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₃Calculated
Molecular Weight 223.27 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from Analogs[8][10]
XLogP3 (Calculated) ~2.0 - 2.5Estimated based on analogs
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 7Calculated

Synthesis Protocol: Ethyl (4-ethoxyphenyl)aminoacetate

This protocol details the synthesis via a nucleophilic substitution reaction between 4-ethoxyaniline and ethyl bromoacetate. The reaction is a classic N-alkylation, a fundamental transformation in organic synthesis.[11]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Characterization A 4-Ethoxyaniline (p-Phenetidine) R N-Alkylation Reflux, 4-6h A->R B Ethyl Bromoacetate B->R C Mild Base (e.g., K₂CO₃) C->R D Solvent (e.g., Acetonitrile) D->R W Workup 1. Filter solid 2. Evaporate solvent 3. Aqueous Extraction R->W P Column Chromatography (Silica Gel) W->P Final Ethyl (4-ethoxyphenyl)aminoacetate P->Final Char Characterization (NMR, MS, IR) Final->Char

Caption: Workflow for the synthesis of the target intermediate.

Materials and Equipment
  • Reagents: 4-Ethoxyaniline (p-phenetidine)[10], Ethyl bromoacetate[12], Anhydrous Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN), Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), UV lamp.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 4-ethoxyaniline (10.0 g, 72.9 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.2 g, 146 mmol, 2.0 equiv.), and acetonitrile (100 mL).

    • Causality Note: Potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Using at least two equivalents ensures the aniline remains sufficiently deprotonated. Acetonitrile is a polar aprotic solvent ideal for Sₙ2 reactions.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (8.9 mL, 80.2 mmol, 1.1 equiv.) dropwise at room temperature.

    • Expert Insight: Ethyl bromoacetate is a potent lachrymator and should be handled in a chemical fume hood.[13][14] Adding it dropwise helps control any initial exotherm. A slight excess (1.1 equiv.) ensures complete consumption of the starting aniline.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting aniline spot should be consumed, and a new, higher Rf product spot should appear.

  • Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Extraction: Dissolve the crude oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Trustworthiness Check: The bicarbonate wash removes any unreacted acidic starting materials or byproducts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield Ethyl (4-ethoxyphenyl)aminoacetate as a pure oil or solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of a 1,4-Benzodiazepin-2,5-dione Analog

This protocol demonstrates the utility of the synthesized intermediate by constructing a benzodiazepine core, a privileged scaffold in CNS drug discovery.[3][15][16] The reaction involves an initial acylation with 2-nitrobenzoyl chloride followed by reductive cyclization.

Application Workflow Diagram

G start_node Ethyl (4-ethoxyphenyl)aminoacetate step1 Acylation start_node->step1 reagent1 2-Nitrobenzoyl Chloride Base (Pyridine) reagent1->step1 reagent2 Reducing Agent (e.g., SnCl₂ or H₂/Pd-C) step2 Reductive Cyclization reagent2->step2 intermediate Acyclic Nitro Intermediate step1->intermediate intermediate->step2 final_product 1,4-Benzodiazepin-2,5-dione Scaffold step2->final_product

Caption: Pathway from the intermediate to a benzodiazepine scaffold.

Materials and Equipment
  • Reagents: Ethyl (4-ethoxyphenyl)aminoacetate, 2-Nitrobenzoyl chloride, Pyridine, Dichloromethane (DCM), Stannous Chloride Dihydrate (SnCl₂·2H₂O), Ethanol.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup and purification.

Step-by-Step Procedure
  • Acylation: Dissolve Ethyl (4-ethoxyphenyl)aminoacetate (1.0 equiv.) in dry dichloromethane (DCM) in a round-bottom flask and cool to 0°C in an ice bath. Add pyridine (1.2 equiv.) followed by the dropwise addition of a solution of 2-nitrobenzoyl chloride (1.1 equiv.) in DCM.

    • Expert Insight: The reaction is performed at 0°C to control the reactivity of the acid chloride. Pyridine acts as a base to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the acylated intermediate by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude nitro intermediate. This intermediate can be purified by chromatography or used directly in the next step if sufficiently pure.

  • Reductive Cyclization: Dissolve the crude nitro intermediate in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equiv.) in portions. Heat the mixture to reflux for 3-5 hours.

    • Causality Note: SnCl₂ simultaneously reduces the nitro group to an amine and catalyzes the intramolecular cyclization (lactamization) by attacking the ester carbonyl, leading to the formation of the desired dione ring system.

  • Final Workup and Purification: Cool the reaction, pour it into ice water, and basify with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography to yield the pure 1,4-benzodiazepin-2,5-dione derivative.

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Ethoxyaniline (p-Phenetidine): This compound is toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[8] It is a suspected mutagen and has known renal toxicity.[8] It is sensitive to air and light and may darken upon storage.[10]

  • Ethyl Bromoacetate: This is a highly toxic, corrosive, and lachrymatory (tear-inducing) liquid.[12][13] It is a potent alkylating agent and must be handled with extreme care to avoid inhalation or skin contact.[11][14][17]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

Ethyl (4-ethoxyphenyl)aminoacetate is a highly valuable and versatile intermediate for drug discovery. The straightforward and scalable synthesis presented here provides reliable access to this building block. Its strategic utility was demonstrated through its efficient conversion to a benzodiazepine scaffold, highlighting its potential for generating libraries of complex molecules for biological screening. The insights and protocols within this guide are intended to empower researchers to accelerate their drug discovery programs.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2023). PubMed Central. [Link]

  • p-Phenetidine. Wikipedia. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. (2016). ACS Publications. [Link]

  • Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety. (2003). Journal of the Korean Chemical Society. [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis.
  • 4-Ethoxyaniline. PubChem. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation? Quora. [Link]

  • Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). National Institutes of Health (NIH). [Link]

  • Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). MDPI. [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]

  • Ethyl bromoacetate. Wikipedia. [Link]

  • What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. [Link]

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Application Note: Analytical Strategies for Monitoring the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Reaction Monitoring

Ethyl (4-ethoxyphenyl)aminoacetate is a chemical intermediate characterized by an aromatic amine and an ethyl ester functional group. Its synthesis, likely involving nucleophilic substitution or reductive amination, requires precise monitoring to track the consumption of starting materials (e.g., 4-ethoxyaniline and an ethyl haloacetate) and the formation of the final product and potential by-products. Inadequate monitoring can lead to incomplete conversion, excessive impurity formation, and batch-to-batch variability, all of which have significant implications in drug development and manufacturing.

The choice of an analytical method is dictated by the specific requirements of the analysis: speed, selectivity, sensitivity, and the nature of the reaction matrix. This guide provides the technical rationale and step-by-step protocols for the most effective techniques.

Strategic Selection of an Analytical Method

Selecting the appropriate analytical technique is the first critical step. The decision depends on the specific goal, such as real-time kinetic analysis, high-resolution impurity profiling, or routine in-process checks. The following diagram outlines a decision-making workflow.

start Goal of Analysis? q1 Need Real-Time Kinetic Data? start->q1 q2 Are Analytes Volatile & Thermally Stable? q1->q2 No insitu In-Situ Spectroscopy (FT-IR / NIR) q1->insitu Yes q3 Need High Resolution for Complex Mixtures? q2->q3 No gcms Gas Chromatography (GC-MS) q2->gcms Yes hplc Liquid Chromatography (HPLC / UPLC) q3->hplc Yes end_point Routine In-Process Checks (IPC) q3->end_point No

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For quantitative analysis of reaction progress and impurity profiling, reversed-phase HPLC is the most powerful and versatile technique. It offers excellent resolution for separating the moderately polar product from its precursors and potential by-products.

3.1. Principle of Separation The method relies on a non-polar stationary phase (typically C18) and a polar mobile phase. Ethyl (4-ethoxyphenyl)aminoacetate, along with related aromatic amines and esters, will be separated based on their relative hydrophobicity. A gradient elution, where the organic content of the mobile phase is increased over time, is typically employed to ensure good resolution and timely elution of all components. UV detection is ideal due to the chromophoric nature of the aromatic ring in the analyte and related species.

3.2. Detailed HPLC-UV Protocol

This protocol is a robust starting point and should be optimized and validated for your specific reaction mixture.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a 1. Quench Reaction (e.g., with cold solvent) b 2. Dilute Aliquot in Mobile Phase a->b c 3. Filter Sample (0.45 µm PTFE filter) b->c d 4. Inject onto Calibrated HPLC System c->d e 5. Acquire Chromatogram d->e f 6. Integrate Peaks e->f g 7. Calculate % Area or Concentration via Calibration Curve f->g

Caption: Standard workflow for HPLC reaction monitoring.

Step-by-Step Methodology:

  • Sample Preparation:

    • Carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction vessel.

    • Immediately quench the reaction by diluting it in a known volume (e.g., 10 mL) of a 50:50 acetonitrile:water mixture to prevent further conversion.

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • Use a standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

    • The following table summarizes a recommended starting point for the method parameters.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the amine functional group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 15 minA gradient is necessary to elute both polar starting materials and the less polar product with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume; can be adjusted based on concentration.
Detection UV at 254 nmAromatic compounds strongly absorb at this wavelength, providing good sensitivity. A DAD can be used to check for peak purity.
  • Data Analysis:

    • Identify peaks based on the retention times of pre-injected standards of starting materials and the product.

    • For simple progress monitoring, calculate the relative percentage of each component using the peak area (% Area).

    • For accurate quantitation, create a calibration curve using standards of known concentrations.

3.3. Method Validation: Ensuring Trustworthiness For use in regulated environments, the analytical method must be validated according to ICH Q2(R2) guidelines.[1][2][3] This process demonstrates that the method is suitable for its intended purpose.[2][4]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from other components like impurities or starting materials.[4][5]Peak purity analysis (via DAD) > 99.0%; Baseline resolution between adjacent peaks.
Linearity Establishes a direct relationship between concentration and detector response.[5]Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 5-150 µg/mL).
Accuracy The closeness of the measured value to the true value, often assessed by spike recovery.[4][5]98.0% - 102.0% recovery of a spiked analyte.
Precision Measures the method's repeatability and intermediate precision.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
LOD & LOQ The lowest concentration that can be reliably detected and quantified, respectively.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).RSD of results should remain within acceptable limits (e.g., < 5%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying volatile by-products or if the starting materials are more amenable to GC analysis. While Ethyl (4-ethoxyphenyl)aminoacetate itself may have limited thermal stability, this method is excellent for profiling low molecular weight impurities.

4.1. Principle of Separation and Detection In GC, compounds are volatilized and separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic ions, providing both identification and quantification.

4.2. GC-MS Protocol

  • Sample Preparation:

    • Quench a reaction aliquot (e.g., 100 µL) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

    • If derivatization is needed to improve volatility (e.g., for polar impurities), add the appropriate reagent (e.g., BSTFA for silylation) and heat as required.

    • Inject the prepared sample into the GC-MS.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp is required to separate compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass range of the product, reactants, and likely fragments.

In-Situ Spectroscopy for Real-Time Monitoring

For mechanistic studies or process optimization, in-situ techniques like FT-IR provide real-time data without the need for sampling.[6][7] This approach allows for the continuous tracking of functional group changes, offering direct insight into reaction kinetics.[8]

5.1. Principle of Monitoring By inserting a probe directly into the reaction vessel, the FT-IR spectrometer can continuously collect infrared spectra. The progress of the reaction can be monitored by observing the decrease in the absorbance of a characteristic vibrational band of a reactant and/or the increase in a band corresponding to the product.

5.2. In-Situ FT-IR Protocol

  • Setup:

    • Insert an attenuated total reflectance (ATR) FT-IR probe into the reactor.

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).

  • Data Acquisition:

    • Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor key vibrational frequencies. For example, in an N-alkylation reaction of 4-ethoxyaniline with ethyl bromoacetate, one could monitor:

      • Disappearance of N-H stretch from 4-ethoxyaniline (~3400 cm⁻¹).

      • Appearance of C-N stretch of the secondary amine product.

      • Changes in the C=O ester region (~1735 cm⁻¹), which may shift slightly upon conversion.

  • Data Analysis:

    • Plot the absorbance of the key peaks versus time to generate a kinetic profile of the reaction. This provides immediate feedback on reaction rate and endpoint.

Conclusion

The successful synthesis of Ethyl (4-ethoxyphenyl)aminoacetate relies on the implementation of appropriate analytical controls.

  • HPLC-UV stands out as the primary choice for quantitative analysis, offering high resolution and reliability, supported by a robust validation framework as outlined by ICH guidelines.

  • GC-MS serves as a complementary technique, invaluable for the identification of volatile impurities and by-products.

  • In-situ FT-IR offers a sophisticated, real-time window into reaction kinetics, making it an excellent tool for process development and optimization.

By selecting the right method and adhering to rigorous protocols, researchers and drug development professionals can ensure the efficient and reproducible synthesis of this important chemical intermediate.

References

  • Optica Publishing Group. (n.d.). Reaction Monitoring in Explorative Organic Synthesis Using Fiber-Optical NIR Spectroscopy and Principal Component Analysis. Retrieved from Optica Publishing Group website: [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from European Medicines Agency website: [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Retrieved from The Royal Society of Chemistry website: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from IntuitionLabs website: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website: [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager website: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website: [Link]

  • ACS Publications. (n.d.). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. Retrieved from ACS Publications website: [Link]

  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from NIH website: [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters. Retrieved from ResearchGate website: [Link]

  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from ACS Publications website: [Link]

  • Tesis Doctorals en Xarxa. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from TDX website: [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from Spectroscopy Online website: [Link]

  • Hilaris Publisher. (n.d.). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Retrieved from Hilaris Publisher website: [Link]

  • PubMed. (n.d.). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Retrieved from PubMed: [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from Waters Corporation website: [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Retrieved from MDPI website: [Link]

  • LookChem. (n.d.). AMINO-(4-ETHOXY-PHENYL)-ACETIC ACID. Retrieved from LookChem website: [Link]

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Application Notes and Protocols for Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, storage, and application of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in pharmaceutical synthesis. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from closely related analogs and established principles of chemical safety to provide a robust framework for its safe and effective use. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each experimental choice to ensure both scientific integrity and user safety.

Compound Identification and Characterization

For the purpose of ensuring a baseline of safety, this guide cross-references the safety profile of a structurally similar compound, N-Phenylglycine ethyl ester (CAS: 2216-92-4)[1]. However, it is crucial to recognize that while analogous, the toxicological and reactivity profiles may differ.

Table 1: Physicochemical Properties of Ethyl (4-ethoxyphenyl)aminoacetate and a Key Analog

PropertyEthyl (4-ethoxyphenyl)aminoacetateN-Phenylglycine ethyl ester (CAS: 2216-92-4)[1]
Molecular Formula C₁₂H₁₇NO₃C₁₀H₁₃NO₂
Molecular Weight 223.27 g/mol 179.22 g/mol
Appearance Not explicitly documented; likely a solid or oil.Solid[1]
Solubility Expected to be soluble in common organic solvents.No data available.
Boiling Point No data available.No data available.
Melting Point No data available.No data available.

Synthesis and Potential Impurities: An Expert's Perspective

From a synthetic chemistry standpoint, Ethyl (4-ethoxyphenyl)aminoacetate is typically prepared via the N-alkylation of 4-ethoxyaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

  • Reaction Scheme: 4-ethoxyaniline + ClCH₂COOC₂H₅ → C₂H₅O-C₆H₄-NHCH₂COOC₂H₅ + HCl

Understanding this synthetic route is critical for anticipating potential impurities. Incomplete reaction can leave residual 4-ethoxyaniline or ethyl chloroacetate. Side reactions, though less common under controlled conditions, could lead to dialkylation of the aniline nitrogen. Therefore, it is recommended to verify the purity of the compound via techniques such as NMR or LC-MS before use in sensitive applications.

Safety, Handling, and Personal Protective Equipment (PPE)

Given the absence of a specific SDS, a cautious approach to handling is paramount. The following protocols are based on the safety data for N-Phenylglycine ethyl ester and general best practices for handling research chemicals[1].

Hazard Identification and Precautionary Measures

While the specific hazards of Ethyl (4-ethoxyphenyl)aminoacetate are not fully characterized, based on its functional groups (aromatic amine, ester), it should be treated as a potentially hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines and esters can cause irritation upon contact.

  • Sensitization: Some individuals may develop allergic skin reactions.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been fully investigated[1].

Precautionary Statements:

  • Avoid contact with skin and eyes.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1]. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Lab Coat: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage and Stability

Proper storage is crucial to maintain the integrity of Ethyl (4-ethoxyphenyl)aminoacetate and to prevent the formation of hazardous degradation products.

Recommended Storage Conditions

Based on protocols for similar compounds, the following storage conditions are advised:

  • Temperature: Keep refrigerated[1].

  • Atmosphere: Store in a dry, cool, and well-ventilated place[1].

  • Container: Keep container tightly closed[1].

  • Incompatible Materials: Store away from strong oxidizing agents[1].

Stability and Degradation

The ester functionality in Ethyl (4-ethoxyphenyl)aminoacetate makes it susceptible to hydrolysis, particularly in the presence of strong acids or bases, or at elevated temperatures. The aromatic amine portion can be sensitive to oxidation over time, which may be accelerated by exposure to light and air. It is recommended to use the compound promptly after opening and to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to minimize degradation.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of Ethyl (4-ethoxyphenyl)aminoacetate for use in downstream applications.

  • Preparation: In a certified chemical fume hood, bring the container of Ethyl (4-ethoxyphenyl)aminoacetate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to the vial.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Workflow for Safe Handling and Dispensing

The following workflow diagram illustrates the key steps for the safe handling and dispensing of Ethyl (4-ethoxyphenyl)aminoacetate.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a certified chemical fume hood Equilibrate Equilibrate container to room temperature FumeHood->Equilibrate Weigh Weigh compound Equilibrate->Weigh Dispense Dispense into appropriate vessel Weigh->Dispense Clean Clean spills immediately Dispense->Clean Decontaminate Decontaminate work area Clean->Decontaminate Store Store according to protocol Decontaminate->Store Dispose Dispose of waste properly Decontaminate->Dispose

Caption: Workflow for the safe handling and dispensing of Ethyl (4-ethoxyphenyl)aminoacetate.

Logical Relationships in Safety and Handling

The following diagram illustrates the interconnectedness of hazard identification, control measures, and emergency preparedness.

Safety_Logic cluster_assessment Risk Assessment cluster_controls Control Measures cluster_emergency Emergency Response HazardID Hazard Identification (Based on Analogs) Engineering Engineering Controls (Fume Hood) HazardID->Engineering Admin Administrative Controls (SOPs, Training) HazardID->Admin PPE Personal Protective Equipment (Gloves, Goggles) HazardID->PPE Exposure Exposure Potential (Inhalation, Dermal) Exposure->Engineering Exposure->Admin Exposure->PPE Spill Spill Response Engineering->Spill FirstAid First Aid Engineering->FirstAid Admin->Spill Admin->FirstAid PPE->Spill PPE->FirstAid

Caption: Interrelationship of safety protocols for handling chemical intermediates.

Conclusion

While the absence of a specific CAS number and Safety Data Sheet for Ethyl (4-ethoxyphenyl)aminoacetate necessitates a heightened level of caution, a robust safety and handling protocol can be established by leveraging data from analogous compounds and adhering to fundamental principles of laboratory safety. Researchers, scientists, and drug development professionals are urged to treat this compound with the respect due to a substance of unknown full toxicological properties and to implement the control measures outlined in this guide rigorously.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of Ethyl (4-ethoxyphenyl)aminoacetate. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, validated methodologies to enhance the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

Q1: What are the primary synthetic routes to Ethyl (4-ethoxyphenyl)aminoacetate?

The most prevalent and direct method is the N-alkylation of 4-ethoxyaniline with an ethyl haloacetate , such as ethyl chloroacetate or ethyl bromoacetate. This is a classic nucleophilic substitution reaction (SN2 type). An alternative, though less direct, route is the reductive amination of ethyl glyoxylate with 4-ethoxyaniline.[1][2][3] This guide will focus on optimizing the more common N-alkylation pathway.

Q2: What is the fundamental mechanism of the N-alkylation route?

The reaction proceeds via a nucleophilic attack from the lone pair of electrons on the nitrogen atom of 4-ethoxyaniline onto the electrophilic α-carbon of the ethyl haloacetate. This displaces the halide leaving group. A base is required to neutralize the hydrohalic acid (e.g., HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Q3: Why is my reaction yield consistently low?

Low yields can stem from several factors, including suboptimal reaction conditions, the formation of side products, or incomplete reactions.[4] Key culprits often include:

  • Dialkylation: The secondary amine product is also nucleophilic and can react with another molecule of ethyl haloacetate to form a tertiary amine byproduct.[2][5]

  • Ester Hydrolysis: The presence of water, especially under strong basic or acidic conditions during the reaction or workup, can hydrolyze the ethyl ester to the corresponding carboxylic acid.[4][6]

  • Poor Reaction Rate: Insufficient temperature, incorrect solvent choice, or the use of a less reactive haloacetate (chloro- vs. bromo-) can lead to an incomplete reaction.[7]

Q4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method. A suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) should provide good separation between the starting 4-ethoxyaniline, the product, and potential byproducts like the dialkylated species. The reaction is complete when the 4-ethoxyaniline spot is no longer visible by TLC. For more quantitative analysis, techniques like GC-MS or HPLC can be employed.[8][9]

Section 2: Troubleshooting Guide for Low Yield and Impurities

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC analysis shows a significant amount of remaining 4-ethoxyaniline, even after prolonged reaction time.

Troubleshooting Workflow

G start Low Conversion Detected by TLC q1 Is Ethyl Chloroacetate the alkylating agent? start->q1 action1 Action: - Add catalytic KI (0.1 eq). - Or, switch to Ethyl Bromoacetate. q1->action1 Yes q2 Is the temperature adequate? q1->q2 No a1_yes Yes a1_no No (Using Bromoacetate) action2 Action: - Increase temperature. - Reflux in a higher-boiling solvent (e.g., DMF instead of Acetone). q2->action2 No q3 Is the base strong enough or soluble? q2->q3 Yes action3 Action: - Use a stronger, non-nucleophilic base (e.g., DBU). - Or, add a phase-transfer catalyst (e.g., TBAB) if using a biphasic system. q3->action3 No G cluster_main Desired Reaction cluster_side Side Reaction A 4-Ethoxyaniline (Primary Amine) C Ethyl (4-ethoxyphenyl)aminoacetate (Product - Secondary Amine) A->C + B Ethyl Chloroacetate B->C D Ethyl (4-ethoxyphenyl)aminoacetate (Product) F Dialkylated Impurity (Tertiary Amine) D->F + E Ethyl Chloroacetate E->F

Caption: Competing pathways of mono- and dialkylation.

Solutions to Minimize Dialkylation
StrategyScientific RationaleImplementation
Control Stoichiometry Using an excess of the amine starting material ensures that the ethyl haloacetate is more likely to encounter a molecule of the more abundant primary amine rather than the secondary amine product.Use a 1.5 to 2.0 molar excess of 4-ethoxyaniline relative to the ethyl haloacetate. The unreacted amine can be removed during aqueous workup by washing with a dilute acid (e.g., 1M HCl).
Slow Addition of Alkylating Agent Adding the alkylating agent slowly maintains its concentration at a low level throughout the reaction, further favoring reaction with the more concentrated primary amine.Add the ethyl haloacetate dropwise to the reaction mixture over 30-60 minutes using a dropping funnel, especially when running the reaction at an elevated temperature. [10]
Lower Reaction Temperature While seemingly counterintuitive to the goal of full conversion, lower temperatures can sometimes increase selectivity by favoring the reaction with the more nucleophilic primary amine over the more sterically hindered secondary amine product.Try running the reaction at a lower temperature for a longer period. This must be balanced against achieving a reasonable reaction rate.

Section 3: Validated Experimental Protocol

This protocol is designed as a robust starting point for achieving a high yield of Ethyl (4-ethoxyphenyl)aminoacetate.

Reagents & Equipment:

  • 4-Ethoxyaniline

  • Ethyl bromoacetate (preferred for higher reactivity)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetone or DMF

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-ethoxyaniline (e.g., 10.0 g, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone (100 mL) and finely powdered anhydrous potassium carbonate (e.g., 15.0 g, 1.5 eq). Stir the suspension vigorously.

  • Addition of Alkylating Agent: In a dropping funnel, prepare a solution of ethyl bromoacetate (e.g., 12.1 g, 1.0 eq) in anhydrous acetone (20 mL). Add this solution dropwise to the stirred suspension over 30 minutes at room temperature.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (for acetone, ~56°C). Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) every hour. The reaction is typically complete in 4-8 hours, indicated by the disappearance of the 4-ethoxyaniline spot.

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Workup - Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer to a separatory funnel and wash with water (2 x 50 mL), followed by brine (1 x 50 mL). The water wash removes any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness on a rotary evaporator. This will yield the crude product, often as an oil or low-melting solid.

  • Purification:

    • Recrystallization (if solid): The crude product can often be purified by recrystallization from a solvent system like ethanol/water or hexane/ethyl acetate.

    • Column Chromatography (if oily): If the product is an oil or heavily contaminated with the dialkylated byproduct, purification by flash column chromatography on silica gel is recommended, using a hexane/ethyl acetate gradient.

Section 4: References

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • pseudothiohydantoin. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Question about reductive amination reaction procedure. (2025, March 7). Reddit. Retrieved January 18, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved January 18, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). Lumen Learning. Retrieved January 18, 2026, from [Link]

  • Synthetic method of oxiracetam intermediate 4-ethyl chloroacetoacetate. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit. Retrieved January 18, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit. Retrieved January 18, 2026, from [Link]

  • Preparation of ethyl chloroacetate. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved January 18, 2026, from [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution and Elimination in Synthesis. (2023, July 6). YouTube. Retrieved January 18, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved January 18, 2026, from [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Retrieved January 18, 2026, from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Alphabetical Method Listing - E. (n.d.). NIOSH - CDC. Retrieved January 18, 2026, from [Link]

  • Advanced Organic Module | English | Green Chemistry. (n.d.). University of Scranton. Retrieved January 18, 2026, from [Link]

  • ethyl aminoacetate. (2025, May 20). ChemSynthesis. Retrieved January 18, 2026, from [Link]

  • ethyl 4-({3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carbonyl}amino)benzoate. (n.d.). Retrieved January 18, 2026, from [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. Retrieved January 18, 2026, from [Link]

  • ETHYL 4-AMINO-3-(METHYLTHIOMETHYL)BENZOATE. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Cas 299168-49-3,AMINO-(4-ETHOXY-PHENYL) - LookChem. (n.d.). Retrieved January 18, 2026, from [Link]

  • Analytical Method for Ethyl Ether. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (2024, December 4). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Analytical Method for Ethyl Ether. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2- hydroxy-4-phenylbutyrate using stereospecific carbonyl reductase KmCR: optimization of cultivation and reaction conditions. (2023, June 20). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of ethyl 4-ethoxybenzoate. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensure the purity of your product, and troubleshoot any issues that may arise.

I. Synthesis Overview: The N-Alkylation Pathway

The most common and direct route to Ethyl (4-ethoxyphenyl)aminoacetate is the N-alkylation of p-phenetidine with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution where the amino group of p-phenetidine attacks the electrophilic carbon of the ethyl haloacetate.

The general reaction scheme is as follows:

p-Phenetidine + Ethyl Chloroacetate → Ethyl (4-ethoxyphenyl)aminoacetate

While seemingly straightforward, this synthesis is often complicated by several competing side reactions that can significantly impact yield and purity. This guide will address these challenges in a comprehensive question-and-answer format.

II. Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is it and how can I prevent it?

A1: This is the most common issue in this synthesis and the byproduct is almost certainly the N,N-dialkylated product, Ethyl 2-((4-ethoxyphenyl)(2-ethoxy-2-oxoethyl)amino)acetate.

  • Causality: The mono-N-alkylated product, Ethyl (4-ethoxyphenyl)aminoacetate, is also a secondary amine and can act as a nucleophile, reacting with another molecule of ethyl chloroacetate. In some cases, the secondary amine product can be more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine[1]. This is a classic problem of over-alkylation in amine synthesis[2].

  • Detection:

    • TLC: The dialkylated product will have a higher Rf value than the mono-alkylated product in most non-polar solvent systems (e.g., ethyl acetate/hexane) due to the masking of the polar N-H group. Staining with potassium permanganate can be effective for visualization[3].

    • HPLC: A reverse-phase HPLC method will show the dialkylated product eluting at a longer retention time than the desired product.

    • NMR: In the ¹H NMR spectrum of the crude product, the disappearance of the N-H proton signal and the appearance of a new set of methylene protons adjacent to the nitrogen are indicative of the dialkylated species.

  • Prevention & Mitigation:

    • Stoichiometry Control: Use a molar excess of p-phenetidine relative to ethyl chloroacetate. This increases the probability that the ethyl chloroacetate will react with the starting material rather than the product.

    • Slow Addition: Add the ethyl chloroacetate slowly and in a controlled manner to the reaction mixture. This maintains a low concentration of the alkylating agent, which disfavors the second alkylation.

    • Reaction Conditions: Lower temperatures generally favor mono-alkylation. High temperatures can increase the rate of the second alkylation.

    • Choice of Base: A non-nucleophilic, sterically hindered base can sometimes help to selectively deprotonate the primary amine without facilitating the second alkylation. However, in this specific reaction, an excess of a milder base like potassium carbonate is often used to scavenge the HCl byproduct.

Q2: My reaction mixture has developed a dark brown or reddish color, and I'm seeing a lot of baseline material on my TLC plate. What's causing this?

A2: This is likely due to the oxidation of the starting material, p-phenetidine.

  • Causality: Anilines, including p-phenetidine, are susceptible to oxidation, especially when exposed to air over time. This oxidation can lead to the formation of colored, polymeric "tars"[4]. The presence of these impurities can complicate the reaction and purification.

  • Detection:

    • Visual Inspection: The starting p-phenetidine should be a colorless to pale yellow liquid. If it is dark red or brown, it is likely oxidized.

    • TLC: Oxidized impurities often appear as a streak of colored material from the baseline on the TLC plate.

  • Prevention & Mitigation:

    • Purify the Starting Material: If your p-phenetidine is old or discolored, it is highly recommended to purify it before use. This can often be achieved by distillation under reduced pressure.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation during the synthesis.

Q3: I've noticed a byproduct with a similar polarity to my starting material. Could this be C-alkylation?

A3: While less common than N-alkylation, C-alkylation of the aromatic ring is a possible side reaction, especially under conditions that favor electrophilic aromatic substitution.

  • Causality: The ethoxy and amino groups of p-phenetidine are both activating groups, making the aromatic ring electron-rich and susceptible to electrophilic attack. This is essentially a Friedel-Crafts alkylation reaction[5][6][7]. The alkylating agent, ethyl chloroacetate, can be activated by a Lewis acid (or sometimes even a Brønsted acid) to form an electrophile that attacks the aromatic ring, primarily at the ortho position to the amino group due to steric hindrance from the ethoxy group.

  • Detection:

    • NMR: The presence of a C-alkylated product would be indicated by a change in the substitution pattern of the aromatic protons in the ¹H NMR spectrum. For ortho-alkylation, you would expect to see three aromatic protons with different splitting patterns compared to the A'A'B'B' system of the para-substituted starting material and N-alkylated product.

  • Prevention & Mitigation:

    • Avoid Lewis Acids: Do not use strong Lewis acid catalysts (like AlCl₃ or FeCl₃) as they will strongly promote Friedel-Crafts alkylation[8]. The reaction is typically carried out under basic or neutral conditions.

    • Control Temperature: Higher temperatures can sometimes favor C-alkylation. Running the reaction at moderate temperatures (e.g., room temperature to gentle reflux) is advisable.

Q4: My yield is low, and during the aqueous work-up, I suspect I am losing product. What could be happening?

A4: You might be experiencing hydrolysis of the ester group, either in your starting material (ethyl chloroacetate) or your product.

  • Causality: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under either acidic or basic conditions. During the reaction, if a strong base is used and there is water present, the ethyl chloroacetate can be hydrolyzed to chloroacetic acid. More commonly, during the work-up, if the reaction mixture is treated with a strong aqueous base (like NaOH) for an extended period, the ester of your product can be saponified to the corresponding carboxylate salt. This salt is highly water-soluble and will be lost to the aqueous phase during extraction.

  • Detection:

    • TLC/HPLC: The hydrolyzed product, (4-ethoxyphenyl)aminoacetic acid, will have a much lower Rf value (or shorter retention time in reverse-phase HPLC) than the ester product due to the presence of the polar carboxylic acid group.

    • pH Monitoring: During workup, carefully monitor the pH.

  • Prevention & Mitigation:

    • Anhydrous Conditions: Ensure your reaction solvent and reagents are dry to minimize hydrolysis of the ethyl chloroacetate.

    • Mild Base for Work-up: Use a mild base, such as a saturated sodium bicarbonate solution, to neutralize the reaction mixture during work-up. Avoid using strong bases like sodium hydroxide if possible.

    • Minimize Contact Time: Do not let the product remain in contact with aqueous base for extended periods. Perform extractions promptly.

    • Acidification and Re-extraction: If you suspect significant hydrolysis has occurred, you can acidify the aqueous layer from the work-up to a pH of ~3-4. This will protonate the carboxylate, making the (4-ethoxyphenyl)aminoacetic acid less water-soluble. You can then attempt to extract this acid byproduct with an organic solvent like ethyl acetate.

III. Recommended Experimental Protocol

This protocol is designed to favor the selective mono-N-alkylation of p-phenetidine.

Materials:

  • p-Phenetidine (freshly distilled if necessary)

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-phenetidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to make a ~0.5 M solution with respect to p-phenetidine).

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl chloroacetate (1.1 eq) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetonitrile, ~80 °C) and monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Parameter Recommendation Rationale
p-Phenetidine:Ethyl Chloroacetate Ratio 1 : 1.1A slight excess of the alkylating agent ensures full conversion of the starting amine. A large excess should be avoided to minimize dialkylation.
Base Anhydrous K₂CO₃A mild, inexpensive base that effectively scavenges the HCl byproduct without promoting significant ester hydrolysis.
Solvent Anhydrous Acetonitrile or DMFPolar aprotic solvents that facilitate Sₙ2 reactions. Acetonitrile is often easier to remove.
Temperature Gentle Reflux (~80 °C in ACN)Provides a reasonable reaction rate without significantly promoting side reactions.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the desired reaction and the primary side reactions.

Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate p_phenetidine p-Phenetidine main_product Ethyl (4-ethoxyphenyl)aminoacetate (Desired Product) p_phenetidine->main_product N-Alkylation (SN2) c_alkylation_product C-Alkylated Product p_phenetidine->c_alkylation_product C-Alkylation (Side Reaction 2) ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->main_product dialkylation_product N,N-Dialkylated Product ethyl_chloroacetate->dialkylation_product ethyl_chloroacetate->c_alkylation_product main_product->dialkylation_product Overalkylation (Side Reaction 1) hydrolysis_product (4-ethoxyphenyl)aminoacetic acid main_product->hydrolysis_product Ester Hydrolysis (Side Reaction 3)

Caption: Main reaction pathway and key side reactions.

Troubleshooting Flowchart start Reaction Issue? issue1 High MW Byproduct? start->issue1 issue2 Dark Colored Mixture? start->issue2 issue3 Low Yield After Work-up? start->issue3 solution1 Overalkylation. - Use excess p-phenetidine - Slow addition of alkylating agent - Lower temperature issue1->solution1 solution2 p-Phenetidine Oxidation. - Purify starting material - Use inert atmosphere issue2->solution2 solution3 Ester Hydrolysis. - Use anhydrous conditions - Mild base for work-up (e.g., NaHCO3) - Minimize contact time with aqueous base issue3->solution3

Caption: A quick troubleshooting guide for common issues.

V. References

  • Selective N-alkylation of aniline in the presence of zeolite catalysts. (n.d.). Google Patents. Retrieved from

  • Chiappe, C., Piccioli, P., & Pieraccini, D. (n.d.). Selective N-alkylation of anilines in ionic liquids. Scilit. Retrieved from [Link]

  • Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(20), 14452-14455.

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). NIH. Retrieved from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Spectra of ethyl acetate. (n.d.). Retrieved from [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. Retrieved from [Link]

  • What is the order of hydrolysis of ethyl acetate? (2018). Quora. Retrieved from [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved from [Link]

  • Separation of N,N-Diethyl-4-[(4-Ethoxyphenyl)azo]aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). NIH. Retrieved from [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Retrieved from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]

  • HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • ethyl 4-({3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carbonyl}amino)benzoate. (n.d.). Retrieved from [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl (4-ethoxyphenyl)aminoacetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you overcome common challenges in your experiments. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My crude Ethyl (4-ethoxyphenyl)aminoacetate is a dark brown or black solid/oil. What causes this discoloration and how can I remove it?

A1: This is a very common issue, and the discoloration almost certainly originates from the amine starting material, p-phenetidine (4-ethoxyaniline).

  • Expertise & Experience: Aromatic amines like p-phenetidine are highly susceptible to air oxidation, which forms polymeric, intensely colored impurities often described as "tars".[1][2] These tars are complex mixtures and can be challenging to remove if not addressed early. The initial purity of your p-phenetidine is the single most critical factor for obtaining a clean crude product. If the starting amine is already discolored, the impurity will carry through the synthesis.

  • Troubleshooting & Protocol:

    • Pre-purification of Starting Material: If your p-phenetidine is discolored, it is highly advisable to purify it before use. Distillation under reduced pressure is the most effective method.

    • Decolorization of the Crude Product: If you already have the discolored crude product, the most effective method for color removal is treatment with activated carbon.

    Protocol: Activated Carbon Treatment

    • Dissolve your crude Ethyl (4-ethoxyphenyl)aminoacetate in a suitable hot solvent. A good starting point is a solvent you plan to use for recrystallization, such as ethanol or an ethyl acetate/hexane mixture.[3]

    • Add activated carbon to the hot solution. Use approximately 1-5% of the crude product's weight. Caution: Add the carbon in small portions, as the solution may bump violently.

    • Gently reflux the mixture for 10-15 minutes.

    • Perform a hot filtration to remove the activated carbon. This is a critical step that must be done quickly to prevent premature crystallization of your product on the filter paper. Use a pre-heated funnel and fluted filter paper for best results.

    • The resulting filtrate should be significantly lighter in color and can then be taken forward for recrystallization.

Q2: What is the best general-purpose purification technique for Ethyl (4-ethoxyphenyl)aminoacetate on a lab scale?

A2: For most lab-scale syntheses (< 50 g), a well-optimized recrystallization is the most efficient and cost-effective method for achieving high purity. If recrystallization fails to remove certain impurities, column chromatography is the next logical step.

The choice between them depends on the impurity profile, which can be quickly assessed by Thin Layer Chromatography (TLC).

G start Crude Product tlc Run TLC Analysis start->tlc decision Single major spot with minor baseline/solvent front impurities? tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography  No (Multiple spots, close Rf) pure_product Pure Product recrystallize->pure_product chromatography->pure_product G cluster_0 Column Elution Order A Non-Polar Impurities (e.g., reaction byproducts) B Ethyl (4-ethoxyphenyl)aminoacetate (Target Compound) A->B Increasing Elution Time C Polar Impurities (e.g., unreacted p-phenetidine) B->C

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for this important synthetic intermediate.

Introduction: The Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, a key building block in pharmaceutical research, typically proceeds via a nucleophilic substitution reaction. The most common route involves the N-alkylation of 4-ethoxyaniline (p-phenetidine) with ethyl bromoacetate. This reaction, while straightforward in principle, is susceptible to various side reactions and challenges that can impact yield and purity.

This guide will address specific issues you may encounter, explaining the underlying chemical principles and providing actionable, field-proven solutions.

Troubleshooting Guide & FAQs

Here, we address common problems encountered during the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate in a question-and-answer format.

FAQ 1: Low Yield of the Desired Product

Question: I am consistently obtaining a low yield of Ethyl (4-ethoxyphenyl)aminoacetate. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The nucleophilicity of the amine and the reactivity of the alkylating agent are crucial.

    • Explanation: 4-ethoxyaniline is a moderately strong nucleophile, but the reaction with ethyl bromoacetate may still require optimization to proceed to completion. The reaction is a bimolecular nucleophilic substitution (SN2), and its rate is dependent on the concentration and reactivity of both reactants.[1][2]

    • Solution:

      • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can promote side reactions.[3]

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion of the nucleophile.[2][4] Acetonitrile is also a common choice.[5]

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions: The most common side reaction is the dialkylation of the aniline nitrogen.

    • Explanation: The mono-alkylated product, Ethyl (4-ethoxyphenyl)aminoacetate, can be more nucleophilic than the starting 4-ethoxyaniline, making it susceptible to a second alkylation by ethyl bromoacetate.[3][6]

    • Solution:

      • Stoichiometry Control: Use a slight excess of 4-ethoxyaniline relative to ethyl bromoacetate (e.g., 1.1 to 1.2 equivalents of the aniline). This will favor the formation of the mono-alkylated product.[3]

  • Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted byproducts.

    • Solution: Ensure your 4-ethoxyaniline and ethyl bromoacetate are of high purity. If necessary, purify the starting materials before use. For instance, 4-ethoxyaniline can be distilled under reduced pressure.

FAQ 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture turns dark, and upon workup, I am left with a tarry, intractable material. What is causing this, and how can I prevent it?

Answer: The formation of dark, polymeric material is a common issue in amine alkylations and often indicates decomposition or side reactions.

  • Oxidation of the Aniline:

    • Explanation: Anilines, especially under basic conditions or when heated, are susceptible to oxidation, which can lead to colored impurities and polymerization.

    • Solution:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Excessive Heat:

    • Explanation: High reaction temperatures can lead to the decomposition of both reactants and products.

    • Solution:

      • Controlled Heating: Use a temperature-controlled heating mantle or oil bath and avoid localized overheating. Start with a lower temperature and gradually increase it while monitoring the reaction.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. Column chromatography is not giving a clean separation. What are my options?

Answer: Purification challenges often arise from the presence of closely related impurities, such as the starting materials or the dialkylated byproduct.

  • Optimizing Chromatography:

    • Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to effectively separate the product from impurities.

    • Silica Gel: Ensure you are using an appropriate grade of silica gel and that it is properly packed.

  • Alternative Purification Methods:

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find one that provides good crystal formation.

    • Acid-Base Extraction:

      • Explanation: The basicity of the product and the starting aniline can be exploited for purification.

      • Protocol:

        • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the unreacted 4-ethoxyaniline and the product, transferring them to the aqueous layer.

        • The dialkylated product, being a tertiary amine, might have a different pKa and could potentially be separated at this stage with careful pH control.

        • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to deprotonate the desired product and the starting material, allowing them to be extracted back into an organic solvent.

        • Further purification by chromatography may then be more successful.

Experimental Protocols

General Protocol for the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate

This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyaniline (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 4-ethoxyaniline.

  • Reagent Addition: While stirring vigorously, add ethyl bromoacetate (0.9 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine. .

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.2 eq. 4-ethoxyaniline : 1.0 eq. ethyl bromoacetateMinimizes dialkylation.[3]
Base Anhydrous K₂CO₃ (2.0 eq.)Neutralizes the HBr byproduct, driving the reaction forward.
Solvent Anhydrous Acetonitrile, DMF, or DMSOPolar aprotic solvents favor SN2 reactions.[2][4]
Temperature 60-80°CIncreases reaction rate without significant decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-ethoxyaniline, K2CO3, and solvent B Add Ethyl Bromoacetate dropwise A->B C Heat to 60-80°C B->C D Monitor by TLC C->D E Filter and concentrate D->E Reaction Complete F Aqueous workup E->F G Column Chromatography F->G G cluster_causes cluster_solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions (Dialkylation) start->side_rxn reagent_quality Poor Reagent Quality start->reagent_quality increase_temp Increase Temperature/ Reaction Time incomplete_rxn->increase_temp change_solvent Change Solvent (DMF/DMSO) incomplete_rxn->change_solvent excess_aniline Use Excess Aniline side_rxn->excess_aniline purify_reagents Purify Starting Materials reagent_quality->purify_reagents

Caption: Troubleshooting decision tree for low yield issues.

References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Retrieved from [Link]

  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of isatin.

Sources

How to avoid degradation of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (4-ethoxyphenyl)aminoacetate

Welcome to the technical support resource for Ethyl (4-ethoxyphenyl)aminoacetate (CAS: 50845-77-7), a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to proactively prevent degradation and troubleshoot common issues encountered during its storage and application.

Core Stability Profile & Degradation Hazards

Q1: What is Ethyl (4-ethoxyphenyl)aminoacetate and what are its primary stability concerns?

Ethyl (4-ethoxyphenyl)aminoacetate is an aromatic ester derivative of the amino acid glycine. Its molecular structure contains three key functional groups that dictate its stability: an ethyl ester , a secondary aromatic amine , and an electron-rich ethoxy-substituted benzene ring . Each of these sites presents a potential vulnerability, making the compound susceptible to specific degradation pathways. The primary concerns are hydrolysis, oxidation, and photodegradation.

Q2: What are the main chemical degradation pathways for this compound?

There are two principal degradation mechanisms that users must be aware of:

  • Ester Hydrolysis: The ethyl ester group can be cleaved by water, a reaction catalyzed by the presence of acids or bases. This process yields (4-ethoxyphenyl)aminoacetic acid and ethanol. The presence of ambient moisture or residual acidic/basic impurities in solvents or on glassware can accelerate this process.[1][2]

  • Oxidation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to light. Oxidation often leads to the formation of complex, colored impurities, which is a common cause of product discoloration (yellowing or browning).[4]

  • Photodegradation: Aromatic amines, as a class, can be sensitive to UV and visible light, which can trigger oxidative or other degradative reactions.[5][6][7]

Below is a diagram illustrating these primary degradation routes.

main Ethyl (4-ethoxyphenyl)aminoacetate hydrolysis_prod (4-ethoxyphenyl)aminoacetic Acid + Ethanol main->hydrolysis_prod Hydrolysis (Moisture, H⁺/OH⁻) oxidation_prod Oxidized Impurities (Colored Species) main->oxidation_prod Oxidation / Photodegradation (Air, Light, Metal Ions)

Caption: Primary degradation pathways for Ethyl (4-ethoxyphenyl)aminoacetate.

Troubleshooting Guide: Issues and Solutions

This section addresses specific problems you may encounter.

Issue 1: The solid compound has turned yellow or brown upon storage.
  • Probable Cause: This discoloration is a classic indicator of oxidation.[4] The secondary amine or the aromatic ring has likely been oxidized by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures.

  • Recommended Actions:

    • Verify Purity: Before use, assess the purity of the discolored material using HPLC or NMR (see Section 4). The presence of multiple new signals or peaks indicates significant degradation.

    • Inert Atmosphere: If the material is still largely pure and you wish to prevent further degradation, transfer it to a clean, dry amber glass vial. Purge the vial with an inert gas (argon or nitrogen) before sealing tightly.

    • Controlled Storage: Store the vial in a cool (refrigerated, 2-8°C), dark place.[8][9] For long-term storage, placing the sealed vial inside a desiccator within the refrigerator is ideal.

    • Consider Purification: If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. The choice of solvent will depend on the nature of the impurities.

Issue 2: Analytical testing (HPLC, NMR) shows new, unexpected peaks.
  • Probable Cause:

    • A new, more polar peak in HPLC or new broad signals in ¹H NMR: This strongly suggests ester hydrolysis has occurred, forming the corresponding carboxylic acid. The acid is more polar and its -COOH proton signal is typically broad in NMR.

    • Multiple small, broad peaks across the baseline in HPLC/NMR: This is often indicative of oxidative degradation , which can produce a complex mixture of byproducts.

  • Recommended Actions:

    • Identify the Impurity: Use the analytical protocols in Section 4 to identify the likely degradant. Spiking a sample with a suspected impurity can confirm its identity.

    • Review Handling Procedures: Check if the compound has been exposed to water, non-anhydrous solvents, or solutions with a non-neutral pH. Ensure all solvents are of high purity and stored properly.

    • Implement Preventative Storage: Immediately transfer the remaining pure material to a rigorously dry container under an inert atmosphere and store it in a desiccator in a cool, dark location.

Troubleshooting Workflow Diagram

start Problem Encountered with Ethyl (4-ethoxyphenyl)aminoacetate q1 Symptom: Visual Discoloration? start->q1 q2 Symptom: New Peaks in HPLC/NMR? start->q2 q1->q2 No cause1 Probable Cause: Oxidation / Photodegradation q1->cause1 Yes cause2 Probable Cause: Ester Hydrolysis q2->cause2 Yes sol1 Solution: - Store under inert gas (Ar, N₂) - Use amber vials - Refrigerate (2-8°C) - Protect from light cause1->sol1 sol2 Solution: - Use anhydrous solvents - Store in a desiccator - Avoid pH extremes - Check solvent purity cause2->sol2

Caption: A workflow for troubleshooting common degradation issues.

Best Practices for Storage and Handling

Proactive measures are the most effective way to maintain the integrity of Ethyl (4-ethoxyphenyl)aminoacetate.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Slows down the rate of all chemical degradation pathways.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[8]
Light Amber Glass Vial / Opaque ContainerProtects against photodegradation initiated by UV-visible light.[9]
Moisture Store in a DesiccatorPrevents ester hydrolysis by minimizing exposure to water vapor.
Container Tightly Sealed Glass Vial (PTFE-lined cap)Glass is inert, and a proper seal prevents moisture and air ingress.[9]
Solvents Anhydrous, High-Purity GradePrevents introducing water or other reactive impurities.
Protocol 3.1: Recommended Long-Term Storage Procedure
  • Select Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot: If you have a large batch, aliquot the material into smaller, single-use vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place the required amount of solid into the vial. Gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vial inside a laboratory desiccator. Store the desiccator in a refrigerator set to 2–8°C.

Analytical Protocols for Quality Control

Regularly assessing the purity of your material is critical.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can effectively separate the parent compound from its more polar hydrolysis product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Note: The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase to a concentration of ~0.1 mg/mL.

  • Expected Results:

    • Ethyl (4-ethoxyphenyl)aminoacetate: Will appear as the major peak.

    • (4-ethoxyphenyl)aminoacetic acid (Hydrolysis Product): Will elute earlier than the parent peak due to its higher polarity.

    • Oxidation Products: May appear as multiple small peaks, often with poor peak shape, around the main peak or on the baseline.

Protocol 4.2: ¹H-NMR for Identification of Degradants

¹H-NMR is excellent for detecting and quantifying the ester hydrolysis product.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Procedure: Dissolve 5-10 mg of the compound in ~0.6 mL of the deuterated solvent.

  • Key Signals to Monitor:

    • Parent Ester: Look for the characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) of the ethyl group (-OCH₂CH₃).

    • Hydrolysis Product (Acid): The disappearance of the ethyl group signals and the appearance of a new, broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm, though it can exchange and may not always be visible). The methylene protons adjacent to the nitrogen will also likely shift.

    • Oxidation Products: May cause broadening of aromatic signals or the appearance of new, complex signals in the aromatic region.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in solution? A: It is strongly discouraged for long-term storage. Storing in solution, especially in protic solvents like methanol or ethanol, significantly increases the risk of hydrolysis or transesterification. If you must prepare a stock solution, use an anhydrous aprotic solvent (e.g., anhydrous acetonitrile or THF), prepare it fresh, and store it under argon in a freezer for short periods only.

Q: My compound arrived with a slight yellow tint. Is it still usable? A: A very faint tint may be acceptable for some applications, but it indicates the onset of oxidation. You should immediately perform a purity check via HPLC or NMR.[11] If purity is >98%, it may be used for non-critical applications, but it should be stored under strictly inert conditions to prevent further degradation. For high-stakes experiments like GMP synthesis or quantitative assays, using material of the highest purity is essential.

Q: How can I remove acidic or basic residues from my glassware? A: Ensure glassware is thoroughly washed, rinsed extensively with deionized water, and then oven-dried at >100°C for several hours to remove all moisture. For highly sensitive applications, a final rinse with an anhydrous solvent that is then evaporated under an inert stream can be beneficial.

References

  • Botor, E., et al. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters. Available at: [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Sahoo, S. K., et al. (2018). Magnetically retrievable nanophotocatalyst for the degradation of aromatic amines and azo dyes. Nanoscale Advances. Available at: [Link]

  • Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kariya, K. P., & Kim, S. (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports. Available at: [Link]

  • Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Available at: [Link]

  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry. Available at: [Link]

  • Kholmanskii, A. S., & Putilov, A. P. (1990). Photochemistry of Aliphatic and Aromatic Amines. Russian Chemical Reviews. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

  • Astro Chemical Company. (n.d.). Shelf-Life & Storage Conditions. Available at: [Link]

  • Zschimmer & Schwarz. (n.d.). Aromatic Esters Technical Data Sheet. Available at: [Link]

  • Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity? Available at: [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]

Sources

Overcoming scalability issues in Ethyl (4-ethoxyphenyl)aminoacetate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl (4-ethoxyphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common scalability issues encountered during its production. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal yield, purity, and process efficiency.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Formation

Question: I am experiencing very low to no yield of Ethyl (4-ethoxyphenyl)aminoacetate in my reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in the N-alkylation of 4-ethoxyaniline (p-phenetidine) with ethyl chloroacetate is a common issue, especially during initial scale-up. The root causes often lie in the fundamental parameters of the reaction, which is a variation of the Williamson ether synthesis. Here’s a systematic approach to diagnosing and resolving the problem:

Potential Causes & Troubleshooting Steps:

  • Ineffective Deprotonation of 4-Ethoxyaniline: The nitrogen atom of the amine must be sufficiently nucleophilic to attack the ethyl chloroacetate. This often requires a base to deprotonate the amine or to scavenge the HCl byproduct.

    • Troubleshooting:

      • Base Selection: Ensure you are using a suitable base. While strong bases like sodium hydride (NaH) can be effective, they may also promote side reactions such as hydrolysis of the ethyl chloroacetate.[1] Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), especially when scaling up.[2] The use of phase-transfer catalysis can allow for the use of even milder and more environmentally friendly bases like sodium hydroxide (NaOH).[3]

      • Base Stoichiometry: Use at least a stoichiometric amount of base relative to the 4-ethoxyaniline. An excess may be beneficial, but large excesses should be avoided to minimize side reactions.

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting:

      • Solvent Polarity: Polar aprotic solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (CH₃CN) are generally preferred for this type of Sₙ2 reaction as they can accelerate the rate.[1][4] Protic solvents like water or ethanol can solvate the amine nucleophile, reducing its reactivity.[4]

      • Phase-Transfer Catalysis (PTC) Conditions: If using PTC, a biphasic system with a non-polar organic solvent like toluene can be effective, as the catalyst will shuttle the reactants between the aqueous and organic phases.[3]

  • Insufficient Reaction Temperature or Time: Like most chemical reactions, the rate of N-alkylation is dependent on temperature and duration.

    • Troubleshooting:

      • Temperature Optimization: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[4] Insufficient temperature will lead to a sluggish reaction.[5] Conversely, excessively high temperatures can promote the formation of byproducts and degradation.[6] It is crucial to monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature for your specific scale and conditions.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting materials to determine the appropriate reaction time, which can range from 1 to 8 hours.[4]

  • Poor Quality of Starting Materials: Impurities in the 4-ethoxyaniline or ethyl chloroacetate can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). 4-ethoxyaniline can be toxic and may degrade over time.[7]

      • Moisture: Ensure anhydrous conditions, especially if using water-sensitive bases like NaH.[1]

Troubleshooting Workflow for Low Yield

Below is a DOT script for a troubleshooting flowchart to diagnose low yield issues.

low_yield_troubleshooting start Low or No Product Yield check_base Is the base appropriate and in sufficient quantity? start->check_base check_solvent Is the solvent a polar aprotic solvent? check_base->check_solvent Yes solution_base Action: Re-evaluate base selection (e.g., K₂CO₃, PTC with NaOH) and stoichiometry. check_base->solution_base No check_conditions Are the reaction temperature and time sufficient? check_solvent->check_conditions Yes solution_solvent Action: Switch to a polar aprotic solvent (e.g., DMF, THF, CH₃CN). check_solvent->solution_solvent No check_purity Are the starting materials pure and dry? check_conditions->check_purity Yes solution_conditions Action: Optimize temperature (50-100°C) and monitor reaction to completion. check_conditions->solution_conditions No solution_purity Action: Purify starting materials and ensure anhydrous conditions. check_purity->solution_purity No success Yield should improve. check_purity->success Yes crystallization_optimization start Crude Product with Impurities identify_impurities Identify major impurities (GC-MS, LC-MS, NMR). start->identify_impurities solvent_screen Perform a solvent screen to find a suitable recrystallization solvent. identify_impurities->solvent_screen optimize_conditions Optimize crystallization conditions (cooling rate, seeding, agitation). solvent_screen->optimize_conditions wash_crystals Wash isolated crystals with a cold, poor solvent. optimize_conditions->wash_crystals analyze_purity Analyze purity of the final product. wash_crystals->analyze_purity

Sources

Technical Support Center: Managing Reaction Exotherms in Ethyl (4-ethoxyphenyl)aminoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in pharmaceutical development, is primarily achieved through the N-alkylation of p-phenetidine with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.[1][2][3] While effective, this transformation is characterized by a significant exothermic profile. Uncontrolled heat release can lead to a thermal runaway, posing serious safety risks and compromising product yield and purity.[4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, managing, and troubleshooting the exothermic nature of this synthesis. It combines fundamental principles with practical, field-proven advice to ensure safe and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate exothermic?

A1: The reaction is a nucleophilic substitution where the amine group of p-phenetidine acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride ion.[1] The formation of the new carbon-nitrogen (C-N) bond is thermodynamically more favorable and releases more energy than the energy required to break the carbon-chlorine (C-Cl) bond. This net release of energy manifests as heat (an exothermic reaction). The overall enthalpy change (ΔH) for such reactions is negative.

Q2: What is a thermal runaway and why is it a concern here?

A2: A thermal runaway is a hazardous situation where the heat generated by the reaction exceeds the rate of heat removal from the reactor.[5] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This positive feedback loop can cause a rapid, uncontrolled increase in temperature and pressure, potentially resulting in vessel rupture, fire, or explosion. Given the significant exotherm of this N-alkylation, the risk of thermal runaway is a primary safety concern.[4]

Q3: What are the main factors influencing the rate of heat generation?

A3: The primary factors are:

  • Rate of Reagent Addition: Adding the alkylating agent (ethyl chloroacetate) too quickly is the most common cause of heat accumulation.[5]

  • Reaction Temperature: Higher initial temperatures lead to a faster reaction rate and thus a higher rate of heat output.

  • Concentration of Reactants: More concentrated solutions lead to more reaction events per unit volume, increasing the volumetric heat output.

  • Mixing Efficiency: Poor agitation can create localized "hot spots" where the temperature is significantly higher than the bulk solution, which can initiate a runaway.

Q4: Can I use ethyl bromoacetate instead of ethyl chloroacetate? Will it affect the exotherm?

A4: Yes, ethyl bromoacetate is a common alternative and is generally more reactive than ethyl chloroacetate because bromide is a better leaving group than chloride. This increased reactivity will likely lead to a faster reaction and a more pronounced exotherm under the same conditions. Therefore, if using ethyl bromoacetate, even more stringent temperature control and slower addition rates are necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: The reaction temperature is rising too quickly, even with slow addition of ethyl chloroacetate.

Potential CauseScientific ExplanationRecommended Solution
Inadequate Cooling The cooling bath (e.g., ice-water) may not have sufficient capacity to remove the heat being generated. The heat transfer from the flask to the bath is inefficient.Ensure the reaction flask is immersed well into the cooling bath. Use a larger cooling bath or a cryocooler for better temperature control. Ensure the bath is stirred if possible.
Reagent Addition Rate Still Too High The "slow" addition rate may still be too fast for the current scale or concentration. The rate of heat generation is still exceeding the rate of heat removal.Immediately halt the addition of ethyl chloroacetate. Allow the temperature to stabilize or decrease to the target setpoint before resuming addition at a significantly slower rate.
High Reactant Concentration Higher concentrations lead to a faster reaction rate and more heat generated per unit volume.Dilute the reaction mixture with more of the chosen solvent. This increases the thermal mass of the system, allowing it to absorb more heat without a large temperature spike.
Poor Agitation Inefficient stirring creates localized hot spots. When these hot spots mix with the bulk solution, it can appear as a sudden, sharp temperature increase.Increase the stirring speed to improve homogeneity and heat transfer to the vessel walls and cooling bath. Ensure the stir bar or overhead stirrer is appropriately sized for the flask.

Problem 2: The reaction mixture has turned dark brown or black.

Potential CauseScientific ExplanationRecommended Solution
Overheating / Side Reactions p-Phenetidine is sensitive to air and light and can oxidize, especially at elevated temperatures.[6] This process is often catalyzed by impurities and leads to the formation of colored polymeric tars.[7]This indicates a loss of temperature control. Immediately stop reagent addition and enhance cooling. For future runs, maintain a strict low-temperature profile (e.g., 0-10°C). Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[8]
Impure Starting Material The p-phenetidine starting material may have already degraded due to improper storage.[6][7]Purify the p-phenetidine before use, for example, by distillation or by dissolving it in dilute acid, treating with activated carbon, and then re-precipitating.[7] Store p-phenetidine under an inert atmosphere and protected from light.[6]

Problem 3: The reaction seems sluggish or is not proceeding to completion.

Potential CauseScientific ExplanationRecommended Solution
Reaction Temperature is Too Low While necessary for safety, excessively low temperatures can slow the reaction rate to an impractical level.Once the initial exothermic addition is complete, you may need to allow the reaction to slowly warm to room temperature or slightly above to ensure it goes to completion. Monitor the temperature carefully during this warming phase.
Presence of an Acid Scavenger The reaction generates one equivalent of HCl (from ethyl chloroacetate), which protonates the p-phenetidine, rendering it non-nucleophilic.Include a mild inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in the reaction mixture.[9] This base will neutralize the acid as it is formed, allowing the p-phenetidine to remain an active nucleophile.
Insufficient Reaction Time The reaction may simply need more time to reach completion after the addition is finished.After the addition is complete and the exotherm has subsided, allow the reaction to stir for several hours (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature). Monitor reaction progress by TLC or LCMS.

Visualizing the Workflow & Troubleshooting Logic

The following diagrams illustrate the standard experimental workflow and a decision-making process for managing thermal events.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Charge p-phenetidine, solvent, & base (e.g., K2CO3) to reactor P2 Cool reactor to setpoint (e.g., 0-5°C) P1->P2 R1 Start slow, controlled addition of ethyl chloroacetate P2->R1 R2 Temp < T_max? R1->R2 R3 Continue addition R2->R3 Yes R4 HALT ADDITION! Increase Cooling! R2->R4 No R3->R1 R5 Addition Complete R3->R5 All added R4->P2 Re-cool & Stabilize W1 Stir for 2-24h post-addition R5->W1 W2 Quench Reaction (e.g., with water) W1->W2 W3 Extract, Wash, Dry, & Concentrate W2->W3 W4 Purify Product (e.g., Crystallization) W3->W4 Troubleshooting Start Temperature Spike (> T_max) Action1 IMMEDIATE ACTION: 1. Stop Reagent Addition 2. Maximize Cooling Start->Action1 Check1 Temperature Decreasing? Action1->Check1 Cause1 Potential Cause: Addition Rate Too High or Inadequate Cooling Check1->Cause1 Yes Cause2 Potential Cause: Runaway Reaction Imminent Check1->Cause2 No / Still Rising Solution1 Solution: Resume at slower rate _or_ improve cooling setup Cause1->Solution1 Solution2 EMERGENCY ACTION: Prepare to Quench (See Protocol Below) Cause2->Solution2

Caption: Troubleshooting logic for a sudden temperature increase.

Detailed Experimental Protocol with Exotherm Control

This protocol is for a lab scale (e.g., 0.1 mol) synthesis and must be risk-assessed and adapted for different scales.

Reagents & Equipment:

  • p-Phenetidine (13.72 g, 0.1 mol)

  • Ethyl chloroacetate (12.26 g, 0.1 mol)

  • Anhydrous Potassium Carbonate (K₂CO₃, 15.2 g, 0.11 mol, finely powdered)

  • Acetone or Acetonitrile (200 mL)

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer, thermometer, and pressure-equalizing dropping funnel

  • Ice-water bath

Procedure:

  • Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer (probe submerged in the reaction medium), and dropping funnel. Ensure the setup is secure in a large ice-water bath.

  • Initial Charge: To the flask, add p-phenetidine, potassium carbonate, and 150 mL of the solvent (e.g., acetone). Begin stirring to create a slurry.

  • Cooling: Cool the stirred slurry to 0-5°C using the ice-water bath. Ensure the temperature is stable before proceeding.

  • Reagent Addition: Dissolve the ethyl chloroacetate in the remaining 50 mL of solvent and charge this solution to the dropping funnel.

  • Controlled Addition: Begin adding the ethyl chloroacetate solution dropwise to the cooled slurry. This is the critical control step. Monitor the internal temperature closely. The addition rate should be controlled such that the internal temperature does not exceed 10°C. A typical addition time for this scale is 1.5 - 2 hours. [10]6. Monitoring: If the temperature approaches 10°C, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Post-Addition Stirring: Once the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for another 4-12 hours to ensure the reaction goes to completion.

  • Workup: Filter the reaction mixture to remove the potassium carbonate and other salts. Wash the solids with a small amount of solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude Ethyl (4-ethoxyphenyl)aminoacetate can be purified by vacuum distillation or recrystallization.

Emergency Quenching Protocol for Runaway Reactions

In the rare event of a thermal runaway where cooling measures fail, an emergency quench is required. This procedure is hazardous and should only be performed if there is no other way to control the reaction.

  • Alert & PPE: Alert all personnel in the lab and ensure you are wearing appropriate PPE (face shield, flame-retardant lab coat, heavy-duty gloves). Work behind a blast shield.

  • Stop Addition & Remove Heat: If not already done, stop all reagent addition and remove any heating sources (this protocol assumes no heating is used).

  • Prepare Quench Solution: In a separate flask, prepare a cold (0°C) solution of a weak acid, such as 1M citric acid in water.

  • Controlled Quench: If possible, add the cold quenching solution very slowly to the runaway reaction. This will neutralize the amine, stopping the reaction. Be prepared for vigorous gas evolution and boiling. [11][12]DO NOT dump the reaction mixture into the quench solution, as this can cause the quenching vessel to erupt. The goal is to stop the reaction in a controlled manner within the primary reactor.

  • Evacuate: If the reaction cannot be controlled, evacuate the area immediately and activate emergency protocols.

References

  • ResearchGate. (n.d.). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate?
  • Organic Chemistry Portal. (1978). The synthesis of amino acids by phase-transfer reactions. Retrieved from [Link]

  • MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Retrieved from [Link]

  • FQE Chemicals. (2019, November 4). Alkylation scaling removal through the use of chemical cleaning. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • AIP Conference Proceedings. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Retrieved from [Link]

  • ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Retrieved from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • University of California, Los Angeles. (2018, March 5). Improper Quenching of Sodium. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 26). 8.3: Thermochemistry of Substitution Reactions. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - p-Phenetidine. Retrieved from [Link]

  • ACS Publications. (2020, November 20). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Retrieved from [Link]

  • YouTube. (2025, November 18). Preventing Thermal Runaway Propagation in Lithium Ion Battery Packs Using a Phase Change Composite. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 3. Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (2024, December 4). (PDF) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106117153B - The preparation method of 2- piperazinones.
  • ResearchGate. (2025, October 10). Thermal Runaway Suppression Mechanism of Thermosensitive Microcapsules for Lithium-Ion Batteries. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2020, December 28). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. Retrieved from [Link]

  • The Sarpong Group. (2016, November 22). Quenching of Water Reactive Materials. Retrieved from [Link]

  • ResearchGate. (2023, September 14). (PDF) Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. Retrieved from [Link]

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Minimizing impurity formation in Ethyl (4-ethoxyphenyl)aminoacetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing impurity formation during this critical synthetic transformation. By understanding the reaction's nuances and implementing robust control strategies, you can significantly improve product purity, yield, and process consistency.

The synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in pharmaceuticals, typically involves the N-alkylation of 4-ethoxyaniline (also known as p-phenetidine) with an ethyl haloacetate, such as ethyl chloroacetate or bromoacetate. While seemingly straightforward, this nucleophilic substitution is often plagued by side reactions, primarily overalkylation, which leads to challenging purification steps and yield loss.

This document is structured into a proactive Troubleshooting Guide and a comprehensive FAQ section to directly address the common challenges encountered in the laboratory.

Troubleshooting Guide: Common Purity Issues

This section addresses specific problems observed during or after the synthesis. Each entry details the likely cause, diagnostic methods, and actionable solutions.

Problem 1: High Levels of N,N-Dialkylated Impurity Detected

You observe a significant impurity peak in your HPLC/GC-MS analysis, identified as Ethyl N-(4-ethoxyphenyl)-N-(ethoxycarbonylmethyl)aminoacetate.

  • Root Cause Analysis: The most common impurity in this synthesis is the product of a second alkylation event.[1] The desired product, a secondary amine, is often more nucleophilic than the starting primary amine (4-ethoxyaniline), making it a competitive substrate for the ethyl haloacetate.[1][2] This leads to the formation of a tertiary amine, which can be difficult to separate from the desired product.

  • Diagnostic Steps:

    • Confirm Identity: Use LC-MS or GC-MS to confirm the mass of the impurity corresponds to the dialkylated product (C16H23NO5, MW: 309.36).

    • Quantify: Integrate the peak areas in your chromatogram (HPLC with UV detection is standard) to determine the relative percentage of the impurity. Levels above 2-3% indicate a need for process optimization.

  • Solutions & Mitigation Strategies:

    • Adjust Stoichiometry: Employ a slight molar excess of the 4-ethoxyaniline relative to the ethyl haloacetate (e.g., 1.1 to 1.3 equivalents). This increases the probability that the alkylating agent will react with the starting material rather than the product.

    • Control Reagent Addition: Add the ethyl haloacetate solution dropwise or via a syringe pump over an extended period (e.g., 1-2 hours). Maintaining a low instantaneous concentration of the alkylating agent is one of the most effective ways to suppress the second alkylation.[3]

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Overalkylation is often more sensitive to temperature increases than the primary alkylation. A typical range to explore is 40-60 °C instead of refluxing at higher temperatures.

    • Choice of Base and Solvent: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) to neutralize the H-X acid formed during the reaction. Stronger bases can deprotonate the product more effectively, potentially increasing its reactivity. Polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are suitable.

G 4-Ethoxyaniline 4-Ethoxyaniline Product Ethyl (4-ethoxyphenyl)aminoacetate (Desired Product) 4-Ethoxyaniline->Product + Ethyl Chloroacetate (k1, Desired) Ethyl Chloroacetate Ethyl Chloroacetate Impurity N,N-Dialkylated Impurity (Side Product) Product->Impurity + Ethyl Chloroacetate (k2, Undesired)

Caption: Control strategies aim to maximize the rate (k1) of the desired reaction while minimizing the rate (k2) of the side reaction.

Problem 2: Reaction Stalls or Proceeds with Low Conversion

The reaction appears to stop before all the starting material is consumed, even after an extended time.

  • Root Cause Analysis:

    • Insufficient Base: The reaction generates one equivalent of acid (HCl or HBr). If the base is insufficient or has low reactivity, the reaction medium will become acidic. The aniline nitrogen will be protonated to form an ammonium salt, which is not nucleophilic and will not react with the alkylating agent.

    • Low Temperature: The selected temperature may be too low for the specific combination of solvent, base, and halide used.

    • Poor Reagent Quality: Degradation of 4-ethoxyaniline (which can darken upon exposure to air and light) or hydrolysis of the ethyl haloacetate can lead to lower-than-expected concentrations of active reagents.[4]

  • Diagnostic Steps:

    • Monitor pH: During the reaction, carefully take a small aliquot, dilute it with water, and check the pH. A pH below 7 indicates insufficient base.

    • TLC/HPLC Analysis: A time-course analysis showing a plateau in starting material consumption confirms a stalled reaction.

  • Solutions & Mitigation Strategies:

    • Ensure Adequate Base: Use at least 1.5-2.0 equivalents of a powdered, dry base like K2CO3 to ensure sufficient surface area and neutralizing capacity.

    • Consider a Phase-Transfer Catalyst: In some systems, adding a catalytic amount of tetrabutylammonium bromide (TBAB) can facilitate the reaction between the solid inorganic base and the organic phase, improving reaction rates.

    • Optimize Temperature: Incrementally increase the reaction temperature by 10 °C and monitor the progress. For ethyl chloroacetate, temperatures around 60-70 °C are often effective. Ethyl bromoacetate is more reactive and can be used at lower temperatures.

    • Verify Reagent Purity: Use freshly opened or purified 4-ethoxyaniline. Ensure the ethyl haloacetate is stored in a dry environment to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this N-alkylation reaction?

A: The optimal base is typically a mild inorganic carbonate. Potassium carbonate (K2CO3) is a popular choice because it is inexpensive, effective at neutralizing the generated acid, and has low solubility in common organic solvents, which minimizes side reactions. Sodium bicarbonate (NaHCO3) can also be used but may require slightly higher temperatures due to its lower basicity. Strong bases like sodium hydroxide or alkoxides are generally avoided as they can promote hydrolysis of the ester groups on both the reactant and the product.

Q2: Should I use ethyl chloroacetate or ethyl bromoacetate?

A: The choice depends on a balance of reactivity, cost, and safety.

  • Ethyl bromoacetate is significantly more reactive than ethyl chloroacetate due to bromide being a better leaving group. This allows for lower reaction temperatures and shorter reaction times, which can help minimize thermal degradation and some side reactions.

  • Ethyl chloroacetate is less expensive and less lachrymatory, making it preferable for large-scale syntheses. However, it requires more forcing conditions (higher temperatures or longer times) to achieve high conversion. The order of reactivity for halides is I > Br > Cl.[2]

Q3: How does water content affect the reaction?

A: Water can be detrimental. It can hydrolyze the ethyl haloacetate to form haloacetic acid and ethanol. More importantly, under basic conditions, it can hydrolyze the ester functional group of the desired product to form the corresponding carboxylic acid impurity. It is crucial to use anhydrous solvents and dry reagents.

Q4: What is a standard laboratory protocol for this synthesis with impurity control in mind?

A: The following protocol incorporates best practices for minimizing impurity formation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Controlled Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Reactor: - 4-Ethoxyaniline (1.2 eq) - K2CO3 (2.0 eq) - Acetonitrile (solvent) C Heat mixture to 55-60°C A->C B Prepare Addition Funnel: - Ethyl Chloroacetate (1.0 eq) - Acetonitrile D Add Chloroacetate solution dropwise over 2 hours B->D C->D E Stir at 60°C for 4-6 hours D->E F Monitor by HPLC/TLC until SM < 2% E->F G Cool to RT, filter solids F->G H Concentrate filtrate under vacuum G->H I Dissolve residue in Ethyl Acetate H->I J Wash with water & brine I->J K Dry over Na2SO4, filter, and concentrate J->K L Purify crude oil via silica gel chromatography or recrystallization K->L

Caption: A step-by-step workflow highlighting critical control points for minimizing impurity formation.

Q5: What are the best methods for purifying the final product?

A: If the reaction is well-controlled, the crude product may be of sufficient purity for some applications after a simple aqueous workup. However, to remove the dialkylated impurity and any unreacted starting materials, two primary methods are used:

  • Silica Gel Column Chromatography: This is the most effective method for separating the slightly more polar product from the less polar dialkylated impurity and the more polar 4-ethoxyaniline. A gradient elution system, typically with hexanes and ethyl acetate, is used.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be a highly effective and scalable purification method.

Data Summary: Impact of Reaction Conditions on Purity

The following table summarizes expected outcomes based on adjustments to key reaction parameters. This data is synthesized from established principles of reaction kinetics.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome of Condition B
Molar Ratio (Aniline:Halide)1 : 1.11.2 : 1Reduces probability of product reacting with halide.[1]
Addition Method All at once (batch)Slow addition over 2hKeeps alkylating agent concentration low.[3]
Temperature 80 °C (Reflux)55-60 °CLowers rate of dialkylation relative to monoalkylation.
Typical Product Purity (Crude)80-85%>95%Significantly reduces need for extensive purification.
Dialkylation Impurity 10-15%< 3%Primary goal of optimization is achieved.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9076, 4-Ethoxyaniline. Available at: [Link]

  • Pouresmaeily, M., et al. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. Trade Science Inc. Journals. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to offer a narrative that is both technically sound and grounded in practical, field-proven insights.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This ensures that the measurements are accurate, reliable, and reproducible. This guide will delve into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Importance of Method Validation

Before delving into the specifics of each method, it is crucial to understand why validation is paramount. An unvalidated method can lead to erroneous results, impacting everything from drug safety and efficacy to regulatory approval and product recalls. The validation process provides a high degree of assurance that a specific process will consistently produce a result meeting its pre-determined specifications and quality attributes.

The core parameters for analytical method validation, as defined by regulatory bodies, include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of Ethyl (4-ethoxyphenyl)aminoacetate depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for many pharmaceutical intermediates like Ethyl (4-ethoxyphenyl)aminoacetate.

Caption: HPLC-UV method validation workflow.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of Ethyl (4-ethoxyphenyl)aminoacetate (typically around 240 nm).

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a known amount of Ethyl (4-ethoxyphenyl)aminoacetate reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

    • Linearity Standards: Prepare a series of at least five concentrations by diluting the stock solution. A typical range might be 10-150 µg/mL.

    • Accuracy Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the standard.

    • Precision Samples: Prepare six individual samples at the target concentration.

  • Validation Parameter Evaluation:

    • Specificity: Inject a placebo, the standard, and a sample spiked with known impurities or degradation products to demonstrate that the analyte peak is free from interference.

    • Linearity: Plot the peak area response versus the concentration of the linearity standards and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Analyze the accuracy samples in triplicate. The recovery should be within 98.0% to 102.0%.

    • Precision (Repeatability): Analyze the six precision samples. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. It offers the advantage of providing structural information through mass spectrometry, which is particularly useful for impurity identification.

Sources

A Comparative Guide to the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl (4-ethoxyphenyl)aminoacetate, a crucial building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of two prominent methods: Direct N-Alkylation and Reductive Amination . By examining the underlying chemical principles, experimental protocols, and key performance indicators of each route, this document aims to equip scientists with the knowledge to select the most appropriate synthesis strategy for their specific needs.

Introduction to Ethyl (4-ethoxyphenyl)aminoacetate

Ethyl (4-ethoxyphenyl)aminoacetate is a secondary amine derivative that serves as a valuable precursor in medicinal chemistry. Its structure, featuring a p-ethoxyaniline moiety linked to a glycine ethyl ester, is a common scaffold in the development of various therapeutic agents. The selection of an optimal synthetic route is critical, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint.

Route 1: Direct N-Alkylation of p-Phenetidine

Direct N-alkylation represents a classical and straightforward approach to forming the C-N bond in Ethyl (4-ethoxyphenyl)aminoacetate. This method involves the reaction of a primary amine, p-phenetidine (4-ethoxyaniline), with an alkylating agent, typically ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of p-phenetidine, a nucleophile, attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group. A base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. The choice of base and solvent is crucial to modulate the reactivity and minimize side reactions, such as over-alkylation.

G p_phenetidine p-Phenetidine product Ethyl (4-ethoxyphenyl)aminoacetate p_phenetidine->product Nucleophilic Attack ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->product base Base (e.g., K₂CO₃) byproduct HBr + Base-H⁺ base->byproduct Neutralization

Caption: Workflow for Direct N-Alkylation.

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenetidine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1][2]

Route 2: Reductive Amination

Reductive amination is a versatile and highly selective method for the synthesis of amines. For Ethyl (4-ethoxyphenyl)aminoacetate, this would typically be a two-step process involving the initial preparation of an intermediate, ethyl (4-ethoxyphenyl)glyoxylate, followed by its reaction with p-phenetidine in the presence of a reducing agent.

Mechanistic Insight

The first step involves a Friedel-Crafts acylation of phenetole (ethoxybenzene) with ethyl oxalyl chloride to yield ethyl (4-ethoxyphenyl)glyoxylate. In the second step, p-phenetidine reacts with the ketone functionality of the glyoxylate to form an imine intermediate. This imine is then selectively reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to afford the final secondary amine product. This method is particularly advantageous as it avoids the issue of over-alkylation often encountered in direct alkylation.[3][4][5]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination phenetole Phenetole glyoxylate Ethyl (4-ethoxyphenyl)glyoxylate phenetole->glyoxylate ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->glyoxylate product_ra Ethyl (4-ethoxyphenyl)aminoacetate glyoxylate->product_ra Imine Formation & Reduction p_phenetidine_ra p-Phenetidine p_phenetidine_ra->product_ra reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product_ra

Caption: Workflow for Reductive Amination.

Experimental Protocol: Reductive Amination

Step A: Synthesis of Ethyl (4-ethoxyphenyl)glyoxylate

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) to a solution of phenetole (1.0 eq.) in a suitable solvent like dichloromethane.

  • Acylation: Cool the mixture in an ice bath and slowly add ethyl oxalyl chloride (1.1 eq.).

  • Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with dichloromethane, wash, dry, and concentrate to obtain the crude glyoxylate, which can be purified by distillation or chromatography.[6]

Step B: Reductive Amination

  • Reaction Setup: To a solution of ethyl (4-ethoxyphenyl)glyoxylate (1.0 eq.) in a solvent such as 1,2-dichloroethane (DCE), add p-phenetidine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for about 30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.[4][7]

Comparative Analysis

FeatureDirect N-AlkylationReductive Amination
Number of Steps One-potTwo steps
Starting Materials p-Phenetidine, Ethyl BromoacetatePhenetole, Ethyl Oxalyl Chloride, p-Phenetidine
Key Reagents K₂CO₃, DMF/AcetonitrileAlCl₃, NaBH(OAc)₃, DCE
Reaction Conditions Elevated temperature (60-80°C)Acylation: 0°C to RT; Amination: Room Temp.
Selectivity Risk of over-alkylationHigh selectivity for mono-alkylation
Yield Moderate to goodGenerally good to high
Purification Column chromatography often requiredColumn chromatography for both steps
Safety & Handling Ethyl bromoacetate is a lachrymator.AlCl₃ is corrosive; NaBH(OAc)₃ is moisture-sensitive.
Scalability Generally straightforwardTwo-step nature may add complexity

Conclusion for the Practicing Scientist

The choice between direct N-alkylation and reductive amination for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate depends on the specific requirements of the project.

Direct N-alkylation offers the advantage of being a one-pot reaction with readily available starting materials. This makes it an attractive option for smaller-scale synthesis where simplicity and speed are prioritized. However, careful control of reaction conditions is necessary to minimize the formation of the dialkylated byproduct, which can complicate purification and lower the overall yield of the desired product.

Reductive amination , while being a two-step process, provides superior selectivity, virtually eliminating the problem of over-alkylation. This often leads to a cleaner reaction profile and potentially higher isolated yields of the pure secondary amine. The milder reaction conditions for the amination step are also a significant advantage. This route may be preferable for larger-scale syntheses where purity and yield are of utmost importance, despite the added complexity of an additional synthetic step.

Ultimately, a thorough evaluation of the available resources, desired scale of production, and purity requirements will guide the synthetic chemist in making an informed decision.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. IRIS. [Link]

  • Synthesis of N-substituted (ortho-hydroxy)aryl glycine esters. ResearchGate. [Link]

  • One-pot synthesis of aryl glycines and other unnatural amino acids from serine derivatives. ElectronicsAndBooks. [Link]

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  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]

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  • Synthesis of ethyl 4-ethoxybenzoate. PrepChem.com. [Link]

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  • The solvent-free synthesis method of ethyl aryl glyoxylate.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI. [Link]

  • Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

  • Production of ethyl glyoxylate.
  • N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... ResearchGate. [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

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A Guide to Synthetic Strategy: Diethyl Oxalate vs. Amino-Esters in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a critical decision in the architecture of complex molecules. This guide provides a strategic comparison between two foundational reagents: Diethyl Oxalate , a classic C2 synthon, and substituted amino-esters, exemplified by Ethyl (4-ethoxyphenyl)aminoacetate . This comparison is not one of direct replacement but of strategic choice, exploring how each reagent enables different pathways to construct pharmaceutically relevant heterocyclic cores like quinoxalines and quinolines.

Section 1: Reagent Profiles and Physicochemical Properties

A clear understanding of the fundamental characteristics of each reagent informs its application. Diethyl oxalate is a symmetrical diester, prized for its role as a versatile electrophile.[1] In contrast, ethyl (4-ethoxyphenyl)aminoacetate is a more complex building block, containing a pre-functionalized aromatic amine moiety.

Diethyl Oxalate is a cornerstone reagent, functioning as a linchpin in various condensation and acylation reactions.[1] Its key advantage in mixed Claisen condensations is its inability to form an enolate, which prevents self-condensation and simplifies the product profile.[1] In heterocyclic synthesis, it serves as a reliable precursor for compounds like quinoxalinediones and other important intermediates for the pharmaceutical and dye industries.[2][3][4]

Ethyl (4-ethoxyphenyl)aminoacetate represents a class of advanced building blocks. It provides not just a carbon backbone but a specific, functionalized aniline-type structure. Its utility lies in synthetic routes where the direct incorporation of a substituted aryl-amine is desired, common in the development of bioactive quinoline derivatives.[5][6]

PropertyDiethyl OxalateEthyl (4-ethoxyphenyl)aminoacetate (and related structures)
CAS Number 95-92-1[7]13789-91-8 (base); 459-73-4 (unsubstituted base)[8]
Molecular Formula C₆H₁₀O₄[7]C₁₂H₁₇NO₃
Molar Mass 146.14 g/mol [9]223.27 g/mol
Appearance Colorless, oily liquid[10][11]Data not widely available; related amino-esters are often solids or oils[12]
Boiling Point 185 °C[7]Data not available
Melting Point -41 °C[9]Data not available
Solubility Miscible with ethanol, ether; slowly decomposes in water[10][11]Generally soluble in organic solvents
Synthetic Role Symmetrical C2 electrophile[1]Pre-functionalized aniline building block

Section 2: The Direct Approach: Diethyl Oxalate in Quinoxaline-2,3-dione Synthesis

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[13] The most direct synthesis of the quinoxaline-2,3-dione core is the cyclocondensation of an o-phenylenediamine with diethyl oxalate.[13][14]

Causality and Mechanistic Insight

The choice of diethyl oxalate is mechanistically driven. As a symmetrical diester with two highly electrophilic carbonyl carbons, it readily undergoes nucleophilic attack from both amino groups of the o-phenylenediamine. The reaction proceeds through a double condensation followed by cyclization, eliminating two molecules of ethanol to form the stable heterocyclic product.[13] This method is efficient and often provides clean products in high yields, sometimes requiring little more than filtration for purification.[14]

Visualization: Quinoxaline-2,3-dione Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve o-phenylenediamine in solvent (e.g., Ethanol) B Add Diethyl Oxalate A->B C Heat under reflux or apply reduced pressure (e.g., 80°C, 20 mbar) B->C D Cool mixture to precipitate product C->D E Filter solid product D->E F Wash with cold solvent (e.g., Diethyl Ether) E->F G Dry under vacuum F->G H Pure Quinoxaline-2,3-dione G->H

Caption: Experimental workflow for the synthesis of Quinoxaline-2,3-dione.

Experimental Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione

This protocol is a representative example of the cyclocondensation reaction.[15]

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-phenylenediamine (e.g., 29.2 g, 0.27 mol) in diethyl oxalate (100 mL).

  • Reaction Conditions: Attach the flask to a rotary evaporator. Heat the mixture with stirring in an oil bath at 80°C under reduced pressure (approx. 20 mbar) overnight.

  • Observation: A solid precipitate of 1,2,3,4-tetrahydroquinoxaline-2,3-dione will form as the reaction proceeds.

  • Isolation: After cooling, filter the solid product from the reaction mixture.

  • Purification: Wash the collected solid several times with cold diethyl ether to remove any unreacted diethyl oxalate and soluble impurities.

  • Drying: Dry the purified product under vacuum to yield the final compound.

Representative Performance Data
ReactantConditionsYieldReference
o-PhenylenediamineDiethyl Oxalate, Rotovap, 80°C, 20 mbar91% (as part of multi-step)[14]
o-PhenylenediamineOxalic acid, H₂O/HCl, Reflux98%[15]
Substituted o-Phenylenediamines1,2-Diketones, MgBr₂·OEt₂, MWup to 94%[15]

Section 3: The Strategic Approach: Amino-Esters in Quinoline Synthesis

Quinolines are another class of heterocycles of immense pharmaceutical importance, forming the core of antimalarial drugs and broad-spectrum antibiotics.[5][16] Unlike the direct assembly with diethyl oxalate, quinoline synthesis often involves the cyclization of a pre-formed aniline derivative with a suitable carbonyl partner. This is where a building block like ethyl (4-ethoxyphenyl)aminoacetate becomes strategically invaluable. The Conrad-Limpach synthesis is a classic example of this strategy.[17][18]

Causality and Mechanistic Insight

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[17] The critical aspect of this reaction is temperature control, which dictates the regioselectivity.

  • Kinetic Control (Lower Temp.): At room temperature, the more reactive keto group of the β-ketoester is attacked by the aniline, leading to a β-aminoacrylate (an enamine). Subsequent thermal cyclization (at ~250°C) yields the 4-hydroxyquinoline .[17]

  • Thermodynamic Control (Higher Temp.): At higher temperatures (~140°C), the reaction favors nucleophilic attack at the ester carbonyl, forming a more stable β-ketoanilide intermediate. Cyclization of this intermediate, known as the Knorr variation, produces the 2-hydroxyquinoline .[17]

This strategic choice allows chemists to selectively target different quinoline isomers based on reaction conditions, a powerful tool in drug design. Using a substituted aniline like p-phenetidine (the parent amine of our title compound) allows for precise placement of the ethoxy group on the final quinoline ring.

Visualization: Conrad-Limpach Synthesis Mechanism

G A Aniline + β-Ketoester B Condensation (Kinetic Control, RT) A->B H+ cat. C β-Aminoacrylate (Enamine Intermediate) B->C D Thermal Cyclization (~250°C) C->D High Temp. Inert Solvent E 4-Hydroxyquinoline (Final Product) D->E

Caption: Simplified mechanism of the Conrad-Limpach synthesis to 4-hydroxyquinolines.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a well-established procedure for the thermal cyclization step of the Conrad-Limpach synthesis.[19]

  • Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and condenser, place 150 mL of a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether).

  • Heating: Heat the solvent to reflux with vigorous stirring.

  • Addition: Rapidly add the pre-formed enamine intermediate, ethyl β-anilinocrotonate (65 g, 0.32 mol), through the dropping funnel.

  • Reaction: Continue stirring and refluxing for 10–15 minutes after the addition is complete.

  • Isolation: Allow the mixture to cool to room temperature, during which a yellow solid will separate. Add ~200 mL of petroleum ether to facilitate precipitation.

  • Purification: Collect the solid by filtration and wash with petroleum ether. The crude product can be further purified by recrystallization from boiling water with decolorizing carbon to yield white, needle-like crystals. Yields of 85-90% are reported for this step.[19]

Representative Performance Data

The yield of the thermal cyclization is highly dependent on the solvent and its boiling point.

SolventBoiling Point (°C)Yield of 2-methyl-6-nitro-4-quinoloneReference
Methyl benzoate19925%[20]
Isobutyl benzoate24251%[20]
1,2,4-Trichlorobenzene21454%[20]
Dowtherm A25765%[20]
2,6-di-tert-butylphenol26565%[20]

Section 4: Comparative Analysis and Strategic Decision-Making

The choice between using a simple C2 synthon like diethyl oxalate and a complex building block like ethyl (4-ethoxyphenyl)aminoacetate is a fundamental decision in synthetic planning.

  • Diethyl Oxalate Strategy: This approach is ideal for constructing symmetrical heterocyclic systems like quinoxaline-2,3-diones. It is a convergent and often high-yielding method where two new C-N bonds and a new ring are formed in a single, reliable transformation. Its strength lies in its simplicity and efficiency for a specific structural motif.

  • Amino-Ester Strategy: This approach, exemplified by the Conrad-Limpach and related syntheses (e.g., Gould-Jacobs), offers superior flexibility for creating substituted quinolines.[21] By choosing a specifically substituted aniline precursor, the researcher has precise control over the substitution pattern of the benzene portion of the quinoline ring. This is crucial for structure-activity relationship (SAR) studies in drug discovery, where subtle electronic and steric modifications can dramatically impact biological activity.[22]

Visualization: Synthetic Strategy Decision Workflow

G Start Define Synthetic Target Q1 Is the core a Quinoxaline-2,3-dione? Start->Q1 Q2 Is precise control over substituents on the benzo- portion of a Quinoline required for SAR? Q1->Q2 No R1 Strategy: Direct Cyclocondensation Reagent: Diethyl Oxalate Q1->R1 Yes R2 Strategy: Aniline-based Cyclization (e.g., Conrad-Limpach, Gould-Jacobs) Reagent: Substituted Aniline/Amino-Ester Q2->R2 Yes R3 Re-evaluate synthetic approach for other heterocyclic cores Q2->R3 No

Caption: Logical workflow for selecting a synthetic strategy.

Conclusion

Diethyl oxalate and ethyl (4-ethoxyphenyl)aminoacetate are not competitors but rather complementary tools in the synthetic chemist's arsenal.

  • Choose Diethyl Oxalate for the efficient, high-yield synthesis of symmetrical heterocyclic diones, particularly when the synthetic target is a quinoxaline-2,3-dione.

  • Choose a substituted Amino-Ester (or its parent amine) when the goal is to produce a library of substituted quinolines with precise control over the substitution pattern for applications in medicinal chemistry and drug development.

The optimal choice is dictated not by the inherent superiority of one reagent, but by the strategic demands of the final molecular target.

References

  • Grokipedia. (n.d.). Diethyl oxalate. Retrieved January 17, 2026, from [Link]

  • University of Maryland. (1999). Material Safety Data Sheet: DIETHYL OXALATE. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl oxalate. Retrieved January 17, 2026, from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3257–3264.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved January 17, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 17, 2026, from [Link]

  • Che, D., & Yu, S. (1996). A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists. Molecules, 1(1), 77-80.
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  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline from substituted aniline group with ionic liquid catalyst. Retrieved January 17, 2026, from [Link]

  • Rebeiro, G. L., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(8), 6454-6464.
  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved January 17, 2026, from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved January 17, 2026, from [Link]

  • Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6296.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinediones. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2006). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Ethyl aminoacetate hydrochloride. Retrieved January 17, 2026, from [Link]

  • Patsnap. (n.d.). Diethyl oxalate patented technology retrieval search results. Retrieved January 17, 2026, from [Link]

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  • Mol-Instincts. (n.d.). ethyl 4-({3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carbonyl}amino)benzoate. Retrieved January 17, 2026, from [Link]

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A Comparative Spectroscopic Guide to Ethyl (4-ethoxyphenyl)aminoacetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Ethyl (4-ethoxyphenyl)aminoacetate, a key intermediate in pharmaceutical synthesis, with its structurally related analogs. By examining their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications influence spectroscopic outcomes. This knowledge is paramount for unequivocal compound identification, purity assessment, and the elucidation of structure-activity relationships.

Introduction

Ethyl (4-ethoxyphenyl)aminoacetate serves as a versatile building block in medicinal chemistry. Its structure, featuring a para-substituted aromatic ring, a secondary amine, and an ethyl ester, offers multiple points for chemical modification. Understanding the core spectroscopic signature of this parent molecule is the first step in characterizing its derivatives. This guide will compare the parent compound with key analogs to illustrate the diagnostic shifts and patterns that arise from altering the phenoxy substituent and the aminoacetate side chain.

The analogs chosen for this comparative study are:

  • Analog 1: Ethyl (4-methoxyphenyl)acetate

  • Analog 2: Ethyl (4-hydroxyphenyl)acetate

  • Analog 3: Ethyl 4-aminobenzoate

These analogs allow for a systematic evaluation of the electronic and structural effects of the ether, hydroxyl, and amino functionalities on the core scaffold.

Experimental Methodologies: The "Why" Behind the "How"

The reliability of spectroscopic data hinges on meticulous experimental protocol. The following sections detail the methodologies for each technique, explaining the rationale behind the chosen parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is used for less soluble compounds and to observe exchangeable protons (like N-H and O-H).

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[1] A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic region.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the sample.

    • Acquire 16-32 scans, with a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet technique is standard. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. For liquid or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000 to 400 cm⁻¹. Accumulate 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. The C=O stretch of the ester and the N-H bend of the amine are particularly diagnostic.[2][3]

UV-Vis Spectroscopy

Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm. Use a matched quartz cuvette containing the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule, particularly the π-π* transitions of the aromatic ring.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules. EI provides extensive fragmentation patterns useful for structural elucidation, while ESI often preserves the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.[4][5]

Spectroscopic Analysis and Comparison

Ethyl (4-ethoxyphenyl)aminoacetate (Parent Compound)
  • ¹H NMR (Predicted):

    • Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.[6]

    • Ethoxy group (O-CH₂-CH₃): A quartet around δ 4.0 ppm and a triplet around δ 1.4 ppm.

    • Ethyl ester group (O-CH₂-CH₃): A quartet around δ 4.2 ppm and a triplet around δ 1.2 ppm.

    • Methylene group (-NH-CH₂-CO-): A singlet or doublet (if coupled to N-H) around δ 3.8-4.0 ppm.

    • Amine proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between δ 3.5-4.5 ppm.

  • ¹³C NMR (Predicted):

    • Aromatic carbons: Signals in the range of δ 115-155 ppm.[7]

    • Carbonyl carbon (C=O): A signal around δ 170-175 ppm.

    • Aliphatic carbons: Signals for the ethoxy and ethyl ester groups will appear in the upfield region (δ 14-65 ppm).

  • IR (Predicted):

    • N-H stretch: A sharp, medium intensity band around 3300-3400 cm⁻¹.[3]

    • C-H stretches (aromatic and aliphatic): Bands between 2850-3100 cm⁻¹.

    • C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.[2][8]

    • C-O stretches (ether and ester): Strong bands in the 1050-1300 cm⁻¹ region.

    • N-H bend: A band around 1580-1650 cm⁻¹.[3]

  • UV-Vis (Predicted):

    • λmax is expected around 240 nm and 290 nm, arising from the π-π* transitions of the substituted benzene ring.

  • MS (Predicted):

    • Molecular Ion (M⁺): Expected at m/z 223.

    • Key Fragments: Loss of the ethoxy group (-OC₂H₅) from the ester, and cleavage of the C-C bond alpha to the carbonyl group.

Molecular Structure of Ethyl (4-ethoxyphenyl)aminoacetate

Caption: Structure of Ethyl (4-ethoxyphenyl)aminoacetate.

Comparative Analysis

The following table summarizes the key spectroscopic features of the parent compound and its analogs. The discussion that follows will highlight the diagnostic differences.

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)Key IR Bands (cm⁻¹)λmax (nm)M⁺ (m/z)
Ethyl (4-ethoxyphenyl)aminoacetate Aromatic: 6.8-7.5; OCH₂: 4.0; NCH₂: 3.8-4.0C=O: 170-175; Aromatic: 115-155N-H: 3300-3400; C=O: 1735-1750~240, ~290223
Ethyl (4-methoxyphenyl)acetate [9][10]Aromatic: 6.8-7.2; OCH₃: 3.8; ArCH₂: 3.5C=O: ~173; Aromatic: 114-158; OCH₃: 55C=O: ~1730; C-O: ~1245~225, ~275194
Ethyl (4-hydroxyphenyl)acetate [11]Aromatic: 6.7-7.1; ArCH₂: 3.5; OH: broadC=O: ~174; Aromatic: 115-156O-H: 3200-3500 (broad); C=O: ~1725~225, ~278180
Ethyl 4-aminobenzoate [12][13]Aromatic: 6.6-7.8; NH₂: 4.1 (broad)C=O: ~167; Aromatic: 113-151N-H: 3350, 3450 (doublet); C=O: ~1680~294165

Discussion of Spectroscopic Variations:

  • ¹H NMR: The most significant difference is in the aromatic region. The electron-donating nature of the -OR, -OH, and -NH₂ groups shields the aromatic protons, causing them to appear at a relatively upfield position compared to unsubstituted benzene (δ 7.33 ppm).[6] In Ethyl 4-aminobenzoate, the direct attachment of the strongly donating amino group to the ring leads to a wider spread of the aromatic signals. The absence of the -NH-CH₂- linker in this analog simplifies the aliphatic region of the spectrum. The replacement of the ethoxy group with a methoxy group in Analog 1 results in the disappearance of the ethoxy quartet and triplet, and the appearance of a singlet for the methoxy protons around δ 3.8 ppm.[10] For Analog 2, a broad singlet corresponding to the phenolic -OH proton is observed, the chemical shift of which is highly variable.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is sensitive to the electronic environment. In Ethyl 4-aminobenzoate, the direct conjugation of the amino group with the carbonyl group through the aromatic ring results in an upfield shift of the C=O signal to around δ 167 ppm, compared to the other analogs where it is closer to δ 170-175 ppm. The number of signals in the aromatic region can also be used to confirm the substitution pattern.[7]

  • IR Spectroscopy: The IR spectra provide clear diagnostic markers for the functional group modifications.

    • N-H Stretch: The parent compound shows a single N-H stretch for its secondary amine, while Ethyl 4-aminobenzoate (a primary amine) displays two distinct N-H stretching bands.[3] Analogs 1 and 2 lack the N-H functionality.

    • O-H Stretch: Ethyl (4-hydroxyphenyl)acetate is easily identified by a broad O-H stretching band in the 3200-3500 cm⁻¹ region.

    • C=O Stretch: The carbonyl stretching frequency is lower in Ethyl 4-aminobenzoate (~1680 cm⁻¹) due to resonance delocalization of the nitrogen lone pair, which reduces the double bond character of the carbonyl group. In contrast, the esters without this direct conjugation show a C=O stretch at a higher frequency (~1725-1750 cm⁻¹).[2]

  • UV-Vis Spectroscopy: The position of the λmax is influenced by the substituents on the aromatic ring. The strong electron-donating amino group in Ethyl 4-aminobenzoate causes a significant red shift (bathochromic shift) in the λmax compared to the alkoxy and hydroxy substituted analogs, indicating a smaller energy gap for the π-π* transition.

  • Mass Spectrometry: The molecular ion peak directly reflects the change in molecular weight between the analogs. The fragmentation patterns will also differ. For example, Ethyl 4-aminobenzoate will show a characteristic loss of the ethyl group (-29) and the ethoxy group (-45) from the molecular ion.[13] The other analogs, which are phenylacetate derivatives, will likely show a prominent peak at m/z 107 (for the hydroxybenzyl fragment) or m/z 121 (for the methoxybenzyl fragment) due to cleavage of the bond between the methylene group and the carbonyl group.

Visualizing the Workflow

The systematic approach to spectroscopic comparison can be visualized as follows:

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Parent Ethyl (4-ethoxyphenyl)aminoacetate NMR NMR (¹H & ¹³C) Parent->NMR IR FTIR Parent->IR UV UV-Vis Parent->UV MS Mass Spec Parent->MS Analog1 Analog 1 Analog1->NMR Analog1->IR Analog1->UV Analog1->MS Analog2 Analog 2 Analog2->NMR Analog2->IR Analog2->UV Analog2->MS Analog3 Analog 3 Analog3->NMR Analog3->IR Analog3->UV Analog3->MS Analysis Comparative Analysis NMR->Analysis IR->Analysis UV->Analysis MS->Analysis Conclusion Structural Confirmation & Insights Analysis->Conclusion

Caption: Experimental workflow for comparative spectroscopic analysis.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach is essential for the comprehensive characterization of Ethyl (4-ethoxyphenyl)aminoacetate and its analogs. Each technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic environment of key functional groups, UV-Vis spectroscopy probes the conjugated π-electron system, and mass spectrometry provides molecular weight and fragmentation information.

By comparing the spectra of the parent compound with its analogs, we can confidently assign spectral features and understand how modifications to the molecular structure translate into observable spectroscopic changes. These principles are fundamental to quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug development.

References

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  • Human Metabolome Database. (2015). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • Darshani, N. W. A., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Acta Crystallographica Section E: Crystallographic Communications, E80, 201-206. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl [(4-methoxybenzoyl)amino]acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl [N-(4-methoxyphenyl)-N-methylamino]acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

  • ResearchGate. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • MassBank. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • National Institutes of Health. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ethyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate. Retrieved from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 1-ethyl-1-{(4-methoxyphenyl)amino}-2,3-dihydro-1H-indene-2-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyphenyl-glycine ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-ethoxyphenylacetate. Retrieved from [Link]

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A Comparative Guide to the Purity Analysis and Validation of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl (4-ethoxyphenyl)aminoacetate

Ethyl (4-ethoxyphenyl)aminoacetate is a chemical intermediate whose structural motif is pertinent to the synthesis of various biologically active molecules and pharmaceutical agents. As a critical starting material or intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. The presence of impurities, whether they are starting materials, by-products, or degradation products, can have profound consequences, including altered pharmacological activity, increased toxicity, and complications in regulatory submissions.

This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of Ethyl (4-ethoxyphenyl)aminoacetate. We will explore the causality behind experimental choices, present detailed validation protocols grounded in international regulatory standards, and offer a clear framework for researchers, scientists, and drug development professionals to establish a robust, self-validating system for quality control.

An Orthogonal Approach to Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, employing multiple analytical methods that measure the analyte based on different physicochemical principles. This strategy ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified. For Ethyl (4-ethoxyphenyl)aminoacetate, a comprehensive strategy integrates chromatographic separations, mass spectrometry, nuclear magnetic resonance, and elemental analysis.

cluster_0 Purity Analysis Workflow for Ethyl (4-ethoxyphenyl)aminoacetate Sample Ethyl (4-ethoxyphenyl)aminoacetate (Bulk Sample) HPLC HPLC-UV (Primary Purity & Related Substances) Sample->HPLC Primary Assay GCMS GC-MS (Volatile & Semi-Volatile Impurities) Sample->GCMS Orthogonal Check qNMR Quantitative NMR (qNMR) (Absolute Purity & Structure) Sample->qNMR Confirmatory Assay CHN Elemental Analysis (Elemental Composition) Sample->CHN Fundamental Check Report Comprehensive Purity Report (& Certificate of Analysis) HPLC->Report GCMS->Report qNMR->Report CHN->Report

Caption: Integrated workflow for purity analysis.

Comparative Analysis of Key Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Related Substances

Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1] For Ethyl (4-ethoxyphenyl)aminoacetate, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses moderate polarity, making it ideal for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of a chromophore (the ethoxyphenyl group) allows for sensitive detection using a UV detector.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: This standard column dimension provides a good balance between resolution, analysis time, and backpressure. The C18 stationary phase is well-suited for retaining the aromatic analyte and separating it from more polar or non-polar impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Causality: The buffered aqueous phase (A) controls the ionization of the secondary amine, ensuring consistent peak shape. Acetonitrile (B) is a common organic modifier providing good elution strength. A gradient elution is employed to separate impurities with a wide range of polarities.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

  • Detection: UV at 245 nm.

    • Causality: This wavelength is chosen based on the UV absorbance maximum of the 4-ethoxyphenyl moiety, providing high sensitivity for the main component and structurally similar impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point starting materials.[1] Since Ethyl (4-ethoxyphenyl)aminoacetate contains an amino group, derivatization is often necessary to improve its thermal stability and chromatographic behavior by masking the active hydrogen.

Experimental Protocol: GC-MS with Derivatization

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: This is a robust, general-purpose column with a non-polar stationary phase suitable for a wide range of underivatized and derivatized analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Split mode (50:1), temperature 270 °C.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Derivatization & Sample Preparation:

    • To 1 mg of the sample in a vial, add 500 µL of Pyridine and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

    • Causality: Silylation with MSTFA replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and preventing peak tailing.

Quantitative NMR (qNMR) for Absolute Purity Assessment

Expertise & Experience: ¹H NMR is not only the gold standard for structural elucidation but can also be a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[2][3] The principle of qNMR relies on the direct proportionality between the integrated signal area of a resonance and the number of protons giving rise to that signal. By comparing the integral of an analyte's peak to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR Purity Assay

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with a high-precision probe.

  • Internal Standard (IS): Maleic acid (certified reference material).

    • Causality: Maleic acid is chosen because it is stable, non-volatile, has a simple ¹H spectrum (a singlet) that does not overlap with the analyte's signals, and is highly soluble in common NMR solvents.

  • Sample Preparation:

    • Accurately weigh ~20 mg of Ethyl (4-ethoxyphenyl)aminoacetate into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds.

    • Causality: A long relaxation delay (at least 5 times the longest T₁ of any peak of interest) is critical to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.

    • Number of Scans: 8-16.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the singlet from the internal standard.

    • Calculate purity using the following formula:

      • Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass weighed, P = Purity of the internal standard.

Elemental Analysis (EA) for Fundamental Compositional Verification

Expertise & Experience: Elemental analysis (CHN analysis) provides the mass percentages of carbon, hydrogen, and nitrogen in a sample.[4][5] This technique offers a fundamental check of the compound's empirical formula. A significant deviation between the experimentally determined percentages and the theoretical values (typically >0.4%) suggests the presence of impurities or an incorrect structural assignment.[6][7]

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: An automated elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at high temperatures (~900-1000 °C) in an oxygen-rich environment.[5] The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Comparison: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of Ethyl (4-ethoxyphenyl)aminoacetate (C₁₂H₁₇NO₃).

    • Theoretical Values: C = 64.55%, H = 7.67%, N = 6.27%.

    • Acceptance Criterion: Experimental values should be within ±0.4% of the theoretical values.[6][7]

Validation of Analytical Methods: A Trust-Building Framework

Describing a method is insufficient; it must be validated to prove it is suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[9]

Key Validation Parameters (ICH Q2(R1))

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is typically demonstrated by analyzing spiked samples and assessing peak purity with a DAD detector (for HPLC) or by mass spectral data (for GC-MS).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression of concentration versus response. A correlation coefficient (R²) > 0.99 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a certified reference material) or by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±5% in mobile phase organic content).

cluster_1 Analytical Method Validation Workflow (ICH Q2 R1) Start Define Method's Intended Purpose (Assay, Impurity Test) Spec Specificity (Discrimination from impurities) Start->Spec Lin Linearity & Range (Proportionality of response) Spec->Lin Rob Robustness (Resilience to small changes) Spec->Rob Acc Accuracy (Closeness to true value) Lin->Acc Prec Precision (Repeatability, Intermediate) Lin->Prec Lin->Rob LOQ Quantitation Limit (LOQ) (Impurity Quantification) Acc->LOQ Acc->Rob Prec->LOQ Prec->Rob LOD Detection Limit (LOD) (Qualitative Impurity Tests) LOD->Rob LOQ->LOD Report Validation Report & Method SOP Rob->Report

Caption: Logical flow for analytical method validation.

Comparative Performance Summary

The following table summarizes the typical performance and application of each technique in the purity analysis of Ethyl (4-ethoxyphenyl)aminoacetate.

Parameter RP-HPLC-UV GC-MS (derivatized) Quantitative ¹H NMR Elemental Analysis
Primary Use Purity assay, detection and quantification of non-volatile related substances.Identification/quantification of volatile and semi-volatile impurities.Absolute purity determination, structural confirmation.Confirmation of elemental composition and empirical formula.
Specificity High (with peak purity analysis).Very High (based on mass fragmentation).Very High (based on unique chemical shifts).Low (cannot distinguish isomers).
Typical LOQ ~0.01 - 0.05% (relative to main peak)~1-10 ppm~0.1% (absolute)Not applicable (bulk property).
Typical Precision (%RSD) < 1.0% (main peak), < 5% (impurities)< 10%< 1.0%< 0.3%
Reference Standard Requires a qualified reference standard of the analyte.Requires standards for impurity identification and quantification.Requires a certified internal standard (not the analyte).Not applicable.
Guiding Standard USP <621>[10], Ph. Eur. 2.2.46USP <621>[10], Ph. Eur. 2.2.28General NMR principlesUSP <441>

Conclusion and Recommendations

A comprehensive and defensible purity analysis of Ethyl (4-ethoxyphenyl)aminoacetate necessitates an integrated, orthogonal strategy. No single method is sufficient.

  • RP-HPLC should be employed as the primary method for routine quality control, specifically for quantifying related substances and calculating purity by area percent. Its validation must be rigorously performed according to ICH Q2(R1) guidelines.

  • GC-MS serves as a critical orthogonal technique to identify and control for impurities not amenable to HPLC analysis, such as volatile starting materials or residual solvents.

  • Quantitative NMR should be used as a primary method to assign an absolute purity value to a reference standard lot. This standard can then be used for routine quantification in other methods like HPLC.

  • Elemental Analysis provides the final, fundamental confirmation of the compound's identity and serves as a baseline check against gross contamination by inorganic or other unexpected impurities.

By combining these validated techniques, researchers and drug development professionals can establish a self-validating analytical system that ensures the quality and consistency of Ethyl (4-ethoxyphenyl)aminoacetate, thereby safeguarding the integrity of their downstream research and manufacturing processes.

References

  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROM
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
  • Structure Elucid
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry (Editorial).
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

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A Comparative Guide to the Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl (4-ethoxyphenyl)aminoacetate is a valuable building block, structurally related to compounds with analgesic properties like phenacetin.[1] Its synthesis requires careful consideration of reaction pathways to maximize yield, minimize reaction time, and ensure process scalability. This guide provides an in-depth comparison of two primary synthetic strategies: direct N-alkylation and reductive amination, offering objective analysis and supporting experimental frameworks.

Introduction to Synthetic Strategies

The creation of the core C-N bond in Ethyl (4-ethoxyphenyl)aminoacetate can be approached from two distinct retrosynthetic perspectives. The first, a classical nucleophilic substitution, involves the direct formation of the bond by alkylating a pre-existing aniline. The second, a more contemporary and often greener approach, builds the amine through the reduction of an imine intermediate. Evaluating these pathways involves a trade-off between the cost and availability of starting materials, reaction complexity, and overall efficiency.

Route A: Nucleophilic N-Alkylation of 4-Ethoxyaniline

This method represents the most direct and classical approach to forming the target molecule. It relies on the nucleophilic character of the nitrogen atom in 4-ethoxyaniline (also known as p-phenetidine) to attack an electrophilic carbon, namely the one bearing a halogen in an ethyl acetate derivative.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen of 4-ethoxyaniline acts as the nucleophile, attacking the methylene carbon of ethyl bromoacetate. This concerted step involves the simultaneous formation of the C-N bond and the cleavage of the C-Br bond, with bromide acting as the leaving group. A non-nucleophilic weak base, such as sodium acetate (NaOAc) or a carbonate, is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting aniline.

Experimental Protocol: N-Alkylation

This protocol is adapted from a similar synthesis involving 4-methoxyaniline, providing a reliable benchmark for this class of reaction.[2]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxyaniline (1.37 g, 10 mmol), sodium acetate (1.0 g, 12 mmol), and absolute ethanol (40 mL).

  • Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1 mL, 10 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 7 hours.

  • Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting 4-ethoxyaniline spot is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove sodium bromide and any excess sodium acetate. Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude product in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the final product.

Workflow Diagram: N-Alkylation

cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A 4-Ethoxyaniline D Round-Bottom Flask A->D B Sodium Acetate B->D C Ethanol C->D E Add Ethyl Bromoacetate D->E Stirring F Reflux (7h, 78°C) E->F Heat G Cool & Filter F->G H Concentrate G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Final Product J->K

Caption: Workflow for N-Alkylation Synthesis.

Route B: Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines, valued for its efficiency and applicability in modern organic synthesis.[3] This route constructs the target molecule by first forming an imine from 4-ethoxybenzaldehyde and an amino ester, which is then reduced in situ.

Mechanistic Rationale

This one-pot reaction involves two key stages. First, the primary amine of ethyl aminoacetate (glycine ethyl ester) attacks the carbonyl carbon of 4-ethoxybenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. In the second stage, a reducing agent, specifically chosen for its ability to reduce the C=N double bond of the imine without affecting the ester or aromatic ring, is introduced. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are selective for the protonated iminium ion, which is more electrophilic than the starting aldehyde.[3] This selectivity prevents the wasteful reduction of the aldehyde starting material.

Experimental Protocol: Reductive Amination

This is a generalized yet robust protocol based on well-established procedures for reductive amination.[3][4]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.50 g, 10 mmol) and ethyl aminoacetate hydrochloride (1.40 g, 10 mmol) in methanol (40 mL).

  • Imine Formation: Add triethylamine (1.4 mL, 10 mmol) to neutralize the hydrochloride salt and stir the mixture at room temperature for 1 hour to facilitate imine formation. The reaction is typically conducted in a weakly acidic to neutral pH range.

  • Reduction: Cool the mixture in an ice bath. In a single portion, add sodium triacetoxyborohydride (2.33 g, 11 mmol).

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the product and disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Workflow Diagram: Reductive Amination

cluster_setup 1. Imine Formation cluster_reaction 2. Reduction cluster_workup 3. Workup & Purification A 4-Ethoxybenzaldehyde D Round-Bottom Flask A->D B Ethyl Aminoacetate HCl B->D C Methanol C->D E Add Triethylamine D->E Stirring (1h) F Add NaBH(OAc)₃ E->F Cooling G Stir (12-24h, RT) F->G H Quench (NaHCO₃) G->H Reaction Complete I Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Final Product K->L

Caption: Workflow for Reductive Amination Synthesis.

Performance Benchmark Comparison

The choice between these two synthetic routes depends on several factors, including desired yield, purity requirements, cost of reagents, and tolerance for certain reaction conditions. The following table summarizes the key performance indicators for each method.

ParameterRoute A: N-AlkylationRoute B: Reductive Amination
Reaction Type SN2 Nucleophilic SubstitutionImine formation followed by reduction
Starting Materials 4-Ethoxyaniline, Ethyl Bromoacetate4-Ethoxybenzaldehyde, Ethyl Aminoacetate
Key Reagents Weak base (e.g., NaOAc, K₂CO₃)Mild reducing agent (e.g., NaBH(OAc)₃)
Solvent Ethanol, Acetone, DMFMethanol, Dichloromethane, THF
Temperature Elevated (Reflux)Room Temperature
Reaction Time 7 - 12 hours12 - 24 hours
Benchmark Yield ~57% (based on analogue)[2]70 - 90% (typical for this reaction type)[4][5]
Key Advantages Direct, simple one-step reaction.High yields, mild conditions, high selectivity.
Potential Drawbacks Risk of di-alkylation, moderate yields.Requires more expensive reducing agent, longer reaction time.

Conclusion and Scientific Insights

Route A (N-Alkylation) offers a straightforward and cost-effective pathway. Its primary drawback is the potential for over-alkylation, where the product, a secondary amine, reacts further with ethyl bromoacetate to form a tertiary amine. This side reaction can be mitigated by using the aniline as the limiting reagent, but it often leads to moderate yields, as seen in the 57% reported for a closely related analogue.[2] The requirement for heating can also be a disadvantage for sensitive substrates.

Route B (Reductive Amination) is a more modern and often higher-yielding alternative. The use of mild, selective reducing agents like sodium triacetoxyborohydride allows the reaction to be performed at room temperature, which is beneficial for energy consumption and substrate stability.[3] While the starting aldehyde may be more expensive than the corresponding aniline, the significantly higher potential yields (often exceeding 80%) can make this route more atom-economical and cost-effective overall, especially at scale. The one-pot nature of the reaction, where imine formation and reduction occur sequentially, simplifies the process and avoids the isolation of the potentially unstable imine intermediate.

For researchers prioritizing high yield and purity under mild conditions, Reductive Amination is the superior method . For applications where cost of starting materials is the primary driver and moderate yields are acceptable, N-Alkylation remains a viable and simple alternative .

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a related N-alkylation reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(23), 7273. Retrieved from [Link]

  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Retrieved from [Link]

  • ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]

  • Blank, B., et al. (2019). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2014). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxyaniline. Retrieved from [Link]

  • Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. Retrieved from [Link]

  • Ducrot, A., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenetidine. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

Sources

A Comparative Guide to Ethyl (4-ethoxyphenyl)aminoacetate: Synthesis, Characterization, and Evaluation Against Classic Phenacetin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of Ethyl (4-ethoxyphenyl)aminoacetate, a structural analogue of the historically significant drugs Phenacetin and Paracetamol. Due to the limited availability of direct experimental data for Ethyl (4-ethoxyphenyl)aminoacetate, this document employs a cross-validation approach. We will detail its proposed synthesis and predicted characterization by drawing direct, evidence-based comparisons with its well-documented chemical relatives. This guide is intended for researchers in medicinal chemistry and drug development seeking to explore novel derivatives of p-aminophenol with potentially improved safety and efficacy profiles.

The Chemical Landscape of p-Aminophenol Derivatives

The p-aminophenol scaffold is a cornerstone in the history of analgesic and antipyretic drugs. Understanding the evolution from this core structure is crucial to appreciating the scientific rationale for investigating new analogues like Ethyl (4-ethoxyphenyl)aminoacetate.

  • Paracetamol (Acetaminophen): Introduced as a safer alternative to other analgesics, Paracetamol is the direct N-acetylated derivative of 4-aminophenol. It functions as a potent analgesic and antipyretic with a well-understood metabolic pathway at therapeutic doses.[1][2] Its primary mechanism involves metabolism in the liver, with a minor pathway forming the toxic metabolite NAPQI, which is safely conjugated by glutathione in normal doses.[1]

  • Phenacetin: This compound is the ethyl ether derivative of Paracetamol. Historically, it was a widely used component in analgesic mixtures like A.P.C. (aspirin-phenacetin-caffeine).[3] However, its use was discontinued in many countries, including a ban by the U.S. FDA in 1983, due to significant adverse effects, including carcinogenicity and kidney damage.[4][5] Phenacetin's analgesic effects are primarily due to its in-vivo metabolism to Paracetamol. However, a secondary metabolic pathway involving de-acetylation produces p-phenetidine, a compound linked to its carcinogenic properties.[3]

  • Ethyl (4-ethoxyphenyl)aminoacetate: The topic of this guide, this molecule shares the 4-ethoxyphenyl group with Phenacetin but replaces the acetyl group with an ethyl aminoacetate moiety. This structural modification is significant; the ester linkage introduces a potential site for hydrolysis, which could lead to a different metabolic fate and, consequently, a distinct pharmacological and toxicological profile compared to Phenacetin.

G cluster_0 Core Precursor cluster_1 Common Analgesics & Analogues aminophenol p-Aminophenol paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) aminophenol->paracetamol Acetylation target Ethyl (4-ethoxyphenyl)aminoacetate aminophenol->target Proposed Multi-step Synthesis phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) paracetamol->phenacetin Williamson Ether Synthesis (Ethylation) G cluster_workflow Proposed Synthesis Workflow start p-Phenetidine (4-Ethoxyaniline) step1 Step 1: N-Alkylation (SN2 Reaction) start->step1 reagent1 Ethyl Chloroacetate + Base (e.g., Et3N) reagent1->step1 intermediate Crude Product Mixture step1->intermediate step2 Step 2: Purification (Column Chromatography) intermediate->step2 end Final Product: Ethyl (4-ethoxyphenyl)aminoacetate step2->end

Sources

A Senior Application Scientist's Guide to Acylating Agent Reactivity with p-Phenetidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the acylation of amines is a foundational reaction. The choice of an acylating agent is a critical decision that dictates reaction efficiency, safety, and overall cost. This guide provides an in-depth comparison of the reactivity of common acylating agents with p-phenetidine (4-ethoxyaniline), a key intermediate in the synthesis of pharmaceuticals like phenacetin. We will explore the mechanistic underpinnings of reactivity and provide validated experimental protocols for a comparative analysis.

The Principle of Nucleophilic Acyl Substitution

The acylation of p-phenetidine, like other primary amines, proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group, regenerating the carbonyl double bond and forming the final amide product, N-(4-ethoxyphenyl)acetamide (phenacetin).

The reactivity of the acylating agent is fundamentally governed by two factors:

  • The Electrophilicity of the Carbonyl Carbon: A more electron-deficient carbonyl carbon is more susceptible to nucleophilic attack. This is influenced by the inductive effects of the atoms attached to the carbonyl group.

  • The Quality of the Leaving Group: The reaction rate is significantly enhanced by the presence of a good leaving group. Weaker bases are better leaving groups, as they are more stable on their own.

Based on these principles, the general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides

cluster_mechanism General Nucleophilic Acyl Substitution p_phenetidine p-Phenetidine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate p_phenetidine->tetrahedral_intermediate Nucleophilic Attack acyl_agent Acylating Agent (R-CO-L) acyl_agent->tetrahedral_intermediate product Amide Product (Phenacetin) tetrahedral_intermediate->product Collapse of Intermediate leaving_group Leaving Group (L⁻) tetrahedral_intermediate->leaving_group Elimination

Caption: General mechanism for the acylation of p-phenetidine.

A Head-to-Head Comparison of Acylating Agents

Acyl Chlorides (e.g., Acetyl Chloride)

Acyl chlorides are the most reactive of the common acylating agents.

  • Causality of Reactivity: The high reactivity stems from two electronic factors. First, the highly electronegative chlorine and oxygen atoms create a strong dipole, rendering the carbonyl carbon extremely electron-deficient and susceptible to nucleophilic attack. Second, the chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, HCl, is a strong acid.

  • Reaction Considerations: The reaction is typically very fast, often occurring at room temperature or below. A significant drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct. To prevent the protonation and deactivation of the starting amine, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, must be added to scavenge the HCl.

  • Pros: Very high reactivity, rapid reaction times.

  • Cons: Highly corrosive, moisture-sensitive, requires a base, produces a hazardous byproduct.

Acid Anhydrides (e.g., Acetic Anhydride)

Acid anhydrides are the most common and practical choice for the acetylation of amines in both laboratory and industrial settings.

  • Causality of Reactivity: Acetic anhydride is less reactive than acetyl chloride. While the carbonyl carbons are still highly electrophilic, the leaving group is a carboxylate anion (CH₃COO⁻), which is a weaker leaving group than chloride.

  • Reaction Considerations: The reaction often requires gentle heating or a catalyst to proceed at a convenient rate. The byproduct is a carboxylic acid (e.g., acetic acid), which is significantly less hazardous than HCl. A weak base like sodium acetate is often added to neutralize the acidic byproduct and drive the reaction to completion.

  • Pros: Good reactivity, safer to handle and less corrosive than acyl chlorides, cheaper, less hazardous byproduct.

  • Cons: Less reactive than acyl chlorides, may require heat.

Carboxylic Acids (e.g., Acetic Acid)

Direct acylation with carboxylic acids is the least efficient method.

  • Causality of Reactivity: The reaction is inherently difficult because the leaving group would be a hydroxide ion (OH⁻), which is a very poor leaving group. At elevated temperatures, the reaction is an equilibrium process that favors the starting materials.

  • Reaction Considerations: To be synthetically useful, the carboxylic acid must be "activated." This is typically achieved by using a coupling agent, such as a carbodiimide (e.g., DCC), which converts the hydroxyl group into a better leaving group. These methods are common in peptide synthesis but add cost, complexity, and generate significant waste.

  • Pros: Acylating agents are inexpensive and stable; the ultimate byproduct is water.

  • Cons: Very low reactivity, requires activating agents or harsh conditions.

Experimental Protocol: A Comparative Study

This section provides a framework for objectively comparing the performance of acetyl chloride and acetic anhydride for the acylation of p-phenetidine.

Objective: To compare the reaction rate and product yield for the synthesis of phenacetin from p-phenetidine using two different acylating agents under controlled conditions.

Core Experimental Workflow

prep 1. Reagent Preparation - Dissolve p-phenetidine - Prepare acylating agent solution reaction 2. Acylation Reaction - Controlled Temperature (0°C) - Add acylating agent dropwise - Monitor via TLC prep->reaction workup 3. Work-up & Isolation - Quench reaction - Extract product - Dry and evaporate solvent reaction->workup purify 4. Purification - Recrystallization from Ethanol/Water workup->purify analysis 5. Analysis - Determine Yield - Measure Melting Point - Acquire Spectra (IR, NMR) purify->analysis

Caption: Standard workflow for synthesis, purification, and analysis.

Protocol 1: Acylation with Acetyl Chloride

Materials:

  • p-Phenetidine

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-phenetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude phenacetin by recrystallization from an ethanol/water mixture.

Protocol 2: Acylation with Acetic Anhydride

Materials:

  • p-Phenetidine

  • Acetic Anhydride

  • Sodium Acetate (NaOAc)

  • Water, Ethanol

  • Standard laboratory glassware, magnetic stirrer, hot plate

Procedure:

  • In a 50-mL Erlenmeyer flask, dissolve p-phenetidine (1.0 eq) in water containing a small amount of HCl to aid dissolution. Warm the solution to 50 °C.

  • In a separate flask, dissolve sodium acetate (1.5 eq) in water and warm to 50 °C.

  • Add acetic anhydride (1.1 eq) to the p-phenetidine solution and swirl to mix.

  • Immediately add the warm sodium acetate solution all at once and swirl vigorously.

  • Maintain the mixture at 50 °C for 15 minutes, then cool in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash the crystals with cold water.

  • Purify the crude phenacetin by recrystallization from an ethanol/water mixture.

Comparative Data Summary

The following table presents illustrative data based on established chemical principles for the reactions described. Actual results will depend on precise experimental conditions and scale.

Acylating AgentRelative ReactivityTypical ConditionsReaction Time (Approx.)Typical YieldByproductSafety Considerations
Acetyl Chloride Very High0 °C to RT, with base (Et₃N)< 1 hour>95%HCl (gas)Highly corrosive, moisture-sensitive, toxic fumes.
Acetic Anhydride High50 °C, with NaOAc buffer15-30 minutes85-95%Acetic AcidCorrosive, lachrymator, but less hazardous than acetyl chloride.
Acetic Acid Very Low>100 °C or with coupling agentMany hours to daysLow to moderateWaterGenerally safe, but requires harsh conditions or expensive reagents.

Conclusion and Recommendations for Researchers

The experimental and theoretical evidence clearly demonstrates a distinct hierarchy in the reactivity of acylating agents with p-phenetidine.

  • Acetyl chloride offers the highest reactivity and fastest conversion, making it suitable for rapid, small-scale syntheses where efficiency is paramount and the handling of hazardous materials is routine.

  • Acetic anhydride represents a more balanced choice, providing excellent yields under milder and safer conditions. It is often the preferred reagent for both educational settings and large-scale industrial production due to its lower cost, greater safety, and less corrosive byproduct.

  • Acetic acid is generally impractical for direct acylation of amines unless activated by a coupling agent, a strategy typically reserved for more complex molecules where other methods may not be suitable.

The selection of an acylating agent is not merely a choice of reagent, but a strategic decision that balances reactivity with practical considerations of safety, cost, and scale. This guide provides the foundational knowledge for making that decision an informed one.

References

  • A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products. Benchchem.
  • Write out the reaction and mechanism for the synthesis of phenacetin from acetic anhydride and... Homework.Study.com. Available at: [Link]

A Comparative Guide to Catalytic Synthesis of Ethyl (4-ethoxyphenyl)aminoacetate: A Yield-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl (4-ethoxyphenyl)aminoacetate is a valuable building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a secondary aromatic amine and an ester functional group, makes its synthesis a compelling case study in the selection of catalytic systems. This guide provides an in-depth, objective comparison of different catalytic methods for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate, supported by representative experimental data to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing Ethyl (4-ethoxyphenyl)aminoacetate lies in the formation of the C-N bond between the 4-ethoxyaniline moiety and the ethyl acetate group. The nucleophilicity of the aniline nitrogen can be modulated by various factors, and the choice of catalyst plays a pivotal role in overcoming activation barriers, minimizing side reactions, and ultimately, maximizing the yield. This guide will explore and compare four distinct catalytic approaches: classical base-catalyzed N-alkylation, palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and phase-transfer catalysis.

General Reaction Scheme

The overall transformation for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate involves the reaction of 4-ethoxyaniline with a suitable 2-carbon building block containing an ester functionality, typically ethyl chloroacetate or ethyl bromoacetate.

reagent1 4-Ethoxyaniline plus + reagent1:e->plus:w reagent2 Ethyl Chloroacetate arrow Catalyst, Base Solvent, Temp. reagent2:e->arrow:w product Ethyl (4-ethoxyphenyl)aminoacetate plus:e->reagent2:w arrow:e->product:w

Figure 1: General reaction for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is a critical decision in synthetic planning, with profound implications for yield, purity, cost, and scalability. Below, we dissect four prominent catalytic methods for the synthesis of Ethyl (4-ethoxyphenyl)aminoacetate.

Classical Base-Catalyzed N-Alkylation

This is the most straightforward approach, relying on the direct nucleophilic substitution of a halide by the aniline. A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity.

Mechanism Insight: The reaction proceeds via a classical Sɴ2 mechanism. The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid competing reactions with the ethyl chloroacetate. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed due to their good balance of basicity and solubility in polar aprotic solvents.

Experimental Protocol:

  • To a solution of 4-ethoxyaniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a powdered inorganic base (e.g., K₂CO₃, 2.0 eq).[1]

  • Slowly add ethyl chloroacetate (1.0 eq) to the heterogeneous mixture.[1]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][3] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine.

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][3] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R2NH) PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR2 RedElim->Product

Sources

A Comparative Guide to the Impurity Profiling of Ethyl (4-ethoxyphenyl)aminoacetate from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (4-ethoxyphenyl)aminoacetate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety, efficacy, and stability of the final drug product.[1][2] This guide provides an in-depth comparative analysis of Ethyl (4-ethoxyphenyl)aminoacetate sourced from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We employ a multi-modal analytical approach, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to detect, identify, and quantify impurities. This guide highlights significant variations in the impurity profiles among the suppliers and discusses the potential implications for drug development and manufacturing, offering researchers and process chemists a framework for raw material qualification and supplier selection.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates

In pharmaceutical manufacturing, the principle of "quality by design" begins with the rigorous characterization of all starting materials. An impurity is any component of a drug substance that is not the defined chemical entity. The presence of these unwanted chemicals, even in trace amounts, can influence the safety and efficacy of the final pharmaceutical product. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4][5]

The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6] Typically, impurities present at or above 0.05% should be reported, and those at or above 0.10% (or a lower threshold for high-dosage drugs) require structural identification and toxicological qualification.[3] This regulatory landscape makes impurity profiling not just a quality control measure but a critical, non-negotiable step in the drug development lifecycle.[1][7]

This guide focuses on Ethyl (4-ethoxyphenyl)aminoacetate, a crucial building block in medicinal chemistry. By systematically analyzing samples from three different suppliers, we aim to illustrate the importance of a robust, orthogonal analytical strategy for raw material qualification.

Postulated Synthesis and Potential Process-Related Impurities

To understand the potential impurities, we must first consider a plausible synthetic route for Ethyl (4-ethoxyphenyl)aminoacetate. A common method involves the reductive amination of ethyl glyoxylate with 4-ethoxyaniline.

Plausible Synthetic Route:

  • Step 1: Reaction of 4-ethoxyaniline with ethyl glyoxylate to form an imine intermediate.

  • Step 2: Reduction of the imine using a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) to yield the final product.

Based on this pathway, several process-related impurities could arise:

  • Impurity I (Unreacted Starting Material): 4-Ethoxyaniline.

  • Impurity II (Unreacted Starting Material): Ethyl glyoxylate (or its hydrate/polymer forms).

  • Impurity III (Over-alkylation By-product): Ethyl N-ethyl-N-(4-ethoxyphenyl)aminoacetate. This can occur if the product itself acts as a nucleophile.

  • Impurity IV (Dimerization By-product): Resulting from the self-condensation of ethyl glyoxylate or side reactions involving the imine.

  • Degradation Products: Hydrolysis of the ester group to form the corresponding carboxylic acid, or oxidation of the amine.

Experimental Methodology

A multi-pronged analytical approach is essential for a comprehensive impurity profile. No single technique can provide all the necessary information; therefore, we utilize the orthogonal strengths of HPLC for separation and quantification, LC-MS for identification, and NMR for structural confirmation.

Materials
  • Ethyl (4-ethoxyphenyl)aminoacetate samples were procured from three distinct commercial sources, labeled Supplier A, Supplier B, and Supplier C.

  • Reference standards for postulated impurities were either purchased commercially or synthesized in-house for confirmation.

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Formic acid (LC-MS grade) and phosphate buffers were used for mobile phase preparation.

Analytical Workflow Diagram

The following diagram illustrates the systematic workflow employed for the analysis of each sample.

G cluster_0 Sample Handling & Preparation cluster_1 Screening & Quantification cluster_2 Identification & Characterization cluster_3 Final Assessment SampleReceipt Receipt of Samples (Suppliers A, B, C) Dissolution Accurate Weighing & Dissolution in Diluent SampleReceipt->Dissolution HPLC RP-HPLC-UV Analysis (Purity & Impurity Quantification) Dissolution->HPLC DataProc1 Peak Integration & Area % Calculation HPLC->DataProc1 LCMS LC-MS Analysis (Mass Identification of Unknowns) DataProc1->LCMS NMR NMR Spectroscopy (Structural Elucidation & qNMR) LCMS->NMR Comparison Impurity Profile Comparison NMR->Comparison Report Final Report & Supplier Qualification Recommendation Comparison->Report

Caption: Experimental workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: Reverse-phase HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical samples due to its high resolution and sensitivity.[8][9][10]

  • System: Standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1.0 mg/mL solution in 50:50 Water:Acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS is a powerful hyphenated technique that provides molecular weight information, which is crucial for identifying unknown impurities detected by HPLC.[9][11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[9]

  • System: HPLC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer with an ESI source.

  • Method: The same chromatographic conditions as the HPLC-UV method were used to ensure peak correlation.

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 50-1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides definitive structural information, confirming the identity of impurities.[8] Furthermore, Quantitative NMR (qNMR) can be used to determine the concentration of an analyte without needing a specific reference standard for that impurity, by using a certified internal standard.

  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: ~10 mg of sample dissolved in 0.7 mL of DMSO-d6 with a certified internal standard (e.g., maleic acid).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D-COSY experiments were run for structural elucidation. For qNMR, a ¹H spectrum with a long relaxation delay (D1 = 30s) was acquired.

Results and Discussion

The analysis revealed distinct impurity profiles for the materials from the three suppliers. The quantitative results from the HPLC-UV analysis are summarized below.

Table 1: Comparative Impurity Profile of Ethyl (4-ethoxyphenyl)aminoacetate

ImpurityRetention Time (min)Supplier A (Area %)Supplier B (Area %)Supplier C (Area %)Identification (via LC-MS & NMR)
Main Peak 15.2 99.85 99.21 99.62 Ethyl (4-ethoxyphenyl)aminoacetate
Impurity I8.90.040.450.064-Ethoxyaniline
Impurity V17.1< 0.030.180.11Unknown (m/z 401.2)
Impurity VI13.5< 0.03< 0.030.21(4-ethoxyphenyl)aminoacetic acid
Analysis of Supplier A

The material from Supplier A demonstrated the highest purity at 99.85% . A minor peak corresponding to Impurity I (4-ethoxyaniline) was detected at 0.04%, which is below the ICH reporting threshold of 0.05%.[3] This indicates a highly efficient and well-controlled manufacturing process with excellent purification steps. This material would be considered high quality and suitable for use in cGMP manufacturing with minimal risk.

Analysis of Supplier B

Supplier B's material showed a lower purity of 99.21% . Two significant impurities were detected:

  • Impurity I (4-ethoxyaniline) was present at 0.45% . This level is well above the ICH identification (0.10%) and qualification (0.15%) thresholds, suggesting an incomplete reaction or inefficient removal of the starting material.[3] The presence of a primary aromatic amine at this level could be a cause for concern, as this class of compounds can sometimes be genotoxic.

  • Impurity V , an unknown peak, was observed at 0.18% . LC-MS analysis revealed a parent ion [M+H]⁺ at m/z 401.2. This mass does not correspond to simple process-related impurities and would require full isolation and structural elucidation to qualify its use. This impurity is above the identification threshold and poses a significant risk.

The impurity profile of Supplier B's material suggests a poorly optimized or controlled manufacturing process, making it unsuitable for pharmaceutical development without significant justification and toxicological studies.

Analysis of Supplier C

The sample from Supplier C had a purity of 99.62% . The primary impurity of concern was Impurity VI , identified as (4-ethoxyphenyl)aminoacetic acid , at a level of 0.21% .

  • This impurity is the hydrolysis product of the parent ester. Its presence suggests either exposure to non-neutral pH conditions during workup/purification or potential product instability.[1]

  • While not necessarily toxic, this impurity can impact the stoichiometry of subsequent reactions and indicates a potential long-term stability issue with the material. Its level exceeds the ICH identification threshold, requiring it to be monitored and controlled.

Logical Impact of Impurities on Drug Development

The presence and nature of impurities directly correlate with potential risks in the drug development pipeline. The diagram below illustrates this relationship.

G cluster_0 Observed Impurity cluster_1 Potential Consequences cluster_2 Development & Regulatory Impact I1 Impurity I (Unreacted Starting Material) C1 Altered Stoichiometry in Downstream Reactions I1->C1 C3 Potential for Genotoxicity or Adverse Biological Activity I1->C3 I5 Impurity V (Unknown High MW Species) C2 Formation of New, Uncharacterized By-products I5->C2 I5->C3 I6 Impurity VI (Degradation Product) I6->C1 C4 Reduced Shelf-life & Stability of API I6->C4 R1 Batch Failures & Process Variability C1->R1 C2->R1 R2 Delays in Regulatory Filings (Need for Qualification Studies) C2->R2 C3->R2 R3 Compromised Patient Safety C3->R3 C4->R1 R2->R3

Caption: Logical flow from impurity type to development risk.

Conclusion and Recommendations

This comparative guide demonstrates significant variability in the quality of Ethyl (4-ethoxyphenyl)aminoacetate from different commercial suppliers.

  • Supplier A provides the highest quality material, meeting stringent pharmaceutical standards with an impurity profile well below ICH thresholds.

  • Supplier B 's material contains multiple impurities exceeding ICH identification and qualification limits, presenting a considerable risk for use in drug development.

  • Supplier C 's product shows evidence of degradation, which raises concerns about its long-term stability and handling requirements.

Based on this analysis, Supplier A is the recommended source for applications requiring high purity and low regulatory risk, such as API synthesis. This study underscores the necessity for researchers and drug developers to perform their own comprehensive impurity profiling and not rely solely on a supplier's Certificate of Analysis. An orthogonal analytical approach, combining chromatography and spectroscopy, is essential for robust raw material qualification and ensuring the ultimate safety and quality of pharmaceutical products.

References

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • Annapurna, M. et al. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. GSC Biological and Pharmaceutical Sciences. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Bio-gen. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Bio-gen. [Link]

  • Pharma Times. (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Pharma Times. [Link]

  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. EMA. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • IJPPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. RSC. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. AJRC. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Understanding the potential hazards of Ethyl acetate is the first step in its safe handling and disposal. Based on available data for this compound and its close analogs, the following hazards should be assumed:

  • Irritant: The compound is classified as an irritant.[1]

  • Eye Irritation: It is known to cause serious eye irritation.[1]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[1]

  • Potential for Harm if Swallowed: Structurally similar compounds are harmful if swallowed.

  • Potential for Organ Damage: Related compounds have been shown to cause organ damage through prolonged or repeated exposure.

  • Aquatic Toxicity: Similar chemicals are toxic to aquatic life with long-lasting effects.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE) Requirements

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling Ethyl acetate in any form (pure compound, solutions, or contaminated materials):

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, addressing the known serious eye irritation hazard.[1]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness). Inspect gloves for tears or holes before and during use.Provides a barrier against skin contact, mitigating the risk of irritation and allergic skin reactions.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination. Flame-retardant material is a general good practice in labs with flammable solvents.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required for spills.Minimizes inhalation exposure. The specific need for a respirator should be determined by a formal risk assessment based on the quantity and use of the material.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

The proper disposal of chemical waste is a regulated process. Adherence to the guidelines set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[2][3]

Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with Ethyl acetate and any solvents used. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl acetate".[2] The label should also include the date the waste was first added to the container.

  • Waste Stream Segregation: This waste should be collected in a container designated for non-halogenated organic waste unless it is mixed with halogenated solvents. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated gloves in a designated solid waste container.

    • Liquid Waste: Collect solutions containing Ethyl acetate in a designated liquid waste container.

Storage in a Satellite Accumulation Area (SAA)
  • Location: The designated waste container must be stored in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (Pure compound, solutions, contaminated items) collect Collect in a labeled, compatible hazardous waste container gen->collect segregate Segregate as non-halogenated organic waste collect->segregate store Store in a designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for pickup by Environmental Health & Safety (EHS) store->pickup transport EHS transports to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport dispose Final disposal via incineration or other approved method transport->dispose

Caption: Workflow for the proper disposal of Ethyl acetate.

Decontamination and Spill Management

Accidents happen, and a well-defined spill response plan is crucial for maintaining a safe laboratory environment.

Decontamination of Labware
  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual Ethyl acetate. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the rinsed labware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Small Spill Cleanup Protocol

For spills of less than 100 mL of a dilute solution or a few grams of solid material:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is in a poorly ventilated area or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable absorbent material. For solid spills, gently cover the material with an absorbent to prevent it from becoming airborne.

  • Collection: Carefully collect the absorbed material or the solid spill using a scoop or other appropriate tool and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, as per your institution's policy.

Large Spill Response

For spills larger than the amounts specified above, or any spill you are not comfortable cleaning up:

  • Evacuate: Evacuate the laboratory immediately.

  • Isolate: Close the laboratory doors and prevent entry.

  • Alert: Activate the fire alarm if there is a fire or explosion risk. Call your institution's emergency number and provide details of the spill (chemical name, quantity, and location).

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

Regulatory Framework and Institutional Compliance

All laboratory activities, including waste disposal, are governed by federal and local regulations. The primary regulatory frameworks in the United States are:

  • OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which outlines procedures for the safe use, storage, and disposal of hazardous chemicals.[6][7][8][9]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[3]

It is imperative that you are familiar with your institution's specific Chemical Hygiene Plan and waste disposal procedures, as they are designed to ensure compliance with these regulations.

The "Why" Behind the Protocol: Chemical Rationale and Environmental Considerations

The procedures outlined in this guide are based on the known and inferred properties of Ethyl acetate and general principles of chemical safety.

  • Segregation: Preventing the mixing of incompatible chemicals is crucial to avoid violent reactions, the generation of toxic gases, or fires.

  • Container Integrity: Using compatible and properly sealed containers prevents leaks and the release of vapors into the laboratory environment.

  • Environmental Protection: The potential aquatic toxicity of this compound and its analogs necessitates that it be disposed of as hazardous waste. Improper disposal, such as pouring it down the drain, could harm aquatic ecosystems.

  • Incineration: While the specific disposal method will be determined by a licensed Treatment, Storage, and Disposal Facility (TSDF), high-temperature incineration is a common and effective method for destroying organic chemical waste, converting it into less harmful substances like carbon dioxide and water.

By adhering to these procedures, you not only ensure your personal safety and that of your colleagues but also contribute to the broader mission of responsible scientific research.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (4-ethoxyphenyl)aminoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Ethyl acetate (CAS No: 13789-91-8). As your partner in laboratory safety, our goal is to equip you with the knowledge to manage this chemical confidently and safely, moving beyond mere compliance to a culture of proactive risk management. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Understanding the Hazard: A Proactive Stance

Ethyl acetate is a solid organic compound for which specific toxicological data is limited. However, data from structurally similar compounds and general chemical principles necessitate a cautious approach. One supplier identifies the compound as an irritant[1]. Closely related analogs carry warnings for being harmful if swallowed, causing serious eye irritation, and potentially causing organ damage through prolonged or repeated exposure[2]. Therefore, we must operate under the assumption that this compound poses a significant risk of irritation to the eyes and skin, may be harmful if ingested, and could present respiratory tract irritation if inhaled as a dust.

Adherence to a robust Personal Protective Equipment (PPE) protocol is not merely a recommendation but a critical line of defense to prevent exposure and ensure personal safety and data integrity.

The Core PPE Protocol: Your Non-Negotiable Baseline

Before entering a laboratory area where Ethyl acetate is handled, the following minimum PPE must be worn. This baseline protocol is designed to protect against incidental contact and minor splashes or spills.

  • Laboratory Coat: A long-sleeved, knee-length lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) must be worn and fully buttoned. This protects your skin and personal clothing from contamination.

  • Eye Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required[3]. These protect against flying particles and minor splashes.

  • Gloves: Protective gloves are mandatory for all handling procedures. Nitrile gloves are a common and appropriate choice for handling solid chemicals and for protection against incidental splashes of most common laboratory solvents. Always inspect gloves for tears or punctures before use.

Task-Specific PPE: Scaling Protection to the Risk

Different laboratory operations carry varying levels of risk. The core PPE protocol should be augmented based on the specific task being performed. The principle is simple: as the potential for exposure increases (e.g., generating dust, risk of splashing), the level of protection must increase proportionally.

TaskHazard LevelRequired PPE (In addition to Core Protocol)Rationale
Weighing and Transferring Solid Moderate Dust mask (N95) or use of a chemical fume hood. The primary risk is the inhalation of fine particulates. A fume hood is the preferred engineering control. If a hood is not feasible, a respirator is essential.
Preparing Solutions (Dissolving Solid) Moderate to High Chemical Goggles. The risk of splashing the chemical, potentially dissolved in a solvent, directly into the eyes is elevated. Goggles provide a full seal for superior protection over safety glasses[4].
Running Reactions/Heating High Chemical Goggles, Face Shield, and Chemical-Resistant Apron. This scenario presents multiple hazards: splashing due to vigorous reaction or bumping, and potential for vessel failure. A face shield protects the entire face, and an apron provides an additional layer of chemical resistance for the torso[5][6].
Handling Large Quantities (>100g) High Chemical Goggles, Face Shield, Chemical-Resistant Apron, and Respiratory Protection (as per institutional assessment). Working with larger quantities increases the risk of significant exposure from spills or aerosol generation. A formal risk assessment by your institution's safety officer should guide respirator selection.

Procedural Discipline: The Key to Effective Protection

The effectiveness of PPE is directly tied to its proper use. Follow these step-by-step procedures to maximize your safety.

Donning and Doffing PPE Workflow

Properly putting on and removing PPE is critical to prevent cross-contamination.

Caption: Sequential workflow for donning and doffing PPE to minimize exposure.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Eye/Face Protection (Goggles/Shield) don1->don2 don3 3. Respirator (if needed) don2->don3 don4 4. Gloves don3->don4 wash1 Wash Hands don4->wash1 Begin Work doff1 1. Gloves doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash2 Wash Hands doff4->wash2 start Start start->don1

Glove Usage Protocol
  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.

  • Don Correctly: Pull gloves on to cover the cuff of your lab coat sleeve.

  • No Bare-Hand Contact: Once gloves are on, do not touch personal items like phones, door handles, or your face.

  • Immediate Replacement: If a glove becomes contaminated or torn, remove it immediately following the proper doffing procedure, wash your hands, and don a new pair.

  • Proper Removal: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. This contains the contamination.

Emergency and Disposal Plans

Spill Response Protocol

Immediate and correct response to a spill is crucial. This plan is for small, manageable spills by trained laboratory personnel.

Caption: Step-by-step emergency response plan for a small chemical spill.

Spill_Response start Spill Occurs alert 1. Alert Colleagues & Isolate Area start->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Apron) alert->ppe contain 3. Contain the Spill (Use absorbent pads around spill) ppe->contain cleanup 4. Clean Up - Cover with absorbent material - Work from outside in contain->cleanup decontaminate 5. Decontaminate Area (e.g., 10% caustic solution, then water) cleanup->decontaminate dispose 6. Dispose of Waste (Place all materials in a labeled hazardous waste bag) decontaminate->dispose end Report Incident dispose->end

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[7]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[7][8].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][8].

Disposal of Contaminated Materials

All materials contaminated with Ethyl acetate, including used gloves, absorbent pads, and disposable lab coats, must be considered hazardous waste.

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: Ensure the waste container is labeled with the chemical name and associated hazards.

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Do not mix with general laboratory trash.

By integrating these protocols into your daily workflow, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • MarkHerb. (n.d.). Safety Data Sheet.
  • Meridian Bioscience. (2024, February 2). Safety Data Sheet.
  • Fisher Scientific. (2010, May 6). Safety Data Sheet.
  • Angene Chemical. (2024, June 12). Safety Data Sheet.
  • RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2017, January 23). Ethyl acetate - Safety Data Sheet.
  • New Jersey Department of Health. (2002, July). ETHYL ACETATE.
  • Sigma-Aldrich. (2024, August 6). 5 - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.
  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate.
  • The Chlorine Institute. (2001, November). Pamphlet 065 - Edition 4.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023, June 20). PERSONAL PROTECTIVE EQUIPMENT (PPE).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Michigan State University OEM. (n.d.). GI PERSONAL PROTECTIVE EQUIPMENT STANDARD PART 33.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.